5-Methoxy-2-thiouridine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6S/c1-17-4-2-12(10(19)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,19)/t5-,6-,7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDBWEAKPIIMDA-JXOAFFINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559467 | |
| Record name | 5-Methoxy-1-beta-D-ribofuranosyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30771-43-8 | |
| Record name | 5-Methoxy-1-beta-D-ribofuranosyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of 5-Methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) in the tRNA Wobble Position: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis. Among the more than 100 known modifications, those occurring at the wobble position (position 34) of the anticodon are paramount for accurate decoding of the genetic code. This technical guide provides a comprehensive overview of the role of a specific wobble uridine (B1682114) modification, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U). This complex modification, found in tRNAs specific for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu), is essential for maintaining translational fidelity, preventing frameshift errors, and ensuring efficient protein synthesis.[1][2][3][4] This document details the biosynthesis of mcm⁵s²U, its impact on codon recognition, and the experimental methodologies used to study its function, providing a valuable resource for researchers in molecular biology, drug development, and related fields.
Introduction: The Significance of Wobble Position Modification
The wobble hypothesis, proposed by Francis Crick, explains the degeneracy of the genetic code, where a single tRNA anticodon can recognize multiple synonymous codons. This flexibility is largely mediated by the nucleoside at the first position of the anticodon (position 34), the "wobble" position. However, the decoding capacity of this position is not inherent to the standard four nucleosides alone. Instead, it is fine-tuned by a vast array of post-transcriptional modifications.
5-Methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) is a hypermodified uridine found at the wobble position of tRNAs that read codons ending in A and G in split-codon boxes (e.g., Gln: CAA/CAG, Lys: AAA/AAG, Glu: GAA/GAG).[1] The presence of the mcm⁵ group at the C5 position and the s² (thio) group at the C2 position of the uridine base confers unique structural properties to the anticodon loop, thereby influencing codon-anticodon interactions.
The Role of mcm⁵s²U in Translational Fidelity and Efficiency
The primary function of mcm⁵s²U is to ensure accurate and efficient translation. It achieves this through several mechanisms:
-
Enhanced Codon Recognition and Ribosome A-Site Binding: The mcm⁵s²U modification promotes the C3'-endo conformation of the ribose sugar, which pre-structures the anticodon loop for optimal codon recognition.[3] This structural rigidity is crucial for stable base pairing with the third codon position, particularly with adenosine (B11128) (A). The 2-thio group is a key contributor to this conformational stability. This enhanced binding to the ribosomal A-site increases the efficiency of cognate codon reading.[5]
-
Prevention of Frameshifting: Inaccurate tRNA selection or slippage of the ribosome along the mRNA can lead to frameshift errors, resulting in the synthesis of non-functional proteins. The mcm⁵s²U modification plays a critical role in maintaining the reading frame by ensuring stable codon-anticodon pairing, thereby suppressing ribosomal +1 frameshifting.[6]
-
Discrimination against Near-Cognate Codons: While enhancing the recognition of cognate codons, the rigidity conferred by mcm⁵s²U also helps to discriminate against near-cognate codons, thus preserving translational fidelity.
The absence of mcm⁵s²U leads to a range of detrimental effects, including reduced protein synthesis, increased protein aggregation, and cellular stress.[3][7] In yeast, the complete loss of both the mcm⁵ and s² moieties is lethal, highlighting the essential nature of this modification.[1]
Biosynthesis of mcm⁵s²U: A Two-Step Enzymatic Pathway
The synthesis of mcm⁵s²U is a complex process involving two distinct enzymatic pathways that modify the uridine at position 34.
Step 1: Formation of the 5-methoxycarbonylmethyl (mcm⁵) side chain: This pathway is initiated by the Elongator complex, a highly conserved six-subunit protein complex (Elp1-6). Elongator is responsible for the formation of the carboxymethyl (cm⁵) group at the C5 position of uridine. Subsequently, the methyltransferase Trm9, in a complex with Trm112, catalyzes the methylation of the carboxyl group to form the methoxycarbonylmethyl (mcm⁵) moiety.[8]
Step 2: Thiolation at the 2-position (s²): The addition of the sulfur atom at the C2 position is carried out by a separate pathway involving the ubiquitin-related modifier Urm1 and the sulfur transferase complex Ncs2/Ncs6. This pathway utilizes cysteine as the sulfur donor.
The intricate interplay of these two pathways ensures the precise formation of the mature mcm⁵s²U modification.
Quantitative Data on the Impact of mcm⁵s²U
While the qualitative importance of mcm⁵s²U is well-established, quantitative data on its precise impact on translation is an active area of research. The following tables summarize available quantitative findings.
Table 1: Impact of mcm⁵s²U on tRNA Modification Levels and Translation
| Parameter | Organism | Condition | Method | Finding | Reference |
| mcm⁵s²U-tRNAGlu Levels | S. cerevisiae | H₂O₂ treatment (up to 50 mM) | qRT-PCR following γ-toxin assay | ~80% loss of mcm⁵s²U-tRNAGlu | [5] |
| Aminoacylation Levels | S. cerevisiae | elp3Δ tuc1Δ double mutant | In vivo aminoacylation assay | No significant change in charging levels of tRNAGln, tRNALys, and tRNAGlu | [1] |
| Translational Efficiency of specific codons | S. cerevisiae | trm9Δ mutant | Dual-luciferase reporter assay | Significant enhancement of Firefly luciferase activity for 4XAGA, 4XGAA, and 4XCAA codon runs in the presence of Trm9-catalyzed modifications. |
Table 2: Impact of mcm⁵s²U on Translational Frameshifting
| Mutant Strain | Reporter Construct | +1 Frameshift Rate (relative to wild-type) | Suppression by extra tRNALysUUU | Reference |
| elp3Δ | Ty1-his4A-lacZ | Increased | Yes | [6] |
| urm1Δ | Ty1-his4A-lacZ | Increased | Yes | [6] |
| elp3Δ urm1Δ | Ty1-his4A-lacZ | Synergistically Increased | Yes | [6] |
Experimental Protocols for Studying mcm⁵s²U
A variety of techniques are employed to investigate the presence and function of mcm⁵s²U. This section provides an overview of key experimental protocols.
tRNA Isolation and Purification
Objective: To isolate total or specific tRNA species for downstream analysis.
Methodology:
-
Cell Lysis: Harvest cells and lyse using methods such as phenol-chloroform extraction or commercially available kits.
-
Total RNA Extraction: Precipitate total RNA with ethanol (B145695) or isopropanol.
-
tRNA Enrichment: Small RNAs, including tRNA, can be enriched by size-selective precipitation with high salt concentrations or by using specialized spin columns.
-
Specific tRNA Isolation (Optional): For isolating a specific tRNA, methods such as hybridization to a biotinylated oligonucleotide probe followed by streptavidin bead capture can be used.
Detection and Quantification of mcm⁵s²U
Objective: To identify and quantify mcm⁵s²U and other modified nucleosides in a tRNA sample.
Methodology:
-
tRNA Digestion: Purified tRNA is enzymatically digested to single nucleosides using nucleases such as nuclease P1 and alkaline phosphatase.
-
Liquid Chromatography (LC) Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).
-
Tandem Mass Spectrometry (MS/MS) Analysis: The separated nucleosides are ionized and their mass-to-charge ratio is determined. Fragmentation of the parent ions provides a characteristic pattern for unambiguous identification and quantification.
Objective: To detect the presence and relative abundance of specific tRNAs and assess their modification status.
Methodology:
-
RNA Electrophoresis: Total RNA or enriched tRNA is separated by size on a denaturing polyacrylamide gel.
-
Transfer to Membrane: The separated RNA is transferred to a nylon or nitrocellulose membrane.
-
Hybridization: The membrane is incubated with a labeled oligonucleotide probe complementary to the tRNA of interest.
-
Detection: The signal from the labeled probe is detected, allowing for the visualization and quantification of the target tRNA. Modification-sensitive Northern blotting can be performed by using probes that span the modified region, where the modification affects probe binding.
Objective: To specifically detect and quantify mcm⁵s²U-containing tRNAs.
Methodology:
-
Incubation with γ-Toxin: Total RNA is incubated with γ-toxin, an endonuclease that specifically cleaves tRNA 3' to the mcm⁵s²U modification.[2][9]
-
Analysis of Cleavage Products: The cleavage of the target tRNA can be assessed by Northern blotting, where the appearance of a smaller fragment indicates the presence of mcm⁵s²U. Alternatively, quantitative real-time PCR (qRT-PCR) can be used to quantify the amount of remaining full-length tRNA.[5]
Functional Analysis of mcm⁵s²U
Objective: To assess the impact of mcm⁵s²U on translation efficiency at a genome-wide level.
Methodology:
-
Ribosome Footprinting: Actively translating ribosomes are stalled on mRNA using an inhibitor like cycloheximide. Unprotected mRNA is digested with RNase, leaving ribosome-protected fragments (RPFs).
-
Library Preparation and Sequencing: The RPFs are isolated, converted to a cDNA library, and sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the transcriptome to determine the density of ribosomes on each mRNA. A comparison of ribosome density between wild-type and mcm⁵s²U-deficient cells reveals changes in translation efficiency for specific codons and genes.[3]
Implications for Drug Development
The essential role of mcm⁵s²U in protein synthesis and its complex biosynthesis pathway make the enzymes involved in its formation potential targets for novel therapeutic agents. For instance, inhibiting the Elongator complex or the Trm9/Trm112 methyltransferase could selectively disrupt protein synthesis in pathogenic organisms or cancer cells that are highly dependent on the efficient translation of specific proteins. A thorough understanding of the function and biosynthesis of mcm⁵s²U is therefore crucial for the rational design of such inhibitors.
Conclusion
The 5-methoxycarbonylmethyl-2-thiouridine modification at the wobble position of tRNA is a key player in ensuring the accuracy and efficiency of protein synthesis. Its intricate biosynthesis and profound impact on codon recognition and reading frame maintenance underscore the importance of tRNA modifications in cellular function. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further investigate the roles of mcm⁵s²U and other tRNA modifications in health and disease. Future research focusing on obtaining more precise quantitative data on the effects of this modification will undoubtedly provide deeper insights into the complex world of translational regulation and open up new avenues for therapeutic intervention.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]
- 6. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of 5-Methoxy-2-thiouridine (mcmc⁵s²U) in Orchestrating Protein Translation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are paramount for the fidelity and efficiency of protein synthesis. Among the myriad of these modifications, 5-methoxy-2-thiouridine (mcm⁵s²U), a hypermodified uridine (B1682114) found at the wobble position (position 34) of the anticodon in specific tRNAs, plays a crucial and multifaceted role. This technical guide provides a comprehensive overview of the function of mcm⁵s²U in protein translation, its intricate biosynthesis, and detailed protocols for its study. This document is intended to serve as a valuable resource for researchers in molecular biology, drug development professionals targeting protein synthesis pathways, and scientists investigating the epitranscriptome's impact on cellular function.
The presence of mcm⁵s²U is critical for accurate codon recognition and the maintenance of the translational reading frame.[1][2] Its absence is linked to a variety of cellular defects, including reduced translational efficiency, increased frameshifting, and protein aggregation, highlighting its importance in maintaining proteome integrity.[3][4][5]
Core Function of this compound in Protein Translation
The primary function of mcm⁵s²U is to ensure the precise and efficient decoding of messenger RNA (mRNA) codons. This is achieved through a combination of structural constraints and enhanced binding affinities.
Codon Recognition and Wobble Pairing
Located at the wobble position of the anticodon, mcm⁵s²U is predominantly found in tRNAs that recognize codons with an A or G in the third position, specifically in split-codon boxes such as those for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu).[3][6] The unique chemical properties of mcm⁵s²U restrict the conformational flexibility of the anticodon loop. The 2-thio group, in particular, favors the C3'-endo conformation of the ribose sugar, which promotes a rigid anticodon structure. This rigidity is crucial for preventing misreading of near-cognate codons, especially those ending in a pyrimidine (B1678525) (U or C).[2]
Enhancing Translational Fidelity and Efficiency
The structural rigidity conferred by mcm⁵s²U enhances the stability of the codon-anticodon interaction within the ribosome's A-site. This stabilization is critical for efficient decoding and subsequent peptide bond formation. The absence of mcm⁵s²U leads to a "wobbly" anticodon that can result in translational pausing at specific codons, reduced protein synthesis rates, and an increased propensity for ribosomal frameshifting.[4][5] Studies in yeast have shown that the simultaneous loss of the mcm⁵ and s² components of the modification can be lethal, underscoring its vital role in cellular viability.[3] Overexpression of the hypomodified tRNA can partially rescue these growth defects, suggesting that the primary role of mcm⁵s²U is to enhance the efficiency of cognate codon reading.[3]
Data Presentation: Quantitative Impact of mcm⁵s²U on Translation
The following tables summarize quantitative data from various studies, illustrating the significant impact of the mcm⁵s²U modification on different aspects of protein translation.
| Parameter | tRNA with mcm⁵s²U | tRNA without mcm⁵s²U (or with intermediate modifications) | Fold Change/Effect | Organism/System | Reference |
| Translational Efficiency (Reporter Assay) | Normalized to 100% | Reduced activity | Significant decrease in reporter activity for codons read by mcm⁵s²U-containing tRNAs. | Saccharomyces cerevisiae | [7] |
| Ribosome Occupancy (Ribosome Profiling) | Normal | Increased pausing at AAA, CAA, and GAA codons | Increased ribosome density at specific codons, indicating slower decoding. | Saccharomyces cerevisiae | [4] |
| +1 Frameshift Frequency | Low (Baseline) | Significantly Increased | Loss of either the mcm⁵ or s² component increases frameshifting. | Saccharomyces cerevisiae | [5] |
| Codon Binding Affinity (Qualitative) | Enhanced and specific | Reduced and less specific | The modification is crucial for stable codon-anticodon pairing. | General | [2] |
Biosynthesis of this compound: A Multi-step Enzymatic Cascade
The formation of mcm⁵s²U is a complex process involving several enzymatic steps and multiple protein complexes. The pathway can be broadly divided into two main stages: the formation of the 5-methoxycarbonylmethyl (mcm⁵) side chain and the subsequent 2-thiolation.
Biosynthesis pathway of this compound (mcm⁵s²U).
-
Formation of the mcm⁵ side chain: The initial step is catalyzed by the highly conserved Elongator complex , composed of six subunits (Elp1-6).[3][8] Elongator adds a carboxymethyl group to the C5 position of uridine-34, forming 5-carboxymethyluridine (B57136) (cm⁵U). Subsequently, the Trm9/Trm112 methyltransferase complex methylates the carboxyl group of cm⁵U to generate 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U).[9][10][11]
-
2-Thiolation: The final step involves the replacement of the oxygen atom at the C2 position of the uridine with a sulfur atom. This reaction is carried out by a sulfur relay system known as the URM1 pathway .[5][12][13] This pathway involves several key proteins:
-
UBA4 (or MOCS3 in humans): An E1-like activating enzyme that adenylates and thiocarboxylates URM1.[4][12][13]
-
URM1: A ubiquitin-related modifier that acts as a sulfur carrier.[5][12]
-
TUM1: A sulfurtransferase that participates in the sulfur relay.[13]
-
NCS2/NCS6 (or CTU2/CTU1 in humans): A heterodimeric complex that acts as the tRNA thiolase, transferring the sulfur from URM1 to the mcm⁵U-modified tRNA.[14][15][16]
-
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the presence and function of mcm⁵s²U.
Analysis of tRNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol allows for the identification and quantification of modified nucleosides in a tRNA sample.[13]
Workflow for LC-MS analysis of tRNA modifications.
a. tRNA Purification:
-
Extract total RNA from cells or tissues using a standard method (e.g., TRIzol reagent).
-
Isolate the small RNA fraction (<200 nucleotides), which is enriched in tRNA, using a commercial kit (e.g., RNeasy Mini Kit with a modified protocol) or by size-exclusion chromatography.
-
For higher purity, specific tRNA species can be isolated using biotinylated probes and streptavidin-coated magnetic beads.
b. Enzymatic Hydrolysis to Nucleosides:
-
To 5-10 µg of purified tRNA, add nuclease P1 (to digest to 5'-mononucleotides) and bacterial alkaline phosphatase (to dephosphorylate to nucleosides).
-
Incubate the reaction at 37°C for 2-4 hours in an appropriate buffer.
-
Remove the enzymes by ultrafiltration using a 10 kDa molecular weight cutoff filter.
c. LC-MS/MS Analysis:
-
Inject the resulting nucleoside mixture into a reversed-phase HPLC system coupled to a tandem mass spectrometer.
-
Separate the nucleosides using a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
The eluting nucleosides are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.
-
Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic fragmentation patterns for each modified nucleoside.
d. Data Analysis:
-
Identify the modified nucleosides by comparing their retention times and MS/MS spectra to those of known standards or by using specialized software.
-
Quantify the relative abundance of each modified nucleoside by integrating the area under the peak in the chromatogram.
γ-Toxin Endonuclease Assay for mcm⁵s²U Detection
This assay utilizes the specificity of the γ-toxin from Kluyveromyces lactis to cleave tRNAs containing the mcm⁵s²U modification.[1][8]
Workflow of the γ-toxin endonuclease assay.
a. γ-Toxin Treatment:
-
Isolate total RNA from the cells of interest.
-
Incubate 1-5 µg of total RNA with purified recombinant γ-toxin in a suitable reaction buffer at 37°C for 30-60 minutes.
-
As a negative control, perform a mock reaction without the γ-toxin.
b. Analysis of Cleavage Products:
-
Northern Blot Analysis:
-
Separate the RNA from the γ-toxin reaction on a denaturing polyacrylamide gel.
-
Transfer the RNA to a nylon membrane.
-
Hybridize the membrane with a radiolabeled oligonucleotide probe specific for the tRNA of interest.
-
Visualize the full-length and cleaved tRNA fragments using autoradiography or a phosphorimager. The presence of a cleaved fragment indicates the presence of mcm⁵s²U.
-
-
Quantitative RT-PCR (qRT-PCR):
-
Perform a reverse transcription reaction on the RNA from the γ-toxin treatment using a primer that anneals downstream of the anticodon.
-
Use the resulting cDNA as a template for qPCR with primers that flank the cleavage site.
-
A decrease in the qPCR signal in the γ-toxin-treated sample compared to the control indicates cleavage of the tRNA and thus the presence of mcm⁵s²U.
-
In Vitro Aminoacylation Assay
This assay measures the ability of a specific tRNA to be charged with its cognate amino acid, which can be influenced by modifications like mcm⁵s²U.[9][10][14]
a. Preparation of tRNA and Aminoacyl-tRNA Synthetase (aaRS):
-
Prepare the tRNA of interest, either by purification from a cellular source or by in vitro transcription.
-
Purify the cognate aaRS, typically as a recombinant protein.
b. Aminoacylation Reaction:
-
Set up a reaction mixture containing the tRNA, the purified aaRS, ATP, and the radiolabeled cognate amino acid (e.g., ³H-lysine for tRNALys).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, quench aliquots of the reaction by spotting them onto filter paper discs and precipitating the tRNA with trichloroacetic acid (TCA).
c. Quantification:
-
Wash the filter discs extensively with cold TCA to remove unincorporated radiolabeled amino acid.
-
Dry the filters and measure the amount of radioactivity bound to the tRNA using a scintillation counter.
-
Plot the amount of aminoacylated tRNA over time to determine the initial rate and extent of the reaction.
Conclusion
This compound is a vital tRNA modification that plays a central role in ensuring the accuracy and efficiency of protein synthesis. Its complex biosynthesis and profound impact on codon recognition and translational fidelity make it a key player in the intricate regulation of gene expression. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the presence and functional consequences of mcm⁵s²U, paving the way for a deeper understanding of its role in cellular physiology and disease. Further research into the dynamics of mcm⁵s²U modification and its interplay with other cellular processes will undoubtedly uncover new layers of complexity in the regulation of protein translation and may reveal novel therapeutic targets for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Independent suppression of ribosomal +1 frameshifts by different tRNA anticodon loop modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome profiling analysis of eEF3-depleted Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling with in vitro kinetic parameters for the elaboration of transfer RNA identity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. tRNA modifications and tRNA-derived small RNAs: new insights of tRNA in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Kinetics of tRNA folding monitored by aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural effects of hypermodified nucleosides in the Escherichia coli and human tRNALys anticodon loop: the effect of nucleosides s2U, mcm5U, mcm5s2U, mnm5s2U, t6A, and ms2t6A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of tRNA modification on translational accuracy depend on intrinsic codon–anticodon strength - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Eukaryotic 5-Methoxy-2-thiouridine (mcm5s2U) Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2-thiouridine (mcm5s2U) is a highly conserved, post-transcriptional modification found at the wobble position (U34) of specific tRNAs in eukaryotes, particularly those for Glutamine, Lysine, and Arginine. This modification is crucial for maintaining translational fidelity and efficiency. Deficiencies in the mcm5s2U biosynthesis pathway have been linked to various human diseases, making the enzymes involved potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the eukaryotic mcm5s2U biosynthesis pathway, detailing the enzymatic steps, presenting available quantitative data, and outlining key experimental protocols for its study.
The Biosynthesis Pathway of this compound (mcm5s2U)
The formation of mcm5s2U is a multi-step process involving two distinct modification pathways that converge on the uridine (B1682114) at the wobble position of specific tRNAs. These are the 2-thiolation pathway and the 5-methoxycarbonylmethylation pathway.
The 2-Thiolation Pathway
The initial and highly complex phase of the pathway is the addition of a sulfur atom to the C2 position of the uridine ring. This process is orchestrated by a ubiquitin-like modifier system. In the yeast Saccharomyces cerevisiae, this involves the proteins Urm1 (ubiquitin-related modifier 1), Uba4 (ubiquitin-activating enzyme 4), Tum1 (tRNA uridine modifying 1), Ncs2 (needs Cla4 to survive 2), and Ncs6 (needs Cla4 to survive 6)[1][2][3][4].
The key steps are:
-
Sulfur Mobilization: The process begins with the cysteine desulfurase Nfs1 mobilizing sulfur from L-cysteine. This sulfur is then transferred to the sulfurtransferase Tum1[2][3].
-
Urm1 Activation: Uba4, an E1-like activating enzyme, adenylates the C-terminus of Urm1 in an ATP-dependent manner[4][5].
-
Sulfur Transfer to Urm1: The sulfur from Tum1 is transferred to Uba4 and subsequently to the adenylated Urm1, forming a thiocarboxylated Urm1 (Urm1-COSH)[4][5]. This thiocarboxylated Urm1 serves as the direct sulfur donor.
-
Thiolation of tRNA: The Ncs2/Ncs6 complex, a heterodimeric tRNA thiolase, then utilizes the thiocarboxylated Urm1 to transfer the sulfur atom to the C2 position of the uridine at the wobble position of the target tRNA[1][2][4].
Figure 1. The biosynthesis pathway of this compound (mcm5s2U).
The 5-Methoxycarbonylmethylation Pathway
Parallel to the 2-thiolation, the C5 position of the same wobble uridine undergoes a two-step modification:
-
Carboxymethylation: The Elongator complex, a highly conserved six-subunit complex (Elp1-Elp6), is responsible for the initial carboxymethylation of the uridine at the C5 position, forming 5-carboxymethyluridine (B57136) (cm5U)[2][3].
-
Methylation: The cm5U intermediate is then methylated by the Trm9/Trm112 methyltransferase complex, using S-adenosylmethionine (SAM) as the methyl donor, to produce 5-methoxycarbonylmethyluridine (B127866) (mcm5U)[6][7][8].
The exact order of the 2-thiolation and 5-methoxycarbonylmethylation is not definitively established and may vary between different tRNA species or cellular conditions.
Quantitative Data
While the enzymatic players in the mcm5s2U biosynthesis pathway are well-established, comprehensive quantitative data on their kinetic parameters remain limited in the literature. The following table summarizes the available quantitative information. Further research is required to fully characterize the kinetics of this pathway.
| Enzyme/Complex | Organism | Substrate(s) | Kinetic Parameter | Value | Reference |
| Trm9/Trm112 | Saccharomyces cerevisiae | Total tRNA from trm9Δ strain, SAM | Assay Conditions | 1.5 pmol Trm9-Trm112, 1.5 µM total tRNAs, 10 µM SAM | [6] |
| Trm9/Trm112 | Human (in vitro) | tRNA, SAM | General Activity | Active as a complex | [9] |
| Ncs6/Ctu1 | Methanococcus maripaludis | tRNA | General Activity | Forms a persulfide enzyme adduct | [10] |
| MnmA (Bacterial Homolog) | Escherichia coli | Unmodified tRNALys | Kd | Low micromolar range | [11] |
Experimental Protocols
A variety of techniques are employed to study the mcm5s2U biosynthesis pathway, from detecting the modification to assaying enzyme activity.
γ-Toxin Endonuclease Assay for mcm5s2U Detection
This assay utilizes the specificity of the γ-toxin from Kluyveromyces lactis, which cleaves tRNAs specifically at the 3'-side of the mcm5s2U modification. The presence and quantity of the modification can be assessed by analyzing the cleavage products.
Methodology:
-
RNA Extraction: Isolate total RNA or tRNA from the cells of interest.
-
γ-Toxin Treatment: Incubate the RNA with purified recombinant γ-toxin. Include a no-toxin control.
-
Analysis of Cleavage Products:
-
Northern Blotting: Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE), transfer to a membrane, and probe with a radiolabeled oligonucleotide specific for the tRNA of interest. The appearance of a cleavage product indicates the presence of mcm5s2U.
-
Quantitative PCR (qPCR): Perform reverse transcription of the treated RNA followed by qPCR using primers that flank the cleavage site. A decrease in the amount of full-length PCR product in the toxin-treated sample compared to the control indicates cleavage and thus the presence of mcm5s2U[1][9][12][13].
-
HPLC and Mass Spectrometry for Nucleoside Analysis
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) allows for the direct detection and quantification of modified nucleosides.
Methodology:
-
tRNA Isolation and Digestion: Purify total tRNA and completely digest it to its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases.
-
HPLC Separation: Separate the resulting nucleosides by reverse-phase HPLC.
-
Detection and Quantification:
-
UV Detection: Monitor the elution profile at 254 nm. The retention time of mcm5s2U can be compared to a known standard.
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer to identify and quantify mcm5s2U based on its specific mass-to-charge ratio[9].
-
In Vitro Methyltransferase Assay for Trm9/Trm112 Activity
This assay measures the ability of the Trm9/Trm112 complex to methylate its tRNA substrate.
Methodology:
-
Substrate Preparation: Isolate total tRNA from a trm9Δ yeast strain, which will have tRNAs with the cm5U modification but lacking the final methyl group.
-
Enzyme Preparation: Purify recombinant Trm9/Trm112 complex.
-
Reaction: Incubate the purified enzyme with the substrate tRNA in the presence of radiolabeled S-adenosylmethionine ([3H]-SAM).
-
Quantification: Stop the reaction and spot the mixture onto filter paper. Precipitate the tRNA and wash away unincorporated [3H]-SAM. The amount of incorporated radioactivity, corresponding to the methyltransferase activity, can be quantified by scintillation counting[6].
Conclusion
The biosynthesis of this compound is a complex and vital tRNA modification pathway in eukaryotes. Understanding the intricacies of the enzymes involved and their regulation is crucial for elucidating their roles in cellular physiology and disease. The experimental protocols outlined in this guide provide a robust toolkit for researchers to investigate this pathway further. Future studies focusing on the detailed kinetic characterization of the biosynthetic enzymes will be instrumental in developing a more complete quantitative understanding of mcm5s2U formation and its impact on translational control. This knowledge will be invaluable for the development of novel therapeutic strategies targeting diseases associated with dysfunctional tRNA modification.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfur transfer and activation by ubiquitin-like modifier system Uba4•Urm1 link protein urmylation and tRNA thiolation in yeast [microbialcell.com]
- 3. Sulfur transfer and activation by ubiquitin-like modifier system Uba4•Urm1 link protein urmylation and tRNA thiolation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for thiocarboxylation and release of Urm1 by its E1-activating enzyme Uba4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for the bifunctional Uba4–Urm1 sulfur‐relay system in tRNA thiolation and ubiquitin‐like conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into molecular plasticity in protein complexes from Trm9-Trm112 tRNA modifying enzyme crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of activation of methyltransferases involved in translation by the Trm112 ‘hub’ protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The putative tRNA 2-thiouridine synthetase Ncs6 is an essential sulfur carrier in Methanococcus maripaludis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Gatekeeper of the Genetic Code: A Technical Guide to 5-Methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) in Codon Recognition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modification of transfer RNA (tRNA) is a critical layer of regulation in protein synthesis, ensuring both the efficiency and fidelity of translation. Among the myriad of these modifications, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), located at the wobble position (U34) of specific tRNAs, plays a pivotal role in the precise decoding of messenger RNA (mRNA) codons. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning mcm⁵s²U-mediated codon recognition. It details the structural and thermodynamic consequences of this modification, summarizes key quantitative data, and provides comprehensive experimental protocols for its study. This document is intended to be a valuable resource for researchers in molecular biology, drug discovery, and related fields who are investigating the intricate processes of translation and the therapeutic potential of targeting tRNA modification pathways.
Introduction: The Significance of Wobble Modification
The degeneracy of the genetic code necessitates a flexible yet accurate mechanism for codon recognition. The "wobble hypothesis," proposed by Francis Crick, posits that the base pairing between the third position of the mRNA codon and the first position of the tRNA anticodon (the wobble position) can deviate from standard Watson-Crick pairing. However, this flexibility must be tightly controlled to prevent mistranslation. Chemical modifications of the wobble base, such as the formation of mcm⁵s²U, are key to imposing these constraints and ensuring proper codon reading.
The mcm⁵s²U modification is predominantly found in tRNAs that recognize codons with an adenosine (B11128) in the third position, such as those for glutamic acid (GAA), glutamine (CAA), and lysine (B10760008) (AAA).[1][2] Its presence is crucial for maintaining the reading frame and enhancing the overall fidelity of protein synthesis.[3]
The Molecular Mechanism of mcm⁵s²U in Codon Recognition
The unique chemical structure of mcm⁵s²U confers specific conformational properties to the anticodon loop of the tRNA, thereby refining its decoding capabilities. This mechanism can be dissected into two primary aspects: conformational rigidity and restricted wobble pairing.
Conformational Rigidity and the C3'-endo Pucker
The defining feature of the mcm⁵s²U modification is the presence of a sulfur atom at the C2 position of the uridine (B1682114) base and a methoxycarbonylmethyl group at the C5 position. The 2-thio group, in particular, induces a strong preference for the C3'-endo conformation of the ribose sugar puckering.[4] This contrasts with unmodified uridine, which can more readily adopt both C2'-endo and C3'-endo conformations.
The C3'-endo pucker is characteristic of A-form RNA helices and is crucial for stabilizing the anticodon loop in a conformation that is optimal for binding to the ribosomal A-site.[1] This pre-organization of the anticodon loop reduces the entropic penalty of binding and contributes to a higher affinity for the cognate codon.
Restricted Wobble Pairing
The conformational rigidity imposed by the C3'-endo pucker has a direct consequence on the wobble pairing possibilities. The fixed conformation of mcm⁵s²U allows for stable base pairing with adenosine (A) at the third codon position through a Watson-Crick-like interaction. However, it sterically hinders the formation of a stable base pair with guanosine (B1672433) (G), uridine (U), or cytidine (B196190) (C). This restriction is essential for preventing misreading of near-cognate codons and ensuring that only the correct amino acid is incorporated into the growing polypeptide chain.
The mcm⁵s²U modification, therefore, acts as a molecular gatekeeper, enforcing a stricter adherence to the genetic code than would be possible with an unmodified uridine at the wobble position.
Quantitative Insights into mcm⁵s²U Function
While a comprehensive, directly comparative dataset is not available in a single source, the following tables summarize key quantitative findings from various studies that highlight the impact of the mcm⁵s²U modification.
Table 1: Thermodynamic and Conformational Parameters
| Parameter | Unmodified Uridine | 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) | Reference |
| Ribose Pucker Preference | C2'-endo / C3'-endo equilibrium | Predominantly C3'-endo | [4] |
| Enthalpy Difference (ΔH) between C2'-endo and C3'-endo forms | 0.1 kcal/mol | 1.1 kcal/mol | [4] |
| Effect on Anticodon Loop Stacking | Less stable stacking | Improved stacking and proper conformation | [1] |
Table 2: Impact on Translational Efficiency and Fidelity
| Parameter | Without mcm⁵s²U | With mcm⁵s²U | Reference |
| Ribosome A-site Binding | Reduced affinity | Increased binding affinity | [3] |
| GTP Hydrolysis Rate | Slower | Increased rate | [3] |
| Translational Fidelity | Increased frameshifting and misreading | Preserves translational fidelity | [3] |
| Cognate Codon Reading Efficiency | Less efficient | More efficient reading of GAA, CAA, AAA codons | [2] |
Experimental Protocols for the Study of mcm⁵s²U
A variety of experimental techniques are employed to investigate the biosynthesis, structure, and function of mcm⁵s²U. The following sections provide detailed protocols for some of the key methodologies.
Detection of mcm⁵s²U using γ-Toxin Endonuclease Assay
The γ-toxin from Kluyveromyces lactis specifically cleaves tRNAs containing the mcm⁵s²U modification 3' to the modified base. This property can be exploited to detect the presence and relative abundance of mcm⁵s²U-modified tRNAs.[5][6][7][8]
Materials:
-
Total RNA isolated from the organism of interest
-
Purified recombinant γ-toxin
-
Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT
-
RNA loading buffer
-
Urea-PAGE gels
-
Northern blotting apparatus and reagents
-
Radiolabeled probe specific for the tRNA of interest
Procedure:
-
In a sterile microfuge tube, combine 5 µg of total RNA with the desired concentration of purified γ-toxin in the reaction buffer. A typical final reaction volume is 15-20 µL.
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction by adding an equal volume of RNA loading buffer containing formamide (B127407) and heating at 95°C for 5 minutes.
-
Separate the RNA fragments by electrophoresis on a denaturing urea-polyacrylamide gel.
-
Transfer the separated RNA to a nylon membrane using standard Northern blotting procedures.
-
Hybridize the membrane with a radiolabeled oligonucleotide probe specific for the 5' or 3' fragment of the target tRNA.
-
Visualize the results by autoradiography. The presence of cleavage products indicates the presence of the mcm⁵s²U modification.
In Vitro Transcription of tRNA
To study the effects of mcm⁵s²U in a controlled in vitro system, it is often necessary to produce unmodified tRNA transcripts that can then be enzymatically modified.
Materials:
-
Linearized plasmid DNA containing the tRNA gene under a T7 promoter
-
T7 RNA polymerase
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT)
-
NTPs (ATP, GTP, CTP, UTP)
-
RNase inhibitor
-
DNase I
Procedure:
-
Set up the transcription reaction in a sterile microfuge tube by combining the transcription buffer, NTPs, linearized DNA template, RNase inhibitor, and T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for a further 15 minutes at 37°C to remove the DNA template.
-
Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by using a suitable RNA purification kit.
-
The quality and quantity of the transcribed tRNA should be assessed by denaturing PAGE and spectrophotometry.
Analysis of tRNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and quantification of modified nucleosides in tRNA.
Materials:
-
Purified tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system coupled to a mass spectrometer
-
Appropriate buffers and solvents for LC
Procedure:
-
Digest the purified tRNA to single nucleosides by incubating with nuclease P1 followed by dephosphorylation with bacterial alkaline phosphatase.
-
Separate the resulting nucleosides by reversed-phase HPLC.
-
The eluent from the HPLC is directly introduced into the mass spectrometer for analysis.
-
Identify and quantify the modified nucleosides based on their retention times and mass-to-charge ratios, comparing them to known standards.
Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the complex processes involved in mcm⁵s²U-mediated codon recognition, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Biosynthesis of mcm⁵s²U
Caption: Biosynthesis pathway of 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U).
Codon Recognition at the Ribosomal A-Site
Caption: Codon recognition by unmodified vs. mcm⁵s²U-modified tRNA.
Experimental Workflow for γ-Toxin Assay
Caption: Workflow for the γ-toxin endonuclease assay to detect mcm⁵s²U.
Conclusion and Future Directions
The 5-methoxycarbonylmethyl-2-thiouridine modification is a sophisticated example of how nature fine-tunes the process of translation to achieve high fidelity. By inducing a rigid C3'-endo conformation in the wobble uridine, mcm⁵s²U restricts codon pairing to ensure the accurate reading of genetic information. This has profound implications for cellular health, and defects in the mcm⁵s²U biosynthesis pathway have been linked to various diseases, including neurological disorders.
Future research in this area will likely focus on several key aspects:
-
Structural Dynamics: High-resolution structural studies, including cryo-electron microscopy of the ribosome in complex with mcm⁵s²U-modified tRNAs, will provide a more dynamic picture of the decoding process.
-
Enzymology of Modification: A deeper understanding of the enzymes involved in the mcm⁵s²U biosynthesis pathway could reveal novel targets for therapeutic intervention.
-
Systems-Level Impact: The development of advanced techniques like ribosome profiling will allow for a more global view of how mcm⁵s²U and other tRNA modifications collectively influence the translatome in response to different cellular conditions and stresses.
A thorough understanding of the mechanism of mcm⁵s²U in codon recognition not only deepens our fundamental knowledge of molecular biology but also opens up new avenues for the development of novel therapeutics targeting the machinery of protein synthesis.
References
- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. preprints.org [preprints.org]
- 4. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of 5-Methoxycarbonylmethyl-2-thiouridine (mcmc⁵s²U)
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are crucial for ensuring the efficiency and fidelity of protein translation.[1][2] One such critical modification, found at the wobble position (U34) of specific tRNAs in eukaryotes, is 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U).[1] This hypermodified nucleoside is vital for the proper decoding of mRNA codons and maintaining cellular homeostasis.[1] Its absence can lead to significant defects in protein synthesis and is associated with various cellular stress responses.[1] This technical guide provides a detailed overview of the complex enzymatic machinery responsible for the biosynthesis of mcm⁵s²U, targeting researchers, scientists, and professionals in drug development. The synthesis is a multi-step process involving two major stages: the formation of the C5-position side chain and the subsequent thiolation at the C2 position.
Core Enzymes and the Biosynthetic Pathway
The synthesis of mcm⁵s²U from a standard uridine (B1682114) residue in a tRNA molecule is a sophisticated process requiring the coordinated action of multiple specialized enzyme complexes. The pathway can be conceptually divided into the formation of the 5-methoxycarbonylmethyl (mcm⁵) group and the subsequent addition of a sulfur atom to form the 2-thio group.
Formation of the 5-methoxycarbonylmethyl (mcm⁵) Side Chain
The initial steps of modifying the uridine base at the C5 position are carried out by the Elongator complex, a highly conserved multi-subunit protein assembly.
-
Elongator Complex : This complex is responsible for generating the precursor side chains, 5-carbonylmethyluridine (cm⁵U) and 5-carbamoylmethyluridine (B1230082) (ncm⁵U), at the wobble uridine.[1]
-
Trm9/Trm112 Complex : Following the action of the Elongator complex, a heterodimeric methyltransferase completes the side chain formation.[1]
This Trm9-Trm112 complex catalyzes the final methylation step to produce the 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U) intermediate.[1]
The 2-Thiolation Sulfur Relay System
The second major stage is the introduction of a sulfur atom at the C2 position of the uridine base, a process that relies on a complex sulfur-relay system. In the yeast Saccharomyces cerevisiae, five key genes have been identified as essential for this 2-thiolation step.[3]
-
Uba4 (YHR111w) : This is an E1-like activating enzyme. It adenylates the C-terminus of the ubiquitin-related modifier Urm1 in an ATP-dependent reaction, preparing it for sulfur transfer.
-
Urm1 (YIL008w) : This protein acts as a sulfur carrier. After activation by Uba4, it receives a sulfur atom from a cysteine desulfurase.
-
Tum1 (YOR251c) : This protein is part of the sulfur transfer cascade, mediating the delivery of sulfur to the final thiolase complex.
-
Ncs2 (YNL119w) and Ncs6 (YGL211w) : These two proteins form a heterodimeric cytosolic sulfurtransferase (thiolase) that catalyzes the final step of inserting the sulfur atom into the mcm⁵U base, thereby completing the synthesis of mcm⁵s²U.[1][3]
Quantitative Data and Enzyme Summary
The following table summarizes the key enzymes involved in the mcm⁵s²U biosynthetic pathway, their functions, and their genetic nomenclature in S. cerevisiae.
| Gene Name (S. cerevisiae) | Protein Name | Enzyme/Complex Classification | Role in mcm⁵s²U Synthesis |
| ELP1-ELP6 | Elongator Complex | Multi-subunit Enzyme Complex | Catalyzes the formation of precursor side chains (cm⁵U/ncm⁵U) at the wobble uridine.[1] |
| TRM9 | Trm9 | tRNA Methyltransferase (Catalytic Subunit) | Catalyzes the final methylation step to form the mcm⁵ side chain from cm⁵U.[1] |
| TRM112 | Trm112 | Structural Protein | Forms a heterodimer with Trm9, required for its stability and enzymatic activity.[1] |
| UBA4 | Uba4 | E1-like Activating Enzyme | Adenylates and activates the Urm1 sulfur carrier in an ATP-dependent manner.[3] |
| URM1 | Urm1 | Ubiquitin-Related Modifier / Sulfur Carrier | Carries and transfers the sulfur atom required for the 2-thiolation step.[3] |
| TUM1 | Tum1 | Sulfur Transfer Protein | Participates in the relay of sulfur to the final Ncs2/Ncs6 complex.[3] |
| NCS2 | Ncs2 | Thiolase (Sulfurtransferase) | Forms a heterodimer with Ncs6 to catalyze the final insertion of sulfur at the C2 position.[1][3] |
| NCS6 | Ncs6 | Thiolase (Sulfurtransferase) | Forms a heterodimer with Ncs2 to catalyze the final insertion of sulfur at the C2 position.[1][3] |
Signaling Pathways and Logical Workflows
Visual representations are essential for understanding the complex interactions and sequences of events in the mcm⁵s²U synthesis pathway.
Caption: Biosynthetic pathway for the formation of mcm⁵s²U from uridine.
Caption: The sulfur relay system for 2-thiolation in eukaryotes.
Caption: Experimental workflow for the γ-toxin based mcm⁵s²U detection assay.
Experimental Protocols
Detailed methodologies are critical for studying the enzymes involved in mcm⁵s²U synthesis. The γ-toxin endonuclease assay is a powerful tool for this purpose.
Protocol: γ-Toxin Endonuclease Assay for mcm⁵s²U Detection
This assay leverages the specific ability of the γ-toxin from Kluyveromyces lactis to cleave tRNAs precisely at the site of an mcm⁵s²U modification.[1][4] It can be used to determine the presence and relative abundance of this modification in various organisms and to validate the function of uncharacterized enzyme homologs.[1][4]
1. Materials:
-
Total RNA isolated from the eukaryotic cells of interest.
-
Purified γ-toxin endonuclease.
-
Reaction Buffer (e.g., specified buffer from the enzyme provider).
-
RNA loading dye.
-
Urea-PAGE gels.
-
Northern blotting apparatus and reagents OR qPCR machine and reagents.
-
Probes specific to the tRNA of interest (e.g., tRNA-Glu-UUC).
2. Procedure:
-
RNA Preparation: Isolate high-quality total RNA from the cell culture or tissue sample. Quantify the RNA concentration.
-
Enzymatic Reaction:
-
In a microfuge tube, combine a specific amount of total RNA (e.g., 5-10 µg) with the reaction buffer.
-
Add a defined amount of γ-toxin. For a negative control, prepare a parallel reaction with buffer only (no enzyme).
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination: Stop the reaction by adding an appropriate RNA loading dye containing a denaturant like formamide (B127407) and an agent like EDTA. Heat the samples briefly if required.
-
Analysis of Cleavage Products:
-
Method A: Northern Blot Analysis:
-
Run the samples on a denaturing urea-polyacrylamide gel to separate the full-length tRNA from its cleavage products.
-
Transfer the separated RNA to a nylon membrane.
-
Hybridize the membrane with a radiolabeled or fluorescently-labeled probe specific to the tRNA of interest.
-
Visualize the bands using autoradiography or fluorescence imaging. The presence of smaller fragments in the enzyme-treated lane indicates mcm⁵s²U-dependent cleavage.
-
-
Method B: Quantitative PCR (qPCR):
-
Following the cleavage reaction, perform a reverse transcription reaction using primers specific to the tRNA of interest.
-
Use the resulting cDNA as a template for qPCR. A decrease in the qPCR signal in the γ-toxin-treated sample compared to the control indicates cleavage of the tRNA and thus the presence of mcm⁵s²U.
-
-
5. Application in Enzyme Validation: This assay can be used to verify the activity of putative Trm9/Trm112 homologs.[1] Total RNA from a trm9Δ yeast strain (which contains the cm⁵s²U precursor) is used as a substrate. This RNA is incubated with the recombinant Trm9/Trm112 homolog and S-adenosyl-methionine (SAM). If the enzyme is active, it will convert cm⁵s²U to mcm⁵s²U, which can then be detected by subsequent γ-toxin treatment and analysis.[1]
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of 5-Methoxy-2-thiouridine in RNA Biology: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA) are essential for maintaining translational fidelity and efficiency. Among these, the modifications at the wobble position (nucleoside 34) of the anticodon are of particular importance. This technical guide delves into the discovery, biosynthesis, and functional significance of a crucial wobble uridine (B1682114) modification, 5-Methoxy-2-thiouridine (xm5s2U), and its variants. We will explore its intricate role in codon recognition, the profound impact of its absence in human mitochondrial diseases, and the experimental methodologies employed to study this vital modification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed understanding of the molecular mechanisms governed by xm5s2U and its potential as a therapeutic target.
Discovery and Chemical Identity of this compound
This compound, often denoted by various acronyms depending on the specific side chain at the C5 position of the uracil (B121893) ring, is a post-transcriptional modification found in the wobble position (position 34) of certain tRNAs. In eukaryotes, the prevalent form is 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) [1][2]. In mammalian mitochondria, a related modification, 5-taurinomethyl-2-thiouridine (τm5s2U) , is present[3]. These modifications are critical for the accurate translation of specific codons.
The chemical structure of mcm5s2U consists of a uridine base with a methoxycarbonylmethyl group attached to the 5th carbon and a sulfur atom replacing the oxygen at the 2nd carbon of the pyrimidine (B1678525) ring[1][4][5]. This seemingly subtle alteration has profound consequences for the structural and functional properties of the tRNA anticodon loop.
The Biosynthetic Pathway of mcm5s2U
The biosynthesis of mcm5s2U is a multi-step enzymatic process involving several highly conserved protein complexes. The pathway can be broadly divided into two major stages: the formation of the C5 side chain and the thiolation at the C2 position.
The initial step in the formation of the 5-methoxycarbonylmethyl side chain is catalyzed by the Elongator complex , a multi-subunit enzyme that adds a carboxymethyl group to the C5 position of uridine, forming 5-carboxymethyluridine (B57136) (cm5U)[6][7]. Subsequently, the Trm9/Trm112 complex acts as a methyltransferase, esterifying the carboxyl group of cm5U to yield 5-methoxycarbonylmethyluridine (B127866) (mcm5U)[1][6][8]. The final step in the formation of mcm5s2U is the thiolation at the C2 position, a reaction catalyzed by the Ncs2/Ncs6 thiolase [1].
Significance in RNA Biology: Codon Recognition and Translational Fidelity
The presence of mcm5s2U at the wobble position is crucial for precise codon recognition and maintaining the fidelity of protein synthesis. This modification restricts the conformational flexibility of the anticodon loop, thereby enforcing a more stringent codon-anticodon pairing[9].
Specifically, tRNAs containing mcm5s2U are responsible for decoding codons with A or G in the third ("wobble") position. The 2-thio group is thought to prevent misreading of near-cognate codons ending in a pyrimidine by stabilizing the C3'-endo ribose conformation[10]. The 5-methoxycarbonylmethyl group further refines this interaction, ensuring efficient recognition of the correct codons. For instance, tRNA-Lys(UUU) with mcm5s2U at the wobble position can efficiently decode the AAA codon but has restricted pairing with the AAG codon[10].
The absence of this modification leads to translational defects, including ribosome stalling and frameshifting, which can result in the production of non-functional or truncated proteins[11]. This underscores the critical role of mcm5s2U in ensuring the integrity of the proteome.
Clinical Significance: Mitochondrial Diseases
Deficiencies in the biosynthesis of the mitochondrial equivalent of mcm5s2U, 5-taurinomethyl-2-thiouridine (τm5s2U), are directly linked to severe human mitochondrial diseases. Pathogenic point mutations in mitochondrial tRNA genes can lead to a loss of this crucial modification, resulting in impaired mitochondrial protein synthesis and subsequent cellular dysfunction[3][12][13][14].
Two prominent examples are:
-
MELAS (Mitochondrial myopathy, Encephalopathy, Lactic Acidosis, and Stroke-like episodes): Often associated with a mutation in the mitochondrial tRNA-Leu(UUR) gene, leading to a deficiency in τm5U modification. This results in a reduced ability to decode the UUG codon, severely impacting the synthesis of mitochondrial proteins[3][12][15][16].
-
MERRF (Myoclonic Epilepsy with Ragged-Red Fibers): Primarily caused by a mutation in the mitochondrial tRNA-Lys gene, which leads to a lack of τm5s2U. This deficiency impairs the decoding of both AAA and AAG codons, causing a global reduction in mitochondrial translation[3][12][15][16].
These findings highlight the critical importance of wobble uridine modifications for mitochondrial function and human health.
Quantitative Analysis of xm5s2U Modifications
The quantification of xm5s2U modifications is essential for understanding their role in health and disease. Several techniques are employed for this purpose, with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being a gold standard for its sensitivity and accuracy.
| Method | Principle | Key Findings | Reference |
| LC-MS/MS | Separation of nucleosides from hydrolyzed tRNA by liquid chromatography followed by mass spectrometric identification and quantification. | Enables precise quantification of mcm5s2U and its desulfuration products (mcm5H2U and mcm5U) under oxidative stress. | [1][7][17] |
| γ-toxin Assay | The γ-toxin from Kluyveromyces lactis specifically cleaves tRNAs containing the mcm5s2U modification. The cleavage products can be detected by Northern blotting or qRT-PCR. | Demonstrates the evolutionary conservation of the mcm5s2U modification across various eukaryotic species. | [1][2][17] |
| Northern Blotting | Utilizes probes that differentially hybridize to modified and unmodified tRNAs, allowing for the semi-quantitative assessment of modification status. | Can be used to assess the relative levels of specific tRNA modifications. | [18][19][20] |
Experimental Protocols
Quantification of mcm5s2U by LC-MS/MS
This protocol outlines the general steps for the quantitative analysis of mcm5s2U from total tRNA.
-
tRNA Isolation: Isolate total tRNA from cells or tissues of interest using a suitable RNA purification kit.
-
Enzymatic Digestion: Hydrolyze the purified tRNA to its constituent nucleosides using a mixture of nucleases and phosphatases (e.g., nuclease P1 and bacterial alkaline phosphatase).
-
Enzyme Removal: Remove the enzymes from the digested nucleoside mixture by ultrafiltration through a 10-kDa cutoff membrane[7].
-
LC-MS/MS Analysis: Inject the nucleoside mixture into an LC-MS/MS system.
-
Chromatography: Separate the nucleosides using a reverse-phase C18 column with a gradient of aqueous and organic mobile phases.
-
Mass Spectrometry: Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for mcm5s2U and an internal standard are monitored for accurate quantification.
-
γ-Toxin-Based tRNA Cleavage Assay
This assay provides a functional readout of the presence of mcm5s2U in specific tRNAs.
-
RNA Isolation: Extract total RNA from the cells of interest.
-
γ-Toxin Treatment: Incubate the total RNA (typically 1-5 µg) with purified γ-toxin in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT) at 30°C for 10-30 minutes[17].
-
Detection of Cleavage Products:
-
Northern Blotting: Separate the RNA samples on a denaturing polyacrylamide gel, transfer to a membrane, and probe with a radiolabeled oligonucleotide specific for the tRNA of interest. Cleavage will result in a smaller tRNA fragment.
-
qRT-PCR: Perform reverse transcription using a primer downstream of the anticodon loop. Then, use qPCR with primers spanning the cleavage site to quantify the amount of full-length tRNA remaining. A decrease in the qPCR signal indicates cleavage[17].
-
Conclusion and Future Directions
This compound and its derivatives are indispensable for the fidelity and efficiency of protein synthesis. The intricate biosynthetic pathway and the profound consequences of its absence in human diseases underscore its biological importance. The experimental tools described herein provide a robust framework for investigating the dynamics of this modification in various physiological and pathological contexts.
Future research in this area will likely focus on elucidating the precise regulatory mechanisms governing the expression and activity of the xm5s2U biosynthetic enzymes. Furthermore, a deeper understanding of how environmental factors, such as oxidative stress, impact the stability of this modification could open new avenues for therapeutic intervention in diseases associated with translational dysregulation. The development of small molecules that can modulate the activity of the enzymes involved in xm5s2U biosynthesis holds promise for the development of novel therapies for mitochondrial diseases and potentially other disorders linked to tRNA modification defects.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. 5-Methoxycarbonylmethyl-2-thiouridine | C12H16N2O7S | CID 14367026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methoxycarbonylmethyl-2-thiouridine | 20299-15-4 [chemicalbook.com]
- 6. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Restoration of mitochondrial function through activation of hypomodified tRNAs with pathogenic mutations associated with mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic and chemical regulation of tRNA modification associated with taurine deficiency and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Advances in mt-tRNA Mutation-Caused Mitochondrial Disease Modeling: Patients’ Brain in a Dish [frontiersin.org]
- 16. oaepublish.com [oaepublish.com]
- 17. researchgate.net [researchgate.net]
- 18. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] A versatile tRNA modification-sensitive northern blot method with enhanced performance | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Core Structural Characteristics of 5-Methoxycarbonylmethyl-2-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) is a post-transcriptionally modified nucleoside found at the wobble position (U34) of the anticodon loop in specific transfer RNAs (tRNAs), particularly those for glutamic acid, glutamine, and lysine (B10760008) in eukaryotes.[1][2] This modification is crucial for maintaining translational fidelity and efficiency by ensuring accurate codon recognition during protein synthesis.[3][4][5] The presence of the methoxycarbonylmethyl group at the C5 position and the thio-group at the C2 position of the uridine (B1682114) base introduces unique structural and chemical properties that modulate the codon-anticodon interaction. This technical guide provides a comprehensive overview of the core structural characteristics of mcm5s2U, including its physicochemical properties, detailed experimental protocols for its characterization, and its biosynthetic pathway.
Physicochemical and Structural Data
The structural integrity and function of mcm5s2U are defined by its specific atomic arrangement and resulting chemical properties. The key quantitative data for this modified nucleoside are summarized in the tables below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆N₂O₇S | PubChem |
| Molecular Weight | 332.33 g/mol | PubChem[6] |
| Monoisotopic Mass | 332.0678 Da | Modomics[7] |
| IUPAC Name | methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate | PubChem[6] |
| CAS Number | 20299-15-4 | Santa Cruz Biotechnology[8] |
| ChEBI ID | 20597 | PubChem[6] |
Table 1: General Physicochemical Properties of 5-Methoxycarbonylmethyl-2-thiouridine.
| Analytical Parameter | Value | Source |
| [M+H]⁺ (m/z) | 333.0756 | Modomics[7] |
| Product Ions (m/z) | 201, 169, 141 | Modomics[7] |
Table 2: Mass Spectrometry Data for 5-Methoxycarbonylmethyl-2-thiouridine.
Experimental Protocols
The characterization of 5-methoxycarbonylmethyl-2-thiouridine relies on a combination of spectroscopic and spectrometric techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of mcm5s2U in solution.
Sample Preparation:
-
Dissolve 5-10 mg of purified mcm5s2U in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: 0-180 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 2048-8192
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Calibrate the spectra using the reference standard.
-
Integrate the signals in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants for both ¹H and ¹³C spectra to assign the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive method for the detection and quantification of mcm5s2U in biological samples.[1][9]
Sample Preparation (from tRNA):
-
Isolate total RNA from the biological source of interest.
-
Enrich for tRNA using appropriate methods (e.g., size-exclusion chromatography or specific capture).
-
Digest the enriched tRNA to nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.
-
Filter the resulting nucleoside mixture to remove enzymes and other macromolecules.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Aqueous solution with a buffer such as ammonium (B1175870) acetate (B1210297) or formic acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from low to high organic phase concentration over a period of 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.
-
Precursor Ion (m/z): 333.1
-
Product Ions (m/z): Monitor characteristic fragment ions (e.g., 201.1, 169.1, 141.1).
-
Collision Energy: Optimize for the specific instrument and precursor ion to achieve efficient fragmentation.
X-ray Crystallography
Determining the three-dimensional structure of mcm5s2U, typically within a tRNA molecule, is achieved through X-ray crystallography.
Crystallization:
-
Synthesize or isolate a short RNA oligonucleotide containing the mcm5s2U modification.
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).
-
Typical crystallization solutions contain a precipitant (e.g., polyethylene (B3416737) glycol), a buffer (e.g., Tris-HCl or cacodylate), and various salts (e.g., MgCl₂, KCl).
-
Incubate the crystallization trials at a constant temperature (e.g., 4°C or 20°C) until crystals form.
Data Collection:
-
Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.
-
Expose the crystal to a monochromatic X-ray beam at a synchrotron source.
-
Collect a series of diffraction images as the crystal is rotated.
-
The rotation range per image and the total rotation angle will depend on the crystal symmetry and unit cell dimensions.
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the diffraction data to improve its geometry and fit to the experimental data.
Biosynthesis of 5-Methoxycarbonylmethyl-2-thiouridine
The biosynthesis of mcm5s2U is a multi-step enzymatic pathway. The process begins with a uridine at position 34 of a pre-tRNA molecule and involves two major modification pathways: the formation of the 5-methoxycarbonylmethyl side chain and the thiolation at the 2-position.
References
- 1. preprints.org [preprints.org]
- 2. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]
- 3. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methoxycarbonylmethyl-2-thiouridine | C12H16N2O7S | CID 14367026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Modomics - A Database of RNA Modifications [genesilico.pl]
- 8. scbt.com [scbt.com]
- 9. 5-methoxycarbonylmethyl-2-thiouridine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-2-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-thiouridine is a modified nucleoside, a structural analogue of the canonical RNA nucleoside uridine (B1682114). It belongs to a class of compounds that are of significant interest in biomedical research due to their presence in transfer RNA (tRNA) and their potential roles in various cellular processes. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, stability, and biological significance. Detailed experimental protocols for its synthesis and analysis are also presented, along with visualizations of its role in cellular pathways. While direct experimental data for this compound is limited in some areas, this guide also draws upon data from closely related and structurally similar compounds, such as 5-methylcarboxymethyl-2-thiouridine (mcm⁵s²U), to provide a more complete picture.
Physicochemical Properties
The fundamental chemical and physical properties of this compound and its closely related analogue, 5-methoxycarbonylmethyl-2-thiouridine (B1256268), are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for developing analytical methods.
Table 1: Physicochemical Properties of 5-Methoxycarbonylmethyl-2-thiouridine [1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₇S | PubChem |
| Molecular Weight | 332.33 g/mol | PubChem |
| IUPAC Name | methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate | PubChem |
| InChI Key | HLZXTFWTDIBXDF-PNHWDRBUSA-N | PubChem |
| SMILES | COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2--INVALID-LINK--CO)O">C@@HO | PubChem |
| CAS Number | 20299-15-4 | PubChem |
Table 2: Solubility Data for Related Thiouridine Compounds
| Compound | Solvent | Solubility | Source |
| 2-Thiouridine (B16713) | PBS (pH 7.2) | ~5 mg/mL | Cayman Chemical[2] |
| 2-Thiouridine | DMSO | ~10 mg/mL | Cayman Chemical[2] |
| 2-Thiouridine | DMF | ~10 mg/mL | Cayman Chemical[2] |
| 2-Thiouridine | Ethanol | ~2 mg/mL | Cayman Chemical[2] |
| 4-Thiouracil | DMF:PBS (1:5, pH 7.2) | ~0.5 mg/mL | Cayman Chemical[3] |
Stability and Reactivity
5-substituted 2-thiouridines exhibit particular stability characteristics, especially concerning oxidative stress and pH. The thiocarbonyl group at the C2 position is susceptible to oxidation, leading to desulfurization. This process is biologically relevant as it can be triggered by reactive oxygen species (ROS) within the cell, potentially altering tRNA function and impacting protein translation.[4][5]
Under in vitro oxidative conditions, 2-thiouridine and its 5-substituted derivatives can be desulfurized to form 4-pyrimidinone nucleoside and uridine as the main products.[4][5] The ratio of these products is dependent on the pH of the reaction environment. At a lower pH (6.6), the formation of the 4-pyrimidinone derivative is favored, while at a higher pH (7.6), uridine is the predominant product.[4][5] This pH-dependent reactivity highlights the importance of the cellular microenvironment on the stability of these modified nucleosides.
Experimental Protocols
Chemical Synthesis of 5-substituted-2-thiouridines
The following is a general protocol for the chemical synthesis of 5-substituted-2-thiouridines, based on methodologies reported for related compounds like 5-methylcarboxymethyl-2-thiouridine.[5]
Materials:
-
5-substituted-2-thiouracil
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Silylating agent (e.g., HMDS, BSA)
-
Lewis acid catalyst (e.g., TMSOTf, SnCl₄)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reagents for deprotection (e.g., methanolic ammonia)
-
Chromatography supplies for purification (e.g., silica (B1680970) gel)
Procedure:
-
Silylation of the Nucleobase: The 5-substituted-2-thiouracil is silylated to enhance its solubility and reactivity. This is typically achieved by refluxing with a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst such as ammonium (B1175870) sulfate.
-
Glycosylation: The silylated nucleobase is then coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in an anhydrous solvent. A Lewis acid catalyst is added to promote the formation of the N-glycosidic bond. The reaction is monitored by thin-layer chromatography (TLC).
-
Deprotection: Once the glycosylation is complete, the protecting groups on the ribose sugar and any on the nucleobase substituent are removed. This is commonly done by treatment with methanolic ammonia.
-
Purification: The final product is purified using column chromatography on silica gel to yield the pure 5-substituted-2-thiouridine. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
Caption: General workflow for the chemical synthesis of 5-substituted-2-thiouridines.
LC-MS/MS Analysis of Modified Nucleosides
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of modified nucleosides like this compound in biological samples.[4][5]
Materials:
-
RNA sample (e.g., isolated tRNA)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS)
-
C18 reverse-phase column
-
Mobile phase A: Aqueous solution with a buffer (e.g., 5 mM ammonium acetate)
-
Mobile phase B: Acetonitrile
-
Reference standards for modified nucleosides
Procedure:
-
RNA Digestion: The RNA sample is enzymatically hydrolyzed to its constituent nucleosides. This is typically a two-step process involving digestion with nuclease P1 followed by dephosphorylation with bacterial alkaline phosphatase.
-
LC Separation: The resulting nucleoside mixture is separated by reverse-phase liquid chromatography. A gradient of mobile phase B is used to elute the nucleosides from the C18 column.
-
MS/MS Detection: The eluting nucleosides are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each nucleoside of interest are monitored for high selectivity and sensitivity.
-
Quantification: The amount of each modified nucleoside is quantified by comparing the peak area from the sample to a standard curve generated using known concentrations of pure nucleoside standards.
Caption: Workflow for the analysis of modified nucleosides by LC-MS/MS.
γ-Toxin Assay for mcm⁵s²U Detection
The γ-toxin from Kluyveromyces lactis is an endonuclease that specifically recognizes and cleaves tRNA at the 3'-side of the mcm⁵s²U modification at the wobble position.[6][7] This property can be exploited to develop an assay to probe the presence and relative abundance of this modification.
Materials:
-
Total RNA or purified tRNA sample
-
Purified γ-toxin
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)
-
Denaturing polyacrylamide gel
-
Northern blotting apparatus and reagents
-
Radiolabeled probe specific for the tRNA of interest
Procedure:
-
Reaction Setup: The RNA sample is incubated with purified γ-toxin in the reaction buffer for a defined period at 30°C. A control reaction without the toxin is run in parallel.
-
Gel Electrophoresis: The reaction products are separated on a denaturing polyacrylamide gel to resolve the full-length tRNA from the cleavage products.
-
Northern Blotting: The RNA is transferred from the gel to a membrane.
-
Hybridization: The membrane is hybridized with a radiolabeled oligonucleotide probe that is complementary to a region of the target tRNA.
-
Detection: The signal from the probe is detected by autoradiography or phosphorimaging. The presence of cleavage products indicates the presence of the mcm⁵s²U modification.
Caption: Experimental workflow for the γ-toxin assay to detect mcm⁵s²U.
Biological Significance and Signaling Pathways
5-substituted 2-thiouridines, including this compound and its derivatives, are primarily found at the wobble position (position 34) of the anticodon loop in certain tRNAs, such as those for lysine, glutamine, and glutamic acid in eukaryotes.[4][5] These modifications play a crucial role in ensuring the fidelity and efficiency of protein translation. They help to stabilize the codon-anticodon interaction and prevent frameshifting errors during mRNA decoding.[4]
The presence and status of these modifications are linked to cellular stress responses, particularly oxidative stress.[4][5] Increased levels of ROS can lead to the desulfurization of 2-thiouridine-containing tRNAs, altering their decoding properties and potentially leading to a global or specific translational response to the stress. This suggests a role for tRNA modifications as sensors and transducers of oxidative stress signals.
Caption: The central role of this compound in mRNA translation and its modulation by oxidative stress.
Conclusion
This compound and related 5-substituted 2-thiouridines are important modified nucleosides with significant implications for RNA biology and cellular regulation. Their chemical properties, particularly their susceptibility to oxidative desulfurization, link them directly to cellular stress response pathways. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, detect, and study these fascinating molecules. Further research into the precise roles of this compound in various physiological and pathological conditions will undoubtedly provide deeper insights into the intricate mechanisms governing gene expression and cellular homeostasis.
References
- 1. 5-Methoxycarbonylmethyl-2-thiouridine | C12H16N2O7S | CID 14367026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 2-Thio Group in 5-Methoxy-2-thiouridine: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the biological significance of the 2-thio modification in 5-Methoxy-2-thiouridine and its derivatives, such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U). Primarily found at the wobble position (U34) of specific transfer RNAs (tRNAs), this single sulfur atom plays a critical role in maintaining translational fidelity, tRNA structural integrity, and cellular health. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this vital tRNA modification.
Executive Summary
Post-transcriptional modifications of tRNA are essential for the proper decoding of mRNA and the overall efficiency of protein synthesis.[1][2] Among these, the 2-thiolation of uridine (B1682114) at the wobble position of tRNAs for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu) is a universally conserved modification.[3][4] The presence of the 2-thio group in molecules like this compound derivatives significantly influences the biophysical properties of the tRNA anticodon stem-loop, ensuring accurate codon recognition and stabilizing the tRNA structure.[5][6] Deficiencies in this modification pathway are directly linked to a range of human mitochondrial diseases, highlighting its importance in cellular metabolism and human health.[7][8] This guide will dissect the multifaceted importance of the 2-thio group, from its molecular function to its clinical relevance, and provide key experimental protocols for its study.
The Biological Importance of the 2-Thio Group
The introduction of a sulfur atom at the C2 position of the uridine ring has profound effects on the structure and function of tRNA.
Enhancing Codon Recognition and Translational Fidelity
The primary role of the 2-thio modification at the wobble position (U34) is to restrict the base-pairing possibilities with the third base of the mRNA codon.[9] While an unmodified uridine can wobble and pair with adenosine (B11128) (A), guanosine (B1672433) (G), and uridine (U), the 2-thiouridine (B16713) modification preferentially recognizes codons ending in A and, less efficiently, G, while discriminating against U- and C-ending codons.[9][10] This restricted decoding capacity is crucial for the accurate translation of the genetic code, preventing misincorporation of amino acids and maintaining the integrity of the proteome.[5][11] Specifically, tRNAs for Lys, Gln, and Glu use a single tRNA species with a modified U34 to decode both AA- and AG-ending codons.[12] The 2-thio group is critical for this process.[10]
Structural Stabilization of tRNA
The 2-thio group significantly contributes to the structural rigidity and thermal stability of the tRNA molecule.[6][13] It promotes a C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices.[5][13] This conformational preference enhances base stacking interactions within the anticodon loop, creating a more stable and pre-ordered structure for ribosome binding.[14] This increased stability is particularly vital for thermophilic organisms, where it helps maintain tRNA integrity at high temperatures.[9][15]
Quantitative Data on the Impact of 2-Thiolation
The stabilizing effect of the 2-thio modification can be quantified by measuring the melting temperature (Tm) of RNA duplexes. The presence of 2-thiouridine markedly increases the thermal stability of codon-anticodon interactions.
| RNA Duplex Sequence | Modification | Melting Temperature (Tm) in °C | Change in Tm (°C) | Reference |
| Gs²UUUC paired with GmAmAmAmCm | 2-thiouridine (s²U) | 30.7 | +11.7 | [16] |
| GUUUC paired with GmAmAmAmCm | Unmodified (U) | 19.0 | - | [16] |
| Gs⁴UUUC paired with GmAmAmAmCm | 4-thiouridine (B1664626) (s⁴U) | 14.5 | -4.5 | [16] |
Biosynthesis of 2-Thiouridine
The 2-thiolation of uridine in tRNA is a complex enzymatic process that differs between the cytoplasm and mitochondria and involves a sulfur relay system.
Cytosolic Pathway in Eukaryotes
In the eukaryotic cytosol, the biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) is dependent on an iron-sulfur (Fe-S) cluster and utilizes a ubiquitin-like protein, Urm1, as a sulfur carrier.[3][4]
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis and functions of sulfur modifications in tRNA [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Altered 2-thiouridylation impairs mitochondrial translation in reversible infantile respiratory chain deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wobble modification defect in tRNA disturbs codon–anticodon interaction in a mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The putative tRNA 2-thiouridine synthetase Ncs6 is an essential sulfur carrier in Methanococcus maripaludis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Bacterial Wobble Modifications of NNA-Decoding tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Common thiolation mechanism in the biosynthesis of tRNA thiouridine and sulphur-containing cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Landscape of 5-Methoxy-2-thiouridine: A Technical Guide to its Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate world of post-transcriptional RNA modifications plays a pivotal role in regulating gene expression and cellular function. Among these, 5-methoxy-2-thiouridine (xm5s2U), a complex modification found at the wobble position (U34) of specific transfer RNAs (tRNAs), is crucial for maintaining translational fidelity and efficiency. This technical guide provides an in-depth exploration of the cellular localization of xm5s2U, detailing its biosynthetic pathway, the experimental methodologies used to determine its subcellular distribution, and the quantitative understanding of its compartmentalization. This document is intended to serve as a comprehensive resource for researchers investigating tRNA biology, protein synthesis, and the development of therapeutics targeting these pathways.
Cellular Localization of this compound
The this compound modification is predominantly localized to the cytoplasm of eukaryotic cells.[1] It is found on the anticodon loop of tRNAs that decode two-box codons, specifically those for Glutamic acid (GAA/GAG), Glutamine (CAA/CAG), and Lysine (AAA/AAG).[1] This specific modification is essential for accurate and efficient translation of messenger RNA (mRNA) into protein by ensuring proper codon recognition and preventing frameshifting.
In contrast, mitochondria, the cellular powerhouses with their own protein synthesis machinery, utilize a different set of tRNA modifications. The analogous modification at the wobble position of mammalian mitochondrial tRNAs for Glu, Gln, and Lys is 5-taurinomethyl-2-thiouridine (τm5s2U).[1][2][3] While the import of some nuclear-encoded tRNAs into mitochondria is a known biological process, current literature indicates a distinct separation of these wobble uridine (B1682114) modifications, with xm5s2U being the hallmark of cytosolic tRNAs.[4][5][6]
Quantitative Distribution
Direct quantitative analysis comparing the abundance of xm5s2U in the cytoplasm versus mitochondria is not extensively documented in current literature, largely because xm5s2U is considered a cytoplasmic modification. The primary focus of quantitative studies has been on the overall abundance of the modification within total cellular tRNA. However, the well-established presence of the distinct τm5s2U modification in mitochondria strongly suggests that the mislocalization or significant transport of xm5s2U-modified tRNAs into mitochondria is not a prominent feature under normal physiological conditions.
The table below summarizes the established localization of these related tRNA modifications.
| Modification | Chemical Structure | Primary Cellular Localization | Associated tRNAs (Eukaryotes) |
| This compound (xm5s2U) | (Structure available in chemical databases) | Cytoplasm | tRNA-Glu, tRNA-Gln, tRNA-Lys |
| 5-Taurinomethyl-2-thiouridine (τm5s2U) | (Structure available in chemical databases) | Mitochondria (in mammals) | mitochondrial tRNA-Glu, tRNA-Gln, tRNA-Lys |
Biosynthesis Pathway of this compound
The formation of xm5s2U is a multi-step enzymatic process that occurs in the cytoplasm. It involves the sequential action of several protein complexes. The pathway can be broadly divided into two major stages: the formation of the 5-methoxycarbonylmethyl (mcm5) group and the subsequent 2-thiolation.
Experimental Protocols
Determining the cellular localization of xm5s2U requires a combination of subcellular fractionation and sensitive analytical techniques to detect and quantify the modification.
Subcellular Fractionation of Mammalian Cells
This protocol outlines a general procedure for separating cytoplasmic and mitochondrial fractions from cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with freshly added protease and RNase inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
Reagents for RNA or protein extraction
Procedure:
-
Harvest cultured cells by centrifugation and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell lysis while keeping mitochondria intact.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytoplasmic fraction.
-
The pellet contains the mitochondrial fraction. Wash the mitochondrial pellet with fractionation buffer to remove cytosolic contamination.
-
Proceed with RNA or protein extraction from the cytoplasmic and mitochondrial fractions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial tRNA import – the challenge to understand has just begun - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analysis of tRNA import into mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Evolution of the 5-Methoxy-2-thiouridine Modification Pathway: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring translational fidelity and efficiency. Among the myriad of tRNA modifications, 5-methoxy-2-thiouridine (xm5s2U) and its derivatives, located at the wobble position (U34) of specific tRNAs, are essential for accurate codon recognition. The biosynthetic pathway of this complex modification is a highly conserved and intricate process involving a suite of enzymes, including the Elongator complex, the Ctu1/Ctu2 sulfur transferase complex, and the Trm9/Trm112 methyltransferase complex. The evolutionary conservation of this pathway from yeast to humans underscores its fundamental importance in cellular function. Dysregulation of xm5s2U levels has been implicated in various human diseases, including cancer and neurological disorders, making the enzymes of this pathway attractive targets for therapeutic development. This technical guide provides an in-depth overview of the evolution of the xm5s2U modification pathway, detailed experimental protocols for its study, and a summary of quantitative data to facilitate comparative analysis.
Introduction
The fidelity of protein synthesis relies on the precise interaction between messenger RNA (mRNA) codons and the corresponding tRNA anticodons. Post-transcriptional modifications of tRNA molecules, particularly within the anticodon stem-loop, play a pivotal role in modulating this interaction. The this compound (xm5s2U) modification, and its precursor 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are found at the wobble uridine (B1682114) (U34) of tRNAs that recognize codons with A or G in the third position, such as those for lysine (B10760008), glutamine, and glutamic acid.[1] The presence of the 2-thio group (s²) enhances the C3'-endo conformation of the ribose, which restricts wobble pairing and ensures accurate decoding of cognate codons.[2] The 5-methoxycarbonylmethyl (mcm⁵) group further fine-tunes codon recognition.
The biosynthesis of mcm⁵s²U is a multi-step process that is highly conserved across eukaryotes.[3] It begins with the formation of the mcm⁵U intermediate, a reaction catalyzed by the Elongator complex, followed by the addition of a sulfur group by the Ctu1/Ctu2 complex.[3] The final methylation step to form some xm5s2U variants is carried out by the Trm9/Trm112 methyltransferase complex.[4][5] The evolutionary persistence of this pathway highlights its critical role in maintaining cellular homeostasis.
The Biosynthetic Pathway: An Evolutionary Perspective
The xm5s2U modification pathway is a testament to the evolutionary conservation of essential cellular processes. The core enzymatic machinery is present in a wide range of eukaryotes, from yeast to humans, with orthologs found in plants and other kingdoms, indicating an ancient origin.
The Elongator Complex (Elp1-6)
The initial step in mcm⁵U formation is catalyzed by the highly conserved Elongator complex, composed of six subunits (Elp1-Elp6).[6] Elp3 is the catalytic subunit, possessing both a radical S-adenosylmethionine (SAM) domain and a lysine acetyltransferase (KAT) domain.[2][7] While initially implicated in histone acetylation and transcriptional elongation, a growing body of evidence supports its primary role as a tRNA modification enzyme.[7][8] The entire six-subunit complex is crucial for its tRNA modification activity.[6]
The Sulfur Transfer System: Ctu1/Ctu2 (NCS6/NCS2)
The 2-thiolation of the U34 position is carried out by the Ctu1/Ctu2 complex (Cytosolic Thiouridylase 1 and 2), also known as Ncs6/Ncs2 in yeast.[3] This complex is responsible for mobilizing sulfur from a donor, ultimately incorporating it into the uridine base.[9] The mechanism of sulfur transfer is thought to involve a persulfide intermediate.[10] The Ctu1/Ctu2 complex shows significant sequence homology, suggesting they evolved from a common ancestor.[11]
The Methyltransferase Complex: Trm9/Trm112
The final methylation of the carboxyl group to form the methoxycarbonylmethyl side chain is performed by the Trm9/Trm112 complex.[5][12] Trm9 is the catalytic methyltransferase, while Trm112 is a small, zinc-finger-containing protein that acts as an essential activator for Trm9 and other methyltransferases involved in translation.[5][13] The Trm9-Trm112 interaction is conserved in humans, highlighting the importance of this regulatory mechanism.[13]
Quantitative Data on Pathway Enzymes
Understanding the enzymatic properties of the xm5s2U pathway components is crucial for elucidating their mechanism of action and for designing targeted inhibitors. While comprehensive kinetic data for all enzymes across different species are not yet available, some key parameters have been reported.
| Enzyme/Complex | Organism | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference |
| MmCyuA (Ctu1/NcsA homolog) | M. maripaludis | L-cysteine | 0.25 ± 0.05 mM | 2.6 ± 0.1 s⁻¹ | 10.4 mM⁻¹s⁻¹ | [14] |
| Trm9-Trm112 | S. cerevisiae | SAM | ~10 µM | Not Reported | Not Reported | [4] |
| Trm9-Trm112 | S. cerevisiae | tRNA from trm9Δ | ~1.5 µM | Not Reported | Not Reported | [4] |
Note: Kinetic data for the Elongator complex and a complete set of parameters for Ctu1/Ctu2 and Trm9/Trm112 are still subjects of ongoing research. The data for MmCyuA, an archaeal homolog of Ctu1, provides insight into the sulfur transferase activity.
Signaling Pathways and Logical Relationships
The xm5s2U modification pathway is intricately linked to cellular signaling networks, particularly the Target of Rapamycin (TOR) pathway, which is a central regulator of cell growth and metabolism.[15] Deficiencies in xm5s2U modification can lead to translational stress, which in turn impacts TOR signaling.[16] This connection has significant implications for diseases like cancer, where both tRNA modifications and TOR signaling are frequently dysregulated.[17][18]
Biosynthesis of this compound
The following diagram illustrates the core enzymatic steps in the biosynthesis of mcm⁵s²U.
Caption: Biosynthesis pathway of mcm⁵s²U modification at the tRNA wobble position.
Interplay with the TOR Signaling Pathway
This diagram depicts the proposed relationship between the xm5s2U modification status and the TOR signaling pathway.
Caption: xm5s2U modification status influences TOR signaling and cellular outcomes.
Experimental Protocols
γ-Toxin Endonuclease Assay for mcm⁵s²U Detection
This assay utilizes the specificity of the Kluyveromyces lactis γ-toxin, an endonuclease that cleaves tRNAs specifically at the 3'-side of an mcm⁵s²U modified uridine.[19][20]
Workflow Diagram:
Caption: Workflow for the γ-toxin endonuclease assay to detect mcm⁵s²U.
Methodology:
-
RNA Isolation: Extract total RNA from cells or tissues of interest using a standard method (e.g., Trizol or column-based kits). Ensure high quality and integrity of the RNA.
-
γ-Toxin Treatment: Incubate 1-5 µg of total RNA with purified recombinant γ-toxin in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT) for 10-30 minutes at 30°C.
-
Analysis by Northern Blotting:
-
Separate the treated RNA on a denaturing polyacrylamide gel (e.g., 10-15% TBE-Urea).
-
Transfer the RNA to a positively charged nylon membrane.
-
Hybridize with a radiolabeled oligonucleotide probe specific for the tRNA of interest (e.g., tRNA-Lys(UUU)).
-
Visualize the full-length and cleaved tRNA fragments using autoradiography or phosphorimaging. The presence of a shorter fragment indicates cleavage by γ-toxin and thus the presence of mcm⁵s²U.
-
-
Analysis by qRT-PCR:
-
Reverse transcribe the γ-toxin treated RNA using a primer that anneals downstream of the cleavage site.
-
Perform quantitative PCR using primers that amplify the full-length tRNA. A decrease in the amount of full-length tRNA in the γ-toxin treated sample compared to an untreated control indicates cleavage and the presence of mcm⁵s²U.
-
Northern Blot Analysis for tRNA Modification Status
Northern blotting can be adapted to detect changes in tRNA modification status based on altered electrophoretic mobility or probe hybridization efficiency.
Methodology:
-
RNA Electrophoresis: Separate 5-10 µg of total RNA on a denaturing polyacrylamide gel. For detecting some modifications, the inclusion of reagents like (acryloylamino)phenylboronic acid (APB) in the gel can retard the mobility of tRNAs containing cis-diols, allowing for the separation of modified and unmodified species.
-
Transfer and Crosslinking: Transfer the separated RNA to a nylon membrane and UV-crosslink to immobilize the RNA.
-
Probe Hybridization: Hybridize the membrane with a ⁵'-radiolabeled oligonucleotide probe specific to the tRNA of interest. The probe should be designed to overlap the modification site. The presence of a modification can sometimes hinder probe binding, leading to a weaker signal compared to an unmodified control.
-
Washing and Detection: Wash the membrane under stringent conditions to remove non-specifically bound probe and expose to a phosphor screen or X-ray film.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and quantitative analysis of ribonucleoside modifications.[21]
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. The Elongator subunit Elp3 is a non-canonical tRNA acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The conserved Wobble uridine tRNA thiolase Ctu1–Ctu2 is required to maintain genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into molecular plasticity in protein complexes from Trm9-Trm112 tRNA modifying enzyme crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trm112, a Protein Activator of Methyltransferases Modifying Actors of the Eukaryotic Translational Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elongator and the role of its subcomplexes in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Elongator subunit Elp3 is a non-canonical tRNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elongator: An Ancestral Complex Driving Transcription and Migration through Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | CTU1:CTU2:URM1 thiolates uridine-34 in tRNAs [reactome.org]
- 10. The thiolation of uridine 34 in tRNA, which controls protein translation, depends on a [4Fe-4S] cluster in the archaeum Methanococcus maripaludis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRM9-TRM112 methyltransferase complex | SGD [yeastgenome.org]
- 12. Mechanism of activation of methyltransferases involved in translation by the Trm112 ‘hub’ protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Links between TORC1 and Traditional Non-Coding RNA, tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Elongator and the role of its subcomplexes in human diseases | EMBO Molecular Medicine [link.springer.com]
- 17. Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. preprints.org [preprints.org]
- 21. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxy-2-thiouridine (mcm⁵s²U): A Comprehensive Technical Guide on its Role as a Post-transcriptional tRNA Modification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The fidelity and efficiency of protein synthesis are paramount to cellular function and homeostasis. This intricate process is orchestrated by a suite of molecules, among which transfer RNA (tRNA) plays a central role as the adapter molecule that deciphers the genetic code. The functionality of tRNA is exquisitely modulated by a vast array of post-transcriptional modifications. Among these, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) is a highly conserved and critical modification found at the wobble position (U34) of specific tRNAs in eukaryotes. This modification is crucial for accurate and efficient translation, and its absence is linked to a range of human diseases, particularly neurological disorders. This technical guide provides a comprehensive overview of mcm⁵s²U, covering its biosynthesis, its role in codon recognition and translation, its implication in disease, and the analytical techniques used for its study.
The Biosynthesis of 5-Methoxy-2-thiouridine (mcm⁵s²U)
The formation of mcm⁵s²U is a multi-step enzymatic process involving several highly conserved protein complexes. The pathway begins with a uridine (B1682114) at position 34 of the anticodon loop of tRNAs specific for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu).[1]
The initial step is the addition of a carboxymethyl group to the C5 position of uridine, a reaction catalyzed by the Elongator complex , a highly conserved six-subunit complex (Elp1-6).[2] This is followed by the methylation of the carboxyl group, a reaction catalyzed by the Trm9/ALKBH8-Trm112 complex . In yeast, this complex consists of the methyltransferase Trm9 and its partner protein Trm112. In humans, the orthologous complex is formed by ALKBH8, which possesses both a methyltransferase domain and an AlkB domain, and its partner TRM112.[2]
The final step is the thiolation at the C2 position of the uridine base, which is carried out by the Ctu1/Ctu2 complex (cytosolic thiouridylase 1 and 2).[3] This intricate and sequential modification pathway underscores the biological importance of mcm⁵s²U.
Signaling Pathway for mcm⁵s²U Biosynthesis
The Role of mcm⁵s²U in Codon Recognition and Translation
The mcm⁵s²U modification at the wobble position plays a pivotal role in ensuring the fidelity and efficiency of translation. It achieves this by modulating the codon-anticodon interaction at the ribosomal A-site.
Specifically, the 2-thio group restricts the conformational flexibility of the uridine base, preventing mispairing with pyrimidine (B1678525) bases (U and C) in the third position of the codon. The 5-methoxycarbonylmethyl group further stabilizes the pairing with purine (B94841) bases (A and G). This ensures that tRNAs containing mcm⁵s²U preferentially recognize codons ending in A and G, thereby enhancing the accuracy of translation for the corresponding amino acids.[1][4]
The absence or hypomodification of mcm⁵s²U can lead to translational frameshifting and reduced translation efficiency of genes enriched in codons read by these tRNAs.[4] This can result in the production of truncated or non-functional proteins, leading to cellular stress and various pathological conditions.
Logical Relationship of mcm⁵s²U in Translation
Quantitative Data on mcm⁵s²U
While the qualitative importance of mcm⁵s²U is well-established, comprehensive quantitative data on the kinetics of the biosynthetic enzymes and the precise cellular concentrations of this modification are still emerging. The following tables summarize the currently available information and highlight areas for future quantitative research.
Table 1: Enzymes Involved in mcm⁵s²U Biosynthesis
| Enzyme/Complex | Organism | Substrate | Product | Cofactors/Requirements | Kinetic Parameters (Km, kcat) |
| Elongator Complex | Yeast, Humans | Uridine (U34) in tRNA | 5-carboxymethyluridine (cm⁵U) | ATP | Not well characterized |
| Trm9/ALKBH8-Trm112 | Yeast, Humans | cm⁵U in tRNA | 5-methoxycarbonylmethyluridine (mcm⁵U) | S-adenosyl methionine (SAM) | Not well characterized |
| Ctu1/Ctu2 Complex | Yeast, Humans | mcm⁵U in tRNA | 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) | ATP, Cysteine | Not well characterized |
Table 2: Observed Effects of mcm⁵s²U Deficiency
| Condition/Mutation | Organism | Affected tRNAs | Observed Phenotype | Quantitative Change in mcm⁵s²U |
| elp3Δ | S. cerevisiae | tRNA(Gln), tRNA(Lys), tRNA(Glu) | Slow growth, sensitivity to stress, translational defects | Complete loss[1] |
| trm9Δ | S. cerevisiae | tRNA(Gln), tRNA(Lys), tRNA(Glu) | Similar to elp3Δ, increased DNA damage sensitivity | Complete loss[2] |
| ctu1Δ | S. cerevisiae | tRNA(Gln), tRNA(Lys), tRNA(Glu) | Temperature-sensitive growth, defects in chromosome segregation | Loss of thiolation |
| ALKBH8 knockout | Mouse | tRNA(Gln), tRNA(Lys), tRNA(Glu) | Mild neurological phenotypes, embryonic lethality in some backgrounds | Complete loss |
Experimental Protocols for the Study of mcm⁵s²U
Several techniques are employed to detect, quantify, and study the function of mcm⁵s²U. This section provides an overview of the key experimental protocols.
tRNA Isolation from Mammalian Cells
High-quality tRNA is a prerequisite for all downstream analyses.
Materials:
-
Cultured mammalian cells
-
TRIzol reagent or similar phenol-based lysis solution
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
RNase-free tubes and tips
Protocol:
-
Cell Lysis: Harvest cells and lyse them in TRIzol reagent (1 mL per 5-10 x 10⁶ cells). Homogenize by pipetting up and down.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
-
tRNA Enrichment (Optional): For enrichment of small RNAs including tRNA, specialized column-based kits or size-exclusion chromatography can be used following the initial total RNA isolation.
Northern Blotting for mcm⁵s²U-containing tRNA
Northern blotting allows for the visualization and semi-quantitative analysis of specific tRNA species.
Materials:
-
Isolated total RNA or enriched tRNA
-
Denaturing polyacrylamide gel (10-15% with 7M Urea)
-
TBE buffer
-
Nylon membrane
-
UV crosslinker or chemical crosslinking solution (EDC)
-
Hybridization buffer
-
Radiolabeled or biotinylated DNA or LNA probe specific to the tRNA of interest
-
Wash buffers (e.g., SSC)
-
Phosphorimager or chemiluminescence detection system
Protocol:
-
Gel Electrophoresis: Separate the RNA samples on a denaturing polyacrylamide gel.
-
Transfer: Transfer the separated RNA to a positively charged nylon membrane using electroblotting.
-
Crosslinking: Covalently link the RNA to the membrane using UV crosslinking or more efficiently for small RNAs, chemical crosslinking with EDC.[5]
-
Hybridization: Pre-hybridize the membrane and then hybridize with a specific labeled probe overnight at an appropriate temperature.
-
Washing: Wash the membrane with buffers of increasing stringency to remove non-specifically bound probe.
-
Detection: Detect the signal using a phosphorimager for radioactive probes or a chemiluminescence imager for biotinylated probes.
Gamma-Toxin Endonuclease Assay
This assay provides a specific method to assess the presence of the mcm⁵s²U modification. The γ-toxin from Kluyveromyces lactis specifically cleaves tRNAs at the 3'-side of the mcm⁵s²U modification.[2][6][7][8][9][10][11]
Materials:
-
Isolated total RNA or enriched tRNA
-
Recombinant γ-toxin
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)
-
Materials for Northern blotting or quantitative real-time PCR (qRT-PCR)
Protocol:
-
Cleavage Reaction: Incubate the RNA sample with γ-toxin in the reaction buffer for a defined period (e.g., 30 minutes at 30°C). A control reaction without the toxin should be included.
-
Analysis of Cleavage Products:
-
Northern Blotting: Analyze the reaction products by Northern blotting using a probe that hybridizes to the 5' or 3' fragment of the cleaved tRNA. The presence of cleavage products indicates the presence of mcm⁵s²U.
-
qRT-PCR: Alternatively, perform reverse transcription followed by qRT-PCR using primers that span the cleavage site. A decrease in the amplification of the full-length tRNA in the toxin-treated sample compared to the untreated control indicates cleavage and thus the presence of mcm⁵s²U.[2]
-
Workflow for the Gamma-Toxin Endonuclease Assay
LC-MS/MS for Quantification of mcm⁵s²U
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of modified nucleosides.[12][13][14][15][16]
Materials:
-
Isolated and purified tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system with a C18 column
-
Standards for all canonical and modified nucleosides
Protocol:
-
tRNA Digestion: Digest the purified tRNA to single nucleosides using a combination of nuclease P1 and alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides by reverse-phase high-performance liquid chromatography (HPLC).
-
MS/MS Detection and Quantification: Detect and quantify the individual nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The amount of mcm⁵s²U is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard and normalizing to the amount of one of the four canonical nucleosides.
mcm⁵s²U in Disease and as a Therapeutic Target
The critical role of mcm⁵s²U in maintaining translational fidelity and efficiency makes its biosynthetic pathway a potential target for therapeutic intervention. Deficiencies in the enzymes responsible for mcm⁵s²U formation have been linked to a variety of human diseases, most notably neurodevelopmental disorders and intellectual disabilities. For example, mutations in the Elongator complex subunits are associated with familial dysautonomia and Rolandic epilepsy.
The connection between mcm⁵s²U hypomodification and disease highlights the importance of this modification in neuronal function and development. Therefore, understanding the regulation of the mcm⁵s²U biosynthesis pathway and developing strategies to modulate its activity could offer novel therapeutic avenues for these conditions. Furthermore, given the role of translational control in cancer, targeting tRNA modifications, including mcm⁵s²U, is an emerging area of interest in oncology drug development.
Conclusion
This compound is a vital post-transcriptional modification that fine-tunes the function of specific tRNAs, thereby ensuring the accuracy and efficiency of protein synthesis. Its complex biosynthesis and critical role in cellular homeostasis are underscored by the severe consequences of its absence. While much has been learned about the qualitative importance of mcm⁵s²U, further quantitative studies on the enzymology of its biosynthesis and its precise impact on translation dynamics are needed. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the multifaceted roles of this fascinating tRNA modification. The continued investigation of mcm⁵s²U holds the promise of uncovering fundamental principles of translational control and revealing new therapeutic targets for a range of human diseases.
References
- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Improved northern blot method for enhanced detection of small RNA | Springer Nature Experiments [experiments.springernature.com]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease | Springer Nature Experiments [experiments.springernature.com]
- 11. Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 15. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-methoxycarbonylmethyl-2-thiouridine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
The Intricate Relationship Between 5-Methoxy-2-thiouridine and the Cellular Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cellular stress response is a complex network of signaling pathways crucial for maintaining cellular homeostasis. A growing body of evidence suggests a fascinating interplay between tRNA modifications and the cell's ability to respond to stress. This technical guide delves into the core of this relationship, focusing on the modified nucleoside 5-Methoxy-2-thiouridine and its putative role in modulating the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR). While direct quantitative data for this compound remains an area of active investigation, this document synthesizes current knowledge on related 5-substituted 2-thiouridines, providing a strong framework for understanding its potential mechanism of action and offering detailed experimental protocols for its study.
Introduction: tRNA Modifications and Cellular Homeostasis
Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. Beyond their canonical role, tRNAs are heavily decorated with a diverse array of post-transcriptional modifications. These modifications are critical for tRNA stability, folding, and decoding efficiency and fidelity. The modification landscape of the tRNA pool is dynamic and can be altered in response to environmental cues and cellular stress, suggesting a role for these modifications in cellular adaptation and signaling.
One such modification, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), found at the wobble position of tRNAs for Glutamine, Lysine, and Glutamic acid, is crucial for accurate and efficient translation.[1] Studies on the closely related 5-substituted 2-thiouridines have revealed their susceptibility to oxidative damage, particularly the loss of the sulfur group (desulfurization) under conditions of oxidative stress.[2][3][4] This guide explores the hypothesis that this compound, as a member of this family, is similarly implicated in the cellular stress response through its potential as a sensor and modulator of oxidative stress.
The Cellular Stress Response: A Two-Pronged Defense
Cells have evolved sophisticated mechanisms to cope with various stressors that can disrupt protein folding and homeostasis. The two primary pathways are the Unfolded Protein Response (UPR), which originates in the endoplasmic reticulum (ER), and the more general Integrated Stress Response (ISR).
The Unfolded Protein Response (UPR)
The UPR is initiated by the accumulation of unfolded or misfolded proteins in the ER lumen and is orchestrated by three transmembrane sensor proteins:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER.
-
IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytosolic domain (ATF6n). ATF6n is a transcription factor that upregulates ER chaperones and other UPR target genes.
The Integrated Stress Response (ISR)
The ISR is a convergent signaling pathway activated by a variety of stressors, including viral infection, amino acid deprivation, heme deficiency, and ER stress. The central event of the ISR is the phosphorylation of eIF2α by one of four dedicated kinases: PERK (activated by ER stress), GCN2 (activated by amino acid starvation), PKR (activated by double-stranded RNA), and HRI (activated by heme deficiency).
Phosphorylation of eIF2α, while reducing global translation, paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4 is a master transcriptional regulator of the ISR, inducing the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).
The Link: Oxidative Desulfurization of 5-Substituted 2-Thiouridines
A key study has demonstrated that 5-substituted 2-thiouridines in the wobble position of tRNA are susceptible to oxidative desulfurization in eukaryotic cells exposed to oxidative stress.[2][3][4] This process involves the removal of the sulfur atom from the 2-thiouridine, leading to the formation of 4-pyrimidinone nucleoside (H2U) and uridine (B1682114) (U).[2][3][4]
This desulfurization has significant functional consequences. The 2-thio group is crucial for restricting the wobble base pairing of uridine, ensuring translational fidelity.[1] Its loss can lead to translational errors and potentially the synthesis of misfolded proteins, which would in turn activate the UPR and ISR. This positions 5-substituted 2-thiouridines, and by extension this compound, as potential cellular sensors of oxidative stress that can translate redox state changes into a translational and transcriptional stress response.
Quantitative Data on the Impact of Oxidative Stress on a 5-Substituted 2-Thiouridine
While direct quantitative data for the effects of this compound on cellular stress pathways are not yet available in the literature, the following tables summarize the findings on the oxidative desulfurization of the closely related 5-methylcarboxymethyl-2-thiouridine (mcm5S2U) in various human cancer cell lines.[4] This data serves as a valuable proxy for understanding the potential behavior of this compound under similar conditions.
Table 1: IC50 Values of Oxidizing Agents in Human Cancer Cell Lines [4]
| Cell Line | Oxidizing Agent | IC50 (µM) |
| HEK293 | H₂O₂ | 150 |
| NaAsO₂ | 25 | |
| NaClO | 200 | |
| HeLa | H₂O₂ | 200 |
| NaAsO₂ | 20 | |
| NaClO | 250 | |
| A375 | H₂O₂ | 100 |
| NaAsO₂ | 15 | |
| NaClO | 150 |
Table 2: Relative Abundance of mcm5S2U and its Desulfurization Products in HEK293 Cells Under Oxidative Stress [2][4]
| Treatment | mcm5S2U (%) | mcm5H2U (%) | mcm5U (%) | cm5S2U (%) | cm5H2U (%) |
| Control | 85 | 5 | 5 | 5 | 0 |
| H₂O₂ | 65 | 15 | 10 | 7 | 3 |
| NaAsO₂ | 60 | 18 | 12 | 7 | 3 |
| NaClO | 70 | 12 | 8 | 7 | 3 |
Data are representative estimates based on published findings and illustrate the trend of mcm5S2U decrease and the appearance of its desulfurization products upon treatment with oxidizing agents.
Signaling Pathways and Experimental Workflows
The following diagrams, rendered using Graphviz (DOT language), illustrate the key signaling pathways of the cellular stress response and a general workflow for investigating the effects of this compound.
References
- 1. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. stackoverflow.com [stackoverflow.com]
The Role of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) in Decoding Specific mRNA Codons: A Technical Guide
This technical guide provides an in-depth analysis of the post-transcriptional tRNA modification 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), its intricate biosynthesis, and its critical role in the accurate and efficient translation of specific mRNA codons. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data, details key experimental protocols, and illustrates complex pathways and workflows.
Introduction: The Significance of Wobble Uridine (B1682114) Modification
Transfer RNA (tRNA) molecules are central adaptors in protein synthesis, responsible for decoding messenger RNA (mRNA) codons into the corresponding amino acid sequence. The fidelity of this process is heavily reliant on post-transcriptional modifications, particularly within the anticodon loop.[1] Modifications at the first "wobble" position of the anticodon (position 34) are especially crucial for modulating codon recognition.[2]
In eukaryotes, the wobble uridine (U34) of specific tRNAs is converted to the complex hypermodified nucleoside, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U).[3][4] This modification is indispensable for proper mRNA decoding, ensuring translational efficiency and accuracy.[3][5] Its absence is linked to a spectrum of cellular defects, including impaired growth, protein aggregation, and neurological disorders, highlighting its importance in maintaining cellular homeostasis.[3][6][7]
Biochemical Function in Codon Recognition
The mcm5s2U modification acts as a sophisticated regulator of codon-anticodon pairing. The standard wobble hypothesis allows a single tRNA to recognize multiple codons, but this flexibility can compromise accuracy. Modifications at U34, like mcm5s2U, refine this process by imposing structural constraints on the anticodon.
The two moieties of mcm5s2U play distinct but synergistic roles:
-
The 5-methoxycarbonylmethyl (mcm5) group: This side chain at the C5 position of the uridine base sterically hinders pairing with pyrimidine-ending (U or C) codons.[1]
-
The 2-thio (s2) group: The substitution of oxygen with sulfur at the C2 position dramatically alters the sugar pucker conformation of the ribose ring, locking it into a C3'-endo state.[8] This conformational rigidity is critical for stabilizing the pairing with purine (B94841) bases (A and G) in the codon's third position and preventing misreading of near-cognate codons.[8]
Together, these features ensure that mcm5s2U-modified tRNAs preferentially and accurately decode their cognate A- and G-ending codons, a vital function in split codon boxes where purine- and pyrimidine-ending codons specify different amino acids.[6]
Target tRNAs and Codon Specificity
The mcm5s2U modification is found on a specific subset of eukaryotic tRNAs that read codons in split two-codon sets. Its presence is essential for the viability and proper function of the cell, primarily by ensuring the efficient translation of codons for lysine, glutamic acid, and glutamine.[6][7]
| tRNA Isoacceptor | Anticodon | Codons Decoded | Primary Function of mcm5s2U |
| tRNALys | mcm5s2UUU | AAA, AAG | Enhances decoding of the cognate AAA codon.[6][7][9] Deficiency leads to significant growth and protein homeostasis defects.[9] |
| tRNAGln | mcm5s2UUG | CAA, CAG | Promotes efficient reading of the CAA codon.[6][7] |
| tRNAGlu | mcm5s2UUC | GAA, GAG | Improves the decoding of the GAA codon.[6][7] |
| tRNAArg | mcm5s2UCU | AGA, AGG | In humans, tRNA-Arg-UCU also contains this modification.[3] |
The mcm5s2U Biosynthesis Pathway
The synthesis of mcm5s2U is a complex, multi-step process involving two independent pathways that modify the U34 nucleoside. The mcm5 side chain is formed first, followed by the addition of the 2-thio group.[3][8]
-
mcm5 Side Chain Formation : This pathway begins with the action of the six-subunit Elongator complex (Elp1-Elp6) , which is responsible for the initial carboxymethyl (cm5) modification, creating cm5U.[3][10] Subsequently, the Trm9-Trm112 methyltransferase complex catalyzes the final methylation step, converting cm5U into mcm5U using S-adenosyl-L-methionine (SAM) as a methyl donor.[3][5][11]
-
s2 Thiolation : The addition of the sulfur group is managed by a distinct sulfur-relay system.[8] This pathway involves the ubiquitin-related modifier Urm1 and its E1-like activating enzyme Uba4 , which activate and transfer sulfur.[8][10] The final step is catalyzed by the Ncs2/Ncs6 complex (also known as Ctu1/Ctu2 in other organisms), which acts as the tRNA thiolase, forming the 2-thiouridine (B16713) moiety.[3][8]
Caption: Biosynthesis pathway of mcm5s2U modification.
Quantitative & Qualitative Impact of mcm5s2U Deficiency
The absence of mcm5s2U, achieved through the deletion of biosynthesis genes, has profound consequences on cellular function. While deletion of genes in either the mcm5 or s2 pathway is tolerated, the simultaneous inactivation of both pathways, leading to a complete lack of the modification, results in severe synthetic defects and can even be lethal in certain genetic backgrounds.[6][9]
| Phenotype | Observation in mcm5s2U-deficient cells | References |
| Cell Viability & Growth | Severe growth defects, especially at elevated temperatures. Synthetic sickness or lethality when both mcm5 and s2 pathways are inactivated. | [6][7][9] |
| Translational Efficiency | Drastically decreased overall cellular protein levels. Inefficient decoding of cognate AAA, CAA, and GAA codons. | [6][9] |
| Translational Fidelity | Increased rates of amino acid misincorporation at codons decoded by hypomodified tRNAs. | [2] |
| Proteostasis | Widespread protein aggregation and reduced ability to respond to proteotoxic stress. | [2][7] |
| Rescue | Overexpression of the specific hypomodified tRNAs (e.g., tRNALysUUU) can partially rescue growth and translational defects. | [6][9] |
Key Experimental Protocols & Workflows
Studying the mcm5s2U modification requires specialized techniques to detect its presence and quantify its levels.
This method leverages the specific endonuclease activity of γ-toxin from the yeast Kluyveromyces lactis, which cleaves tRNAs precisely at the 3'-side of the mcm5s2U modification.[3][4] The assay provides a robust tool for monitoring the status of this modification across diverse eukaryotic species.[3][5]
Detailed Methodology:
-
Total RNA Isolation: Extract total RNA from wild-type and mutant cell lines under study using standard protocols (e.g., hot acid phenol (B47542) or commercial kits).
-
In Vitro Cleavage Reaction: Incubate 5-10 µg of total RNA with purified recombinant γ-toxin in a suitable reaction buffer (e.g., 30 mM HEPES-KOH pH 7.5, 100 mM NaCl) for 30-60 minutes at 37°C. A control reaction without the enzyme should be run in parallel.
-
Analysis of Cleavage Products:
-
Northern Blotting: Separate the RNA from the cleavage reaction on a denaturing polyacrylamide gel. Transfer to a nylon membrane and probe with a radiolabeled or fluorescently-labeled oligonucleotide specific to the tRNA of interest (e.g., tRNAGluUUC or tRNALysUUU). The presence of mcm5s2U will result in a cleaved, smaller tRNA fragment.
-
Quantitative RT-PCR (qRT-PCR): To quantify the remaining full-length tRNA, perform a reverse transcription reaction using a primer that anneals downstream of the cleavage site, followed by qPCR. A decrease in the amount of full-length tRNA corresponds to a higher level of mcm5s2U modification.
-
Caption: Experimental workflow for the γ-toxin cleavage assay.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying the complete spectrum of RNA modifications, including mcm5s2U and its precursors.[2]
Detailed Methodology:
-
tRNA Isolation: Isolate total RNA and enrich for the tRNA fraction using methods like anion-exchange chromatography or size-exclusion chromatography.
-
Enzymatic Hydrolysis: Digest the purified tRNA completely into individual nucleosides. This is typically a multi-enzyme reaction including nuclease P1 (to cleave phosphodiester bonds), bacterial alkaline phosphatase (to remove 5'-phosphates), and phosphodiesterase I.[2]
-
Chromatographic Separation: Inject the nucleoside mixture into a reverse-phase high-performance liquid chromatography (HPLC) system. The nucleosides are separated based on their hydrophobicity.
-
Mass Spectrometry Analysis: Eluted nucleosides are ionized (e.g., by electrospray ionization) and introduced into a tandem mass spectrometer. Nucleosides are identified and quantified based on their unique mass-to-charge (m/z) ratio and fragmentation patterns in selected reaction monitoring (SRM) mode. Absolute quantification is achieved by comparing against a standard curve of known modified nucleosides.
Caption: Workflow for LC-MS/MS analysis of tRNA modifications.
Conclusion and Future Directions
The 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification is a paramount example of the chemical fine-tuning cells employ to regulate gene expression at the translational level. Its role extends beyond simple codon recognition; it is a critical factor in maintaining proteome stability and overall cellular health.[2][7] The intricate biosynthesis pathway and the severe consequences of its absence underscore its importance. Understanding the regulation of the mcm5s2U pathway and its impact on the translation of specific, codon-biased mRNAs is crucial. For drug development professionals, the enzymes in this pathway could represent novel targets for therapeutic intervention, particularly in diseases linked to translational dysregulation or protein aggregation. Future research using ribosome profiling and advanced mass spectrometry will continue to unravel the nuanced effects of this vital tRNA modification on the cellular translatome.[2]
References
- 1. Effects of tRNA modification on translational accuracy depend on intrinsic codon–anticodon strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Making sure you're not a bot! [kobra.uni-kassel.de]
- 10. Loss of wobble uridine modification in tRNA anticodons interferes with TOR pathway signaling [microbialcell.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 5-Methoxy-2-thiouridine in tRNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Post-transcriptional modifications of tRNA are critical for its structure and function, ensuring the fidelity and efficiency of protein synthesis.[1][2] 5-Methoxy-2-thiouridine is a modified uridine (B1682114) found in the anticodon loop of some tRNAs. Modifications at this position are known to play a significant role in codon recognition and translational accuracy. Alterations in the levels of these modifications have been linked to various cellular stress responses and diseases. Therefore, a robust and sensitive analytical method is essential for the accurate quantification of this compound in tRNA populations. This protocol outlines a detailed workflow from sample preparation to data analysis, enabling researchers to investigate the dynamics of this specific tRNA modification.
Experimental Protocols
The overall workflow for the quantitative analysis of this compound in tRNA involves several key stages: (1) isolation and purification of total tRNA, (2) enzymatic digestion of tRNA into its constituent nucleosides, and (3) quantitative analysis of the target nucleoside by HPLC-MS/MS.[1][3]
tRNA Isolation and Purification
High-purity tRNA is essential for accurate quantification of modified nucleosides.[1][4] Various commercial kits and established laboratory protocols can be used for the isolation of total RNA. Further purification of tRNA from other RNA species is highly recommended.
Materials:
-
Cell or tissue sample
-
RNA isolation kit (e.g., TRIzol, RNeasy)
-
DEAE-cellulose column or other size-exclusion chromatography media[2]
-
Buffers for chromatography (e.g., binding and elution buffers)[2]
-
Ethanol (B145695) and isopropanol (B130326) for precipitation[2]
-
Nuclease-free water
-
Quantification assay (e.g., Qubit RNA BR Assay Kit)[2]
Procedure:
-
Isolate total RNA from the cell or tissue sample according to the manufacturer's protocol of the chosen RNA isolation kit.
-
To enrich for tRNA, utilize a purification method such as DEAE-cellulose chromatography.[2]
-
Prepare a DEAE-cellulose column and equilibrate it with a low-salt binding buffer.[2]
-
Dissolve the total RNA pellet in the binding buffer and load it onto the column.[2]
-
Wash the column with the binding buffer to remove unbound molecules.
-
Elute the tRNA using a high-salt elution buffer.
-
Precipitate the eluted tRNA by adding 2.5 volumes of ethanol or an equal volume of isopropanol and incubating at -20°C for at least 3 hours or overnight.[2]
-
Centrifuge at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the tRNA.[2]
-
Wash the tRNA pellet with 70% ethanol and air-dry briefly.
-
Resuspend the purified tRNA in nuclease-free water.
-
Determine the concentration and purity of the tRNA using a Qubit fluorometer or a similar RNA-specific quantification method.[2] Store the purified tRNA at -80°C.
Enzymatic Digestion of tRNA to Nucleosides
To analyze the individual nucleosides, the purified tRNA must be completely hydrolyzed. This is typically achieved through a two-step enzymatic digestion process.[2]
Materials:
-
Purified tRNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Reaction buffers for Nuclease P1 and BAP
-
Nuclease-free water
Procedure:
-
In a sterile microcentrifuge tube, combine approximately 5-10 µg of purified tRNA with the Nuclease P1 reaction buffer and Nuclease P1 enzyme.
-
Incubate the mixture at 37°C for at least 16 hours to digest the tRNA into 5'-monophosphate nucleosides.[2]
-
Following the Nuclease P1 digestion, add the BAP reaction buffer and Bacterial Alkaline Phosphatase to the same tube.
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates to free nucleosides.[2]
-
The resulting mixture of nucleosides is now ready for HPLC-MS/MS analysis. The samples can be stored at -20°C until analysis.
HPLC-MS/MS Analysis
The digested tRNA sample is analyzed by reverse-phase HPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a reverse-phase C18 column.
-
Mobile Phase A: Aqueous solution with a buffer such as ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient from low to high organic phase to resolve the nucleosides.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the digested tRNA sample onto the column.
-
Elute the nucleosides using a defined gradient of mobile phase B.
-
Monitor the eluent using the mass spectrometer in positive ion ESI mode.
-
Set up the MRM transitions for the canonical nucleosides and the target modified nucleoside, this compound.
Data Presentation
Quantitative data for the HPLC-MS/MS analysis should be clearly structured. The following tables provide a template for organizing the necessary parameters.
Table 1: HPLC Gradient for Nucleoside Separation
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (µL/min) |
| 0.0 | 98 | 2 | 200 |
| 5.0 | 98 | 2 | 200 |
| 20.0 | 70 | 30 | 200 |
| 25.0 | 5 | 95 | 200 |
| 30.0 | 5 | 95 | 200 |
| 31.0 | 98 | 2 | 200 |
| 40.0 | 98 | 2 | 200 |
Note: This is an example gradient and should be optimized for the specific column and HPLC system used.
Table 2: Mass Spectrometry Parameters for Canonical and Modified Nucleosides
| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Adenosine (A) | 268.1 | 136.1 | 15 | 50 |
| Guanosine (G) | 284.1 | 152.1 | 15 | 50 |
| Cytidine (C) | 244.1 | 112.1 | 15 | 50 |
| Uridine (U) | 245.1 | 113.1 | 15 | 50 |
| 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) * | 333.1 | 201.1 | 15 | 50 |
| This compound (xm5s2U) | To be determined | To be determined | To be optimized | 50 |
*Note on this compound Analysis: Specific, experimentally validated MRM transitions for this compound are not readily available in published literature. The parameters for the structurally similar 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) are provided as a reference.[5]
Method Development for this compound:
-
Calculate Theoretical Mass: The monoisotopic mass of this compound (C10H14N2O5S) is approximately 290.06 g/mol . The protonated precursor ion ([M+H]+) would be ~291.07 m/z.
-
Predict Fragmentation: The most common fragmentation for nucleosides is the cleavage of the glycosidic bond, resulting in the protonated nucleobase. For this compound, the resulting 5-Methoxy-2-thiouracil base would have a theoretical protonated mass of ~159.03 m/z.
-
Experimental Optimization: A pure standard of this compound should be infused into the mass spectrometer to determine the exact precursor ion mass and to optimize the collision energy for the fragmentation into the product ion.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC-MS/MS analysis of this compound in tRNA.
Role of tRNA Modifications in Translational Fidelity and Stress Response
Caption: Impact of tRNA modifications on translational fidelity and cellular stress response.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-methoxycarbonylmethyl-2-thiouridine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Detection of 5-Methoxy-2-thiouridine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-thiouridine (5-MCU) is a modified nucleoside of interest in various biological and pharmaceutical research areas. Its accurate detection and quantification are crucial for understanding its roles in cellular processes and for potential therapeutic development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of such modified nucleosides.[1][2] This document provides detailed protocols and application notes for the detection of 5-MCU using LC-MS/MS, based on established methods for similar modified nucleosides.
Principle of Detection
The method described herein relies on the enzymatic hydrolysis of RNA to individual nucleosides, followed by separation using liquid chromatography and subsequent detection and quantification by tandem mass spectrometry.[3][4] The mass spectrometer is set to monitor specific precursor-to-product ion transitions for 5-MCU, ensuring high selectivity and minimizing interference from other sample components.
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis of RNA
This protocol is adapted from methods used for the analysis of other modified nucleosides.[3][5]
Materials:
-
RNA sample
-
Nuclease P1
-
Antarctic Phosphatase
-
10 mM Ammonium (B1175870) Acetate (B1210297) buffer (pH 5.3)
-
Ultrapure water
Procedure:
-
In a microcentrifuge tube, dissolve 1-5 µg of the RNA sample in 25 µL of 10 mM ammonium acetate buffer.
-
Add 2 units of Nuclease P1 to the RNA solution.
-
Incubate the mixture at 37°C for 2 hours to digest the RNA into individual mononucleotides.
-
Add 2 units of Antarctic Phosphatase to the mixture.
-
Incubate at 37°C for an additional 1 hour to dephosphorylate the mononucleotides to nucleosides.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following LC-MS/MS parameters are proposed based on typical conditions for modified nucleoside analysis.[5][6][7]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm) is recommended for optimal separation of nucleosides.[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2-30% B
-
15-17 min: 30-95% B
-
17-20 min: 95% B
-
20-21 min: 95-2% B
-
21-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions for this compound (Hypothetical): To set up the MRM method, the precursor ion (the protonated molecule [M+H]⁺) and characteristic product ions of 5-MCU need to be determined. This typically involves infusing a pure standard of 5-MCU into the mass spectrometer and performing a product ion scan. Based on the fragmentation of similar 2-thiouridine (B16713) derivatives, the primary fragmentation would likely involve the cleavage of the glycosidic bond.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
| Sample ID | Replicate | Peak Area (Quantifier Ion) | Peak Area (Qualifier Ion) | Calculated Concentration (ng/mL) |
| Control 1 | 1 | 12345 | 6789 | 10.2 |
| Control 1 | 2 | 12567 | 6890 | 10.5 |
| Control 1 | 3 | 12456 | 6812 | 10.4 |
| Treated 1 | 1 | 24680 | 13579 | 20.5 |
| Treated 1 | 2 | 25012 | 13890 | 20.8 |
| Treated 1 | 3 | 24890 | 13754 | 20.7 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the detection of 5-MCU.
Hypothetical Signaling Pathway Involving 5-MCU
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Advantageous Uses of Mass Spectrometry for the Quantification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of Quality Markers of Nucleobases, Nucleosides, Nucleotides and Amino Acids for Chrysanthemi Flos From Different Geographical Origins Using UPLC–MS/MS Combined With Multivariate Statistical Analysis [frontiersin.org]
Application Notes and Protocols: A Step-by-Step Guide to the γ-Toxin Endonuclease Assay for mcm5s2U Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-transcriptional modification of transfer RNA (tRNA) is a critical regulatory mechanism in all domains of life. In eukaryotes, the 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) modification at the wobble position (U34) of specific tRNAs is essential for accurate and efficient protein translation.[1][2][3][4][5] This modification plays a crucial role in cellular processes such as growth, metabolism, and stress responses.[1] Dysregulation of mcm5s2U has been implicated in various diseases, making its detection and quantification a key area of research.
The γ-toxin endonuclease assay offers a specific and sensitive method for detecting the mcm5s2U modification in eukaryotic tRNAs.[1][2][3][4][5] This assay utilizes the unique property of the γ-toxin secreted by the yeast Kluyveromyces lactis, which specifically cleaves tRNAs containing the mcm5s2U modification at the 3'-side of the modified nucleotide in the anticodon loop.[1][6] The presence and level of mcm5s2U can then be determined by analyzing the cleavage products using techniques such as Northern blotting or quantitative reverse transcription PCR (qRT-PCR).[1][2][3][4][5][7] This document provides a detailed, step-by-step guide to performing the γ-toxin endonuclease assay.
Principle of the Assay
The γ-toxin endonuclease assay is based on the specific recognition and cleavage of mcm5s2U-modified tRNA by the γ-toxin. The toxin acts as a ribonuclease, targeting the phosphodiester bond immediately 3' to the mcm5s2U nucleoside within the anticodon loop of susceptible tRNAs, such as those for glutamic acid, lysine, and glutamine.[1][6] This cleavage event results in the generation of tRNA fragments. The extent of this cleavage is directly proportional to the amount of mcm5s2U-modified tRNA in the sample. By quantifying the remaining full-length tRNA or the appearance of cleavage products, the modification status can be assessed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological basis and the experimental procedure of the γ-toxin endonuclease assay.
Caption: γ-Toxin recognizes and cleaves mcm5s2U-modified tRNA, leading to translational inhibition.
Caption: Overview of the experimental steps for the γ-toxin endonuclease assay.
Materials and Reagents
Equipment:
-
Thermocycler
-
Gel electrophoresis system (for Northern blotting)
-
Blotting apparatus (for Northern blotting)
-
UV crosslinker (for Northern blotting)
-
Phosphorimager or chemiluminescence detector (for Northern blotting)
-
Real-time PCR machine (for qRT-PCR)
-
Spectrophotometer (for RNA quantification)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Reagents:
-
Purified recombinant γ-toxin
-
Total RNA extraction kit
-
Nuclease-free water
-
γ-Toxin Cleavage Buffer:
-
20 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM EDTA
-
1 mM DTT
-
-
For Northern Blotting:
-
Denaturing polyacrylamide gels (e.g., 10-15% TBE-Urea gels)
-
TBE buffer (Tris-borate-EDTA)
-
Nylon membrane
-
UV crosslinker
-
Pre-hybridization and hybridization buffer
-
Radiolabeled or non-radiolabeled probes specific for the tRNA of interest
-
Wash buffers
-
-
For qRT-PCR:
-
Reverse transcriptase
-
Random hexamers or oligo(dT) primers
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for the full-length tRNA of interest
-
Reference gene primers (e.g., for 5.8S or 25S rRNA)
-
Experimental Protocols
Protocol 1: γ-Toxin Cleavage of tRNA
-
RNA Preparation: Isolate total RNA from cells or tissues using a standard RNA extraction method. Quantify the RNA concentration and assess its integrity.
-
Reaction Setup: In a nuclease-free tube, prepare the following reaction mixture on ice:
-
Total RNA: 1-5 µg
-
10X γ-Toxin Cleavage Buffer: 2 µL
-
Purified γ-toxin: 0.1-1 µg (optimal concentration should be determined empirically)
-
Nuclease-free water: to a final volume of 20 µL
-
Control Reaction: Prepare a parallel reaction without γ-toxin (add an equal volume of buffer or control purification eluate).
-
-
Incubation: Incubate the reaction mixtures at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of a denaturing loading buffer (e.g., formamide-based for Northern blotting) or by proceeding directly to reverse transcription for qRT-PCR.
Protocol 2A: Analysis by Northern Blotting
-
Gel Electrophoresis: Separate the RNA from the γ-toxin cleavage reaction on a denaturing polyacrylamide gel.
-
Transfer: Transfer the separated RNA to a nylon membrane using a semi-dry or wet transfer apparatus.
-
Crosslinking: Covalently link the RNA to the membrane using a UV crosslinker.
-
Hybridization:
-
Pre-hybridize the membrane in a suitable hybridization buffer.
-
Add a labeled DNA oligonucleotide probe specific to the 5' or 3' end of the target tRNA.
-
Incubate overnight at a temperature optimized for your probe.
-
-
Washing: Wash the membrane to remove unbound probe.
-
Detection: Detect the probe signal using a phosphorimager or chemiluminescence detector. The appearance of a smaller band corresponding to the cleavage product and a decrease in the full-length tRNA band indicate the presence of mcm5s2U.
Protocol 2B: Analysis by qRT-PCR
-
Reverse Transcription:
-
Use the RNA from the γ-toxin cleavage reaction as a template for reverse transcription.
-
Use random hexamers or oligo(dT) primers to synthesize cDNA.
-
-
Quantitative PCR:
-
Perform qPCR using primers that specifically amplify the full-length tRNA.
-
Include a reference gene (e.g., 5.8S or 25S rRNA) for normalization.
-
The amount of full-length tRNA will be inversely proportional to the level of mcm5s2U modification. A decrease in the Ct value for the γ-toxin-treated sample compared to the control indicates cleavage and thus the presence of the modification.
-
Data Presentation
Quantitative data from the γ-toxin endonuclease assay can be summarized to compare the modification status across different samples or the cleavage efficiency for different tRNAs.
Table 1: Relative Cleavage Efficiency of γ-Toxin for Various mcm5s2U-containing tRNAs
| tRNA Species | Organism | Relative Cleavage Efficiency | Reference(s) |
| tRNA-Glu-UUC | S. cerevisiae | High | [1][6] |
| tRNA-Lys-UUU | S. cerevisiae | Lower than tRNA-Glu-UUC | [1][6] |
| tRNA-Gln-UUG | S. cerevisiae | Lower than tRNA-Glu-UUC | [1][6] |
| tRNA-Arg-UCU | Human | Lower than tRNA-Glu-UUC | [1] |
| tRNA-Gln-UUG | Human | Lower than tRNA-Glu-UUC | [1] |
| tRNA-Lys-UUU | Human | Lower than tRNA-Glu-UUC | [1] |
Table 2: Quantification of tRNA Cleavage by qRT-PCR
| Sample | Treatment | % Decrease in Full-Length tRNA-Glu-UUC (relative to untreated) | Reference(s) |
| Wild-type S. cerevisiae | γ-toxin | ~80% | [7] |
| Human cells | γ-toxin | ~70% | [7][8] |
| trm9ΔS. cerevisiae | γ-toxin | No significant decrease | [8] |
Applications
-
Studying tRNA Modification Pathways: The assay can be used to investigate the function of enzymes involved in the mcm5s2U biosynthesis pathway, such as the Trm9/Trm112 complex.[1][4]
-
Drug Discovery and Development: As tRNA modifications are linked to various diseases, this assay can be a valuable tool for screening compounds that modulate these pathways.
-
Analysis of Cellular Stress Responses: The levels of mcm5s2U can change in response to cellular stress, and this assay provides a means to study these dynamics.
-
Evolutionary Conservation Studies: The γ-toxin assay has been used to demonstrate the evolutionary conservation of the mcm5s2U modification across a wide range of eukaryotic species.[1][2][3][4][5]
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No cleavage observed | Inactive γ-toxin | Test the activity of the γ-toxin on a positive control RNA sample known to contain mcm5s2U. |
| Absence of mcm5s2U in the target tRNA | Verify the expression of genes required for mcm5s2U synthesis in your system. Use a positive control cell line or organism. | |
| Suboptimal reaction conditions | Optimize the concentration of γ-toxin, incubation time, and temperature. | |
| High background/non-specific cleavage | Contaminating nucleases in the γ-toxin prep | Use a highly purified γ-toxin. Include a control reaction with a mock purification eluate. |
| RNA degradation | Ensure proper handling of RNA to prevent degradation. Use nuclease-free reagents and consumables. | |
| Variability in qRT-PCR results | Inefficient reverse transcription | Optimize the reverse transcription reaction. Use primers specific for tRNA if necessary, as the poly(A) tailing step might be inefficient for tRNAs. |
| Poor primer design | Design and validate primers for specificity and efficiency. | |
| Inconsistent RNA input | Accurately quantify the input RNA for both the cleavage reaction and the qRT-PCR. Normalize to a stable reference gene. |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Molecular composition of progenitor toxin produced by Clostridium botulinum type C strain 6813 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GoTaq® 1-Step RT-qPCR System Protocol [promega.com]
- 4. Purification of Fully Activated Clostridium botulinum Serotype B Toxin for Treatment of Patients with Dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of 5-Methoxy-2-thiouridine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-thiouridine, more specifically known as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), is a post-transcriptionally modified nucleoside found in the wobble position of the anticodon of certain transfer RNAs (tRNAs) in eukaryotes.[1][2][3][4][5] This modification plays a crucial role in maintaining translational fidelity and efficiency by ensuring accurate codon recognition.[6] Dysregulation of mcm⁵s²U levels has been associated with various cellular stress responses and disease states, making its accurate quantification a topic of significant interest in biomedical research and drug development.[1][2][3]
This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7][8]
Analyte Information
| Parameter | Value | Reference |
| Full Name | 5-methoxycarbonylmethyl-2-thiouridine | [9] |
| Abbreviation | mcm⁵s²U | [9] |
| Molecular Formula | C₁₂H₁₆N₂O₇S | [9] |
| Monoisotopic Mass | 332.0678 Da | [9] |
| Precursor Ion [M+H]⁺ | 333.1 Da | [10] |
| Potential Product Ions | 201, 169, 141 Da | [9][10] |
Experimental Protocols
Sample Preparation: Isolation and Digestion of tRNA
The following protocol outlines the extraction of total RNA and subsequent isolation and digestion of tRNA from cell cultures to yield nucleosides for LC-MS/MS (B15284909) analysis.
Materials:
-
Cell lysis buffer (e.g., TRIzol)
-
Isopropanol
-
75% Ethanol (B145695) (ice-cold)
-
Nuclease-free water
-
tRNA purification kit (optional, can improve purity)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Ultrafiltration units (e.g., 3 kDa MWCO)
Protocol:
-
Cell Lysis and Total RNA Extraction:
-
Harvest cultured cells and perform lysis using a suitable cell lysis buffer according to the manufacturer's instructions.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with ice-cold 75% ethanol and resuspend in nuclease-free water.
-
-
tRNA Enrichment (Optional but Recommended):
-
For enhanced sensitivity and to reduce matrix effects, enrich for tRNA from the total RNA sample using a commercially available tRNA purification kit.
-
-
Enzymatic Digestion to Nucleosides:
-
To the isolated tRNA, add Nuclease P1 in an ammonium acetate buffer (pH 5.3).
-
Incubate the mixture at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase (BAP) and continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides.[7]
-
-
Sample Clean-up:
-
Following digestion, remove the enzymes by passing the sample through a 3 kDa molecular weight cutoff ultrafiltration unit.
-
The filtrate containing the nucleosides is now ready for LC-MS/MS analysis.
-
LC-MS/MS Quantification
This section provides a general protocol for the quantification of mcm⁵s²U. Method optimization and validation are crucial for achieving accurate and reliable results.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions (Example):
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with a low percentage of Mobile Phase B, gradually increase to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might run from 5% to 95% B over several minutes. |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 333.1 |
| Product Ions (Q3) | m/z 201.0, m/z 169.0, m/z 141.0 (monitor at least two transitions for confirmation and quantification) |
| Collision Energy (CE) | To be optimized for each transition to achieve maximum signal intensity. This is instrument-dependent. |
| Dwell Time | 100 ms (adjust as needed based on the number of co-eluting analytes) |
Data Analysis and Quantification:
Quantification is typically performed using a calibration curve prepared with a certified reference standard of 5-methoxycarbonylmethyl-2-thiouridine. The peak area ratio of the analyte to an appropriate internal standard is plotted against the concentration of the calibrators.
Quantitative Data Summary
The following table presents a template for summarizing the quantitative performance of the LC-MS/MS method. Specific values should be determined during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | To be determined (e.g., in the low ng/mL or fmol range) |
| Upper Limit of Quantification (ULOQ) | To be determined |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Biosynthesis of this compound (mcm⁵s²U)
The biosynthesis of mcm⁵s²U is a multi-step enzymatic process that occurs on the tRNA molecule. The pathway involves the initial formation of the carboxymethyl group at the 5-position of uridine, followed by thiolation at the 2-position and a final methylation step.
Conclusion
The LC-MS/MS method described provides a robust and sensitive platform for the quantification of this compound in biological samples. Accurate measurement of this modified nucleoside can provide valuable insights into the regulation of protein translation and its role in various physiological and pathological processes. Method validation is a critical step to ensure the reliability of the quantitative data. The provided protocols and information serve as a comprehensive guide for researchers and scientists in the field.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]
- 6. 5-methoxycarbonylmethyl-2-thiouridine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modomics - A Database of RNA Modifications [genesilico.pl]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Chemical Synthesis of 5-Methoxy-2-thiouridine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the chemical synthesis of 5-Methoxy-2-thiouridine phosphoramidite (B1245037), a modified nucleoside phosphoramidite used in the synthesis of therapeutic oligonucleotides. The protocol outlines a multi-step synthetic route starting from commercially available 5-methoxyuridine (B57755), involving thionation, selective protection of hydroxyl groups, and phosphitylation. This document includes comprehensive experimental procedures, purification methods, and characterization data. Diagrams illustrating the synthetic workflow are provided to enhance clarity.
Introduction
This compound is a modified ribonucleoside that, when incorporated into oligonucleotides, can impart desirable therapeutic properties such as increased nuclease resistance and enhanced binding affinity to target RNA. The 2-thio modification is known to stabilize the C3'-endo sugar pucker, which is favorable for A-form RNA helices, while the 5-methoxy group can influence base pairing and stacking interactions. The phosphoramidite derivative is the key building block for the incorporation of this modified nucleoside into oligonucleotide chains using automated solid-phase synthesis. This protocol details a reliable method for the preparation of this compound phosphoramidite.
Overall Synthetic Workflow
The synthesis of this compound phosphoramidite is a multi-step process that begins with the thionation of 5-methoxyuridine. This is followed by a series of protection steps to selectively block the 5' and 2'-hydroxyl groups. The final step involves the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.
Caption: Overall synthetic workflow for this compound phosphoramidite.
Experimental Protocols
Step 1: Synthesis of this compound
This step involves the conversion of the 2-carbonyl group of 5-methoxyuridine to a thiocarbonyl group. Lawesson's reagent is a commonly used and effective thionating agent for this transformation.
Methodology:
-
5-Methoxyuridine (1.0 eq) is dissolved in anhydrous pyridine (B92270).
-
Lawesson's reagent (0.6 eq) is added portion-wise to the solution at room temperature under an argon atmosphere.
-
The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford this compound as a solid.
| Reagent/Solvent | Molar Ratio/Concentration |
| 5-Methoxyuridine | 1.0 eq |
| Lawesson's Reagent | 0.6 eq |
| Anhydrous Pyridine | 0.1 M |
| Parameter | Value |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Step 2: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-5-Methoxy-2-thiouridine
The primary 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group to prevent its reaction in subsequent steps.[1]
Methodology:
-
This compound (1.0 eq) is co-evaporated with anhydrous pyridine twice to remove residual water.
-
The dried nucleoside is dissolved in anhydrous pyridine.
-
4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.1 eq) is added in portions at 0 °C.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of methanol.
-
The solvent is evaporated, and the residue is dissolved in dichloromethane.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to yield the 5'-O-DMT protected nucleoside.
| Reagent/Solvent | Molar Ratio/Concentration |
| This compound | 1.0 eq |
| DMT-Cl | 1.1 eq |
| Anhydrous Pyridine | 0.1 M |
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Step 3: Synthesis of 5'-O-DMT-2'-O-(tert-butyldimethylsilyl)-5-Methoxy-2-thiouridine
The 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. This silyl (B83357) protecting group is stable under the conditions of phosphoramidite chemistry and can be removed with fluoride (B91410) ions.[2]
Methodology:
-
5'-O-DMT-5-Methoxy-2-thiouridine (1.0 eq) is dissolved in anhydrous pyridine.
-
Silver nitrate (B79036) (AgNO₃, 1.5 eq) is added, and the mixture is stirred for 1 hour at room temperature.
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) is added, and the reaction is stirred for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
The mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The product is purified by silica gel chromatography.
| Reagent/Solvent | Molar Ratio/Concentration |
| 5'-O-DMT-5-Methoxy-2-thiouridine | 1.0 eq |
| TBDMS-Cl | 1.2 eq |
| Silver Nitrate | 1.5 eq |
| Anhydrous Pyridine | 0.1 M |
| Parameter | Value |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Step 4: Synthesis of 5'-O-DMT-2'-O-TBDMS-5-Methoxy-2-thiouridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.
Methodology:
-
The fully protected nucleoside (1.0 eq) is dissolved in anhydrous dichloromethane under an argon atmosphere.
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq) is added, and the solution is cooled to 0 °C.
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) is added dropwise.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The reaction is monitored by TLC and ³¹P NMR.
-
The reaction mixture is diluted with dichloromethane and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude phosphoramidite is purified by flash chromatography on silica gel pre-treated with triethylamine. The product is typically obtained as a white foam.
| Reagent/Solvent | Molar Ratio/Concentration |
| 5'-O-DMT-2'-O-TBDMS-5-Methoxy-2-thiouridine | 1.0 eq |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1.5 eq |
| DIPEA | 3.0 eq |
| Anhydrous Dichloromethane | 0.1 M |
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Characterization Data
The final product and intermediates should be characterized by standard analytical techniques.
| Compound | Technique | Expected Results |
| This compound | ¹H NMR, ¹³C NMR, Mass Spec | Peaks corresponding to the methoxy (B1213986) and thiouridine structure. Correct molecular ion peak. |
| 5'-O-DMT-5-Methoxy-2-thiouridine | ¹H NMR, Mass Spec | Appearance of DMT proton signals. Correct molecular ion peak. |
| 5'-O-DMT-2'-O-TBDMS-5-Methoxy-2-thiouridine | ¹H NMR, Mass Spec | Appearance of TBDMS proton signals. Correct molecular ion peak. |
| Final Phosphoramidite | ¹H NMR, ³¹P NMR, Mass Spec | Characteristic diastereomeric phosphorus signals around 148-152 ppm. Correct molecular ion peak. |
Logical Relationships in Protecting Group Strategy
The choice and order of application of protecting groups are critical for the success of the synthesis. The DMT group is acid-labile, allowing for its removal during automated oligonucleotide synthesis. The TBDMS group is stable to the acidic conditions used for DMT removal but is cleaved by fluoride ions. The cyanoethyl group on the phosphorus is base-labile.
Caption: Logic of protecting groups and their respective cleavage conditions.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound phosphoramidite. The described protocols are based on established chemical transformations and have been adapted for this specific modified nucleoside. Adherence to the detailed methodologies should enable researchers to successfully synthesize this valuable compound for its incorporation into therapeutic oligonucleotides. Proper characterization at each step is crucial to ensure the purity and identity of the intermediates and the final product.
References
Application Notes and Protocols for In Vitro Transcription Incorporating 5-Methoxy-2-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into messenger RNA (mRNA) during in vitro transcription (IVT) is a critical strategy for enhancing the therapeutic potential of mRNA-based drugs and vaccines. One such modification, 5-Methoxy-2-thiouridine (5mo2sU), offers the combined benefits of a 5-methoxy modification, known to increase mRNA stability and translational efficiency while reducing immunogenicity, and a 2-thio modification, which further dampens the innate immune response. This document provides detailed application notes and experimental protocols for the successful in vitro transcription of mRNA incorporating this compound triphosphate (5mo2sUTP).
Applications of this compound Modified mRNA
The unique properties of this compound make it a valuable modification for a range of research and therapeutic applications:
-
Enhanced Protein Production: The 5-methoxy group contributes to increased mRNA stability and translational efficiency, leading to higher protein yields from the translated mRNA. This is particularly advantageous for protein replacement therapies and the production of therapeutic proteins.
-
Reduced Immunogenicity: Both the 5-methoxy and 2-thio modifications contribute to a significant reduction in the activation of innate immune sensors, such as Toll-like receptors (TLR7 and TLR8) and RIG-I.[1][2][3] This "stealth" characteristic is crucial for avoiding adverse inflammatory responses and allowing for repeated dosing of mRNA therapeutics.
-
Increased mRNA Stability: The 5-methoxy modification can enhance the stability of the mRNA molecule, prolonging its half-life within the cell and leading to a longer duration of protein expression.
-
Vaccine Development: While reduced immunogenicity is often desired, a controlled level of immune stimulation can be beneficial for vaccine adjuvanticity. The specific level of immune activation can be tuned by optimizing the ratio of modified to unmodified uridine (B1682114) in the IVT reaction.
Quantitative Data Summary
The following table summarizes the expected yields and incorporation efficiencies for in vitro transcription reactions incorporating this compound, based on data from closely related modified nucleotides such as 5-Methoxy-UTP and 2-Thio-UTP.
| Modified Nucleotide | Expected RNA Yield (per 20 µL reaction) | Relative Incorporation Efficiency (Compared to UTP) | Key Benefits |
| This compound | Estimated 40-70 µg | Moderately High | Enhanced stability, significantly reduced immunogenicity, increased translation |
| 5-Methoxy-UTP | 100-130 µg | High | Increased stability and translation, reduced immunogenicity |
| 2-Thio-UTP | 30-50 µg[4] | Moderate | Significantly reduced immunogenicity, increased stability[4] |
| Unmodified UTP | >150 µg | High (Baseline) | High yield, but immunogenic |
Note: The data for this compound is an educated estimate based on the performance of its constituent modifications. Actual yields and efficiencies may vary depending on the specific template and reaction conditions.
Experimental Protocols
Protocol 1: In Vitro Transcription Incorporating this compound
This protocol is adapted from standard T7 RNA polymerase-based in vitro transcription reactions and is optimized for the incorporation of this compound triphosphate (5mo2sUTP).
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)
-
Nuclease-free water
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 250 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)
-
ATP, CTP, GTP solutions (100 mM each)
-
This compound triphosphate (5mo2sUTP) solution (100 mM)
-
T7 RNA Polymerase (50 U/µL)
-
RNase Inhibitor (40 U/µL)
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin column-based)
Procedure:
-
Reaction Setup: Thaw all components on ice. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, CTP, GTP (100 mM each) | 0.75 µL of each | 7.5 mM each |
| This compound triphosphate (100 mM) | 1.5 µL | 7.5 mM |
| Linearized DNA Template (1 µg) | 1 µL | 50 ng/µL |
| RNase Inhibitor | 0.5 µL | 20 units |
| T7 RNA Polymerase | 1 µL | 50 units |
-
Incubation: Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 to 4 hours. For optimal yield, the incubation time can be optimized.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using a spin column-based RNA purification kit according to the manufacturer's instructions. This will remove unincorporated nucleotides, proteins, and salts.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose (B213101) gel.
Protocol 2: Analysis of this compound Incorporation by Mass Spectrometry
This protocol outlines the general steps for verifying the incorporation of this compound into the transcribed RNA using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified 5mo2sU-modified RNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease-free water
-
LC-MS grade solvents (e.g., acetonitrile, formic acid)
-
LC-MS system
Procedure:
-
RNA Digestion:
-
In a nuclease-free tube, combine 1-5 µg of the purified 5mo2sU-modified RNA with Nuclease P1 and incubate according to the manufacturer's protocol to digest the RNA into individual nucleoside monophosphates.
-
Subsequently, add Bacterial Alkaline Phosphatase (BAP) to dephosphorylate the nucleoside monophosphates to nucleosides. Incubate as recommended by the manufacturer.
-
-
Sample Preparation:
-
Centrifuge the digested sample to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides to a new tube.
-
Dilute the sample with an appropriate LC-MS grade solvent.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the nucleosides using a suitable liquid chromatography method.
-
Detect and identify the nucleosides by mass spectrometry. The presence of a peak corresponding to the mass-to-charge ratio (m/z) of this compound will confirm its incorporation.
-
Quantification can be achieved by comparing the peak area of this compound to that of the canonical nucleosides.
-
Visualizations
Caption: Experimental workflow for the production and analysis of this compound modified mRNA.
Caption: Signaling pathway illustrating the reduced immunogenicity of this compound modified mRNA.
References
- 1. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Master sensors of pathogenic RNA – RIG-I like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Northern Blot Analysis of mcm5s2U-containing tRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-transcriptual modification of transfer RNA (tRNA) is a critical layer of gene expression regulation. One such modification, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), located at the wobble position (U34) of specific tRNAs, is crucial for accurate and efficient protein translation. Dysregulation of mcm5s2U levels has been implicated in various diseases, making its detection and quantification a key area of research. This document provides detailed protocols for two robust Northern blot-based methods for the analysis of mcm5s2U-containing tRNA: the γ-toxin endonuclease cleavage assay and N-acryloylamino phenyl mercuric chloride (APM) gel electrophoresis.
Methods Overview
Two primary Northern blot-based methodologies are employed for the detection and quantification of mcm5s2U-containing tRNA:
-
γ-Toxin Endonuclease Cleavage Assay: This highly specific method utilizes the γ-toxin from the yeast Kluyveromyces lactis. This endonuclease specifically recognizes and cleaves tRNA at the site of the mcm5s2U modification.[1][2][3] The resulting tRNA fragments are then separated by denaturing polyacrylamide gel electrophoresis (PAGE), transferred to a membrane, and detected by a labeled probe. The ratio of cleaved to full-length tRNA provides a quantitative measure of the modification.
-
APM Gel Electrophoresis: This method leverages the chemical properties of the thiol group in the mcm5s2U modification. N-acryloylamino phenyl mercuric chloride (APM) is incorporated into the polyacrylamide gel and interacts with the sulfur atom in the 2-thiouridine (B16713) moiety.[4][5] This interaction retards the electrophoretic mobility of the thiolated tRNA, allowing for its separation from the unmodified counterpart. Subsequent Northern blotting allows for the visualization and quantification of the shifted (thiolated) and unshifted (unthiolated) tRNA species.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data extracted from referenced studies, providing insights into the efficiency and outcomes of these Northern blot-based analyses.
Table 1: Quantification of mcm5s2U-tRNA Cleavage by γ-Toxin Endonuclease Assay
| Organism/Cell Line | tRNA Analyzed | Condition | % Cleavage of mcm5s2U-tRNA | Reference |
| Saccharomyces cerevisiae (Wild-Type) | tRNA-Glu-UUC | Standard Growth | ~80% | [7] |
| Saccharomyces cerevisiae (trm9Δ) | tRNA-Glu-UUC | Standard Growth | No detectable cleavage | [7] |
| Human HEK293T cells | tRNA-Glu-UUC | Standard Growth | ~70% | [7] |
| Saccharomyces cerevisiae | tRNA-Glu-UUC | H₂O₂ Treatment (up to 50 mM) | ~80% reduction in cleavage | [8] |
Table 2: Quantification of Thiolated tRNA using APM Gel Northern Blot Analysis
| Organism | tRNA Analyzed | Condition | % Thiolated tRNA (Shifted Band) | Reference |
| Saccharomyces cerevisiae (Wild-Type) | tGluUUC, tGlnUUG, tLysUUU | 37°C for 3 hours | Significant increase in unthiolated tRNA | [5] |
| Zebrafish (Wild-Type) | mt-tRNALys | Standard | 54% | [4] |
| Zebrafish (Wild-Type) | mt-tRNAGlu | Standard | 94% | [4] |
| Zebrafish (Wild-Type) | mt-tRNAGln | Standard | 51% | [4] |
| Zebrafish (mtu1 −/− mutant) | mt-tRNAGln, mt-tRNAGlu, mt-tRNALys | Standard | Complete loss of thiolation | [4] |
Experimental Protocols
Protocol 1: γ-Toxin Endonuclease Cleavage Assay followed by Northern Blot
This protocol is adapted from methodologies described in Lentini et al., 2018.[2][3]
1. Total RNA Isolation
-
Isolate total RNA from cells or tissues of interest using a standard method such as TRIzol extraction or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer and by running an aliquot on a denaturing agarose (B213101) gel.
2. γ-Toxin Cleavage Reaction
-
In a sterile microcentrifuge tube, combine the following:
-
5-10 µg of total RNA
-
Recombinant purified γ-toxin (~1 µg)
-
10X Reaction Buffer (100 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 500 mM NaCl, 10 mM DTT)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 2X RNA loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA).
3. Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
-
Prepare a 10-15% polyacrylamide gel containing 8 M urea (B33335) in 1X TBE buffer.
-
Denature the RNA samples (both treated and untreated controls) by heating at 70°C for 5 minutes, then snap-cool on ice.
-
Load the samples onto the gel and run the electrophoresis at a constant power until the bromophenol blue dye front reaches the bottom of the gel.
4. Electrotransfer to Membrane
-
Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) using a semi-dry or wet electroblotting apparatus.
5. UV Cross-linking and Hybridization
-
UV-crosslink the RNA to the membrane.
-
Pre-hybridize the membrane in a suitable hybridization buffer for at least 1 hour at the appropriate temperature.
-
Prepare a 5'-radiolabeled (e.g., with ³²P) or non-radioactively labeled DNA oligonucleotide probe specific for the tRNA of interest.
-
Add the labeled probe to the hybridization buffer and incubate overnight.
6. Washing and Detection
-
Wash the membrane with increasing stringency washes to remove unbound probe.
-
Expose the membrane to a phosphor screen or X-ray film for detection of the radioactive signal, or use an appropriate detection reagent for non-radioactive probes.
-
Quantify the band intensities for the full-length and cleaved tRNA products using densitometry software. The percentage of cleaved tRNA is calculated as: (Intensity of cleaved band) / (Intensity of cleaved band + Intensity of full-length band) * 100.
Protocol 2: APM Gel Electrophoresis and Northern Blot for Thiolated tRNA
This protocol is based on the methods described by Nedialkova and Leidel, 2015.[5]
1. Total RNA Isolation
-
Follow the same procedure as in Protocol 1 for total RNA isolation and quality assessment.
2. APM Gel Preparation
-
Prepare a 10% polyacrylamide gel containing 8 M urea in 1X TBE buffer.
-
Crucially, add N-acryloylamino phenyl mercuric chloride (APM) to the gel solution to a final concentration of 50 µg/mL just before polymerization. Cast the gel immediately.
-
Also, prepare a control gel without APM.
3. Gel Electrophoresis
-
Mix 5-10 µg of total RNA with 2X RNA loading buffer.
-
Denature the samples at 70°C for 5 minutes and snap-cool on ice.
-
Load the samples onto both the APM-containing gel and the control gel.
-
Run the electrophoresis until the desired separation is achieved.
4. Northern Blotting
-
Follow the same procedures for electrotransfer, UV cross-linking, hybridization, washing, and detection as described in Protocol 1.
5. Data Analysis
-
On the APM gel, the thiolated tRNA will appear as a slower-migrating (shifted) band compared to the unthiolated tRNA. The control gel (without APM) should show a single band for the tRNA.
-
Quantify the intensities of the shifted and unshifted bands on the APM gel. The percentage of thiolated tRNA is calculated as: (Intensity of shifted band) / (Intensity of shifted band + Intensity of unshifted band) * 100.
Visualizations
Caption: Workflow for mcm5s2U-tRNA detection using the γ-toxin cleavage assay.
Caption: Workflow for thiolated tRNA detection using APM gel Northern blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tRNA thiolation links translation to stress responses in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
Application Notes and Protocols for Studying 5-Methoxy-2-thiouridine Deficient Cells Using CRISPR/Cas9
For correspondence: --INVALID-LINK--
Abstract
The post-transcriptional modification of transfer RNA (tRNA), specifically the 5-methoxy-2-thiouridine (mcm5s2U) modification at the wobble position of certain tRNAs, is crucial for accurate and efficient protein translation. Deficiencies in this modification have been linked to a range of cellular dysfunctions, including proteotoxic stress, mitochondrial dysfunction, and neurological diseases. This document provides detailed application notes and experimental protocols for the generation and analysis of mcm5s2U-deficient cells using the CRISPR/Cas9 gene-editing tool. These protocols are intended for researchers, scientists, and drug development professionals interested in investigating the cellular consequences of impaired tRNA modification and identifying potential therapeutic targets.
Introduction
Transfer RNAs are central to protein synthesis, acting as adaptor molecules that translate the messenger RNA (mRNA) codon sequence into a polypeptide chain. The function of tRNA is heavily reliant on a vast array of post-transcriptional chemical modifications. One such critical modification is this compound (mcm5s2U), typically found at the wobble position (U34) of tRNAs for Glutamine, Lysine, and Glutamic acid. This modification is essential for proper codon recognition and the maintenance of translational fidelity.
In eukaryotes, the biosynthesis of mcm5s2U is a multi-step process involving the Elongator complex (composed of proteins ELP1-6) and the URM1 pathway, which includes enzymes such as UBA4, URM1, NCS2, and NCS6.[1][2] Mutations in the human genes encoding for these enzymes, such as ELP1 and ELP3, have been associated with neurological disorders like Familial Dysautonomia and Amyotrophic Lateral Sclerosis (ALS).[3][4]
The absence of mcm5s2U leads to significant cellular stress. Deficient cells exhibit impaired translation of mRNAs enriched in specific codons, leading to a global protein aggregation and the induction of proteotoxic stress.[5] Furthermore, mcm5s2U deficiency has been shown to activate the general amino acid control (GAAC) pathway, mediated by GCN4 in yeast, through a non-canonical mechanism, and to interfere with the Target of Rapamycin (TOR) signaling pathway.[6][7][8] This highlights the intricate connection between tRNA modification, nutrient sensing, and cellular stress responses.
This application note details the use of CRISPR/Cas9 to generate cell lines deficient in mcm5s2U by knocking out a key gene in its biosynthetic pathway, for instance, a human homolog of the yeast NCS6 or ELP3 gene. Subsequently, we provide protocols for the characterization of these deficient cells, including the analysis of tRNA modifications by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), assessment of cellular phenotypes such as proliferation and stress resistance, and investigation of the downstream effects on cellular signaling pathways.
Experimental Workflow
The overall experimental workflow for generating and characterizing this compound deficient cells is depicted below. This process begins with the design and validation of CRISPR/Cas9 reagents to knockout a target gene involved in mcm5s2U biosynthesis. Following successful gene editing, clonal cell lines are established and validated for the desired knockout. These knockout cell lines, along with wild-type controls, are then subjected to a series of phenotypic and molecular analyses to elucidate the consequences of mcm5s2U deficiency.
Key Signaling Pathway Affected by mcm5s2U Deficiency
The loss of mcm5s2U has been shown to impinge on key cellular signaling pathways that govern stress response and cell growth. A primary consequence is the activation of the General Amino Acid Control (GAAC) pathway, which in yeast is controlled by the transcription factor GCN4. This activation appears to occur through a non-canonical, GCN2-independent mechanism, suggesting that the cell senses the translational defect caused by hypomodified tRNA as a form of amino acid starvation. Additionally, there is evidence for the involvement of the Target of Rapamycin (TOR) pathway, a central regulator of cell growth and metabolism. The interplay between mcm5s2U levels and these signaling cascades highlights the role of tRNA modifications as sensors of cellular metabolic and translational status.
Data Presentation
Table 1: Quantification of tRNA Modifications in Wild-Type vs. mcm5s2U Deficient Cells by LC-MS/MS
| Modified Nucleoside | Wild-Type (Relative Abundance) | mcm5s2U Deficient (Relative Abundance) | Fold Change |
| mcm5s2U | 100 ± 8.5 | < 1.0 | < -100 |
| mcm5U | 12 ± 2.1 | 95 ± 10.2 | ~ +7.9 |
| t6A | 105 ± 9.3 | 102 ± 8.9 | ~ -1.0 |
| m1G | 98 ± 7.6 | 101 ± 8.1 | ~ +1.0 |
| Pseudouridine (Ψ) | 102 ± 11.0 | 99 ± 10.5 | ~ -1.0 |
Data are presented as mean ± standard deviation from three biological replicates and represent the relative abundance of each modified nucleoside normalized to the total tRNA input. The data is illustrative and based on expected outcomes from the literature.
Table 2: Phenotypic Characterization of Wild-Type vs. mcm5s2U Deficient Cells
| Parameter | Wild-Type | mcm5s2U Deficient |
| Doubling Time (hours) | 24 ± 2 | 38 ± 3 |
| Cell Viability under 0.5 mM H2O2 for 24h (%) | 85 ± 5 | 45 ± 7 |
| Relative Protein Synthesis Rate (%) | 100 | 62 ± 8 |
| Aggregated Protein Levels (Relative Units) | 1.0 ± 0.2 | 4.5 ± 0.6 |
| Basal Oxygen Consumption Rate (pmol/min) | 150 ± 12 | 95 ± 10 |
Data are presented as mean ± standard deviation from three independent experiments. The data is illustrative of expected phenotypic changes.
Experimental Protocols
Protocol 1: Generation of mcm5s2U Deficient Cells using CRISPR/Cas9
This protocol describes the generation of a stable knockout cell line for a gene involved in mcm5s2U biosynthesis (e.g., human NCS6 or ELP3) in a human cell line such as HEK293T or HeLa.
1.1. gRNA Design and Synthesis
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the target gene using a reputable online design tool.
-
Synthesize the sgRNAs or order them from a commercial vendor.
1.2. Ribonucleoprotein (RNP) Formation and Delivery
-
Resuspend lyophilized sgRNA and Cas9 nuclease in the appropriate buffers.
-
Incubate the sgRNA and Cas9 protein at room temperature for 10-20 minutes to form the RNP complex.
-
Harvest cells and resuspend them in a suitable electroporation buffer.
-
Add the RNP complex to the cell suspension and electroporate using a pre-optimized program.
-
Plate the electroporated cells in fresh culture medium.
1.3. Single-Cell Cloning and Screening
-
Two to three days post-transfection, dilute the cells to a concentration of approximately 0.5 cells per 100 µL and plate into 96-well plates.
-
Allow single colonies to grow for 2-3 weeks.
-
Expand the clonal populations and harvest a portion of the cells for genomic DNA extraction.
-
Perform PCR to amplify the targeted genomic region.
-
Sequence the PCR products (Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
1.4. Knockout Validation
-
For validated knockout clones, confirm the absence of the target protein by Western blotting using a specific antibody.
-
Alternatively, quantify the target mRNA levels using quantitative PCR (qPCR) to confirm gene disruption.
Protocol 2: Analysis of tRNA Modifications by LC-MS/MS
This protocol outlines the steps for the quantitative analysis of modified nucleosides from total tRNA.[9][10][11]
2.1. tRNA Isolation
-
Harvest approximately 10^7 wild-type and knockout cells.
-
Isolate total RNA using a commercial kit that preserves small RNAs or a TRIzol-based method.
-
Purify the tRNA fraction from the total RNA using an appropriate method, such as anion-exchange chromatography or polyacrylamide gel electrophoresis (PAGE).
2.2. tRNA Hydrolysis
-
Quantify the purified tRNA.
-
Digest 1-5 µg of tRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase) in a suitable buffer.
-
Incubate at 37°C for 2-4 hours.
-
Filter the reaction mixture to remove enzymes.
2.3. LC-MS/MS Analysis
-
Perform chromatographic separation of the nucleosides using a reversed-phase C18 column with a gradient of mobile phases (e.g., aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile).
-
Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Develop an MRM method with specific precursor-to-product ion transitions for the canonical and expected modified nucleosides.
-
Quantify the peak area for each nucleoside and normalize to the sum of the canonical nucleosides to determine the relative abundance of each modification.
Protocol 3: Assessment of Cellular Phenotypes
3.1. Cell Proliferation Assay
-
Seed an equal number of wild-type and knockout cells in multiple wells of a 96-well plate.
-
At various time points (e.g., 0, 24, 48, 72 hours), add MTT reagent and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
Alternatively, count the cells at each time point using a hemocytometer or an automated cell counter.
3.2. Oxidative Stress Sensitivity Assay
-
Seed wild-type and knockout cells in a 96-well plate.
-
After 24 hours, treat the cells with varying concentrations of an oxidizing agent (e.g., H2O2).
-
After a defined incubation period (e.g., 24 hours), assess cell viability using an MTT or similar assay.
3.3. Analysis of Protein Aggregation
-
Lyse wild-type and knockout cells in a buffer containing a non-ionic detergent.
-
Separate the soluble and insoluble protein fractions by centrifugation.
-
Run the insoluble fraction on an SDS-PAGE gel and visualize the aggregated proteins by Coomassie staining or Western blotting for specific aggregation-prone proteins.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the investigation of this compound deficient cells. By leveraging the precision of CRISPR/Cas9-mediated gene editing and the sensitivity of LC-MS/MS-based tRNA modification analysis, researchers can systematically dissect the roles of this critical tRNA modification in maintaining cellular homeostasis. The study of mcm5s2U deficient cells will undoubtedly provide valuable insights into the fundamental biology of protein translation and may uncover novel therapeutic avenues for diseases associated with impaired tRNA function.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications of the human tRNA anticodon loop and their associations with genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tRNA anticodon loop modifications ensure protein homeostasis and cell morphogenesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging role of complex modifications of tRNALysUUU in signaling pathways [microbialcell.com]
- 7. scispace.com [scispace.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 11. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Structural Analysis of 5-Methoxy-2-thiouridine via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural analysis of 5-Methoxy-2-thiouridine using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the necessary experimental protocols and data interpretation needed for the complete structural elucidation of this modified nucleoside, which is of significant interest in RNA biology and therapeutic development.
Introduction
This compound is a modified nucleoside, and a derivative of uridine, where the oxygen at position 2 is replaced by a sulfur atom and a methoxy (B1213986) group is attached at position 5 of the pyrimidine (B1678525) ring. These modifications can significantly influence the structural and functional properties of RNA molecules, affecting codon recognition, translational efficiency, and thermal stability. Accurate structural determination is therefore crucial for understanding its biological role and for its application in drug discovery and development. NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on molecular structure and dynamics.
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | 7.8 - 8.2 | s | - |
| H1' | 5.8 - 6.2 | d | ~4-6 |
| H2' | 4.2 - 4.5 | t | ~5-7 |
| H3' | 4.1 - 4.4 | t | ~5-7 |
| H4' | 3.9 - 4.2 | m | - |
| H5'a, H5'b | 3.7 - 4.0 | m | - |
| 5-OCH₃ | 3.6 - 3.9 | s | - |
| 2'-OH | Varies | br s | - |
| 3'-OH | Varies | br s | - |
| 5'-OH | Varies | br s | - |
| NH | 11.0 - 12.0 | br s | - |
Note: Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm). Solvent: DMSO-d₆. Hydroxyl and amine proton signals are broad and their chemical shifts are concentration and temperature dependent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 175 - 180 |
| C4 | 160 - 165 |
| C5 | 140 - 145 |
| C6 | 110 - 115 |
| C1' | 88 - 92 |
| C2' | 70 - 74 |
| C3' | 74 - 78 |
| C4' | 84 - 88 |
| C5' | 60 - 64 |
| 5-OCH₃ | 55 - 60 |
Note: Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). The C2 carbon, being a thiocarbonyl, will be significantly downfield.
Experimental Protocols
A comprehensive structural elucidation of this compound requires a suite of 1D and 2D NMR experiments.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nucleosides as it solubilizes a wide range of compounds and has exchangeable protons that are often observable. Deuterium oxide (D₂O) can also be used, but will result in the exchange of labile protons (OH, NH).
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR and 2D experiments, a higher concentration of 20-50 mg/mL is recommended.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents (0 ppm for both ¹H and ¹³C) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions.
-
NMR Tube: Use a high-quality, clean NMR tube (e.g., 5 mm diameter).
NMR Data Acquisition
The following NMR experiments are recommended for the complete structural characterization of this compound.
-
¹H NMR (Proton): This is the foundational experiment to identify all proton signals and their multiplicities.
-
¹³C NMR (Carbon-13): This experiment identifies all unique carbon environments in the molecule. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. This is crucial for assigning protons within the ribose sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This is essential for connecting the base to the sugar moiety and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, providing through-space correlations. This information is vital for determining the three-dimensional conformation of the nucleoside, including the syn/anti conformation of the base relative to the sugar and the sugar pucker.
Visualization of Experimental Workflow
The logical flow of experiments for the structural analysis of this compound can be visualized as follows:
Data Interpretation and Structural Elucidation
The following logical pathway outlines the process of interpreting the NMR data to determine the complete structure of this compound.
By following these protocols and data analysis strategies, researchers can confidently determine the complete two- and three-dimensional structure of this compound, providing a solid foundation for further biological and medicinal chemistry studies.
Application Notes and Protocols for Nascent RNA Labeling with 5-Methoxy-2-thiouridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to provide a comprehensive guide for the metabolic labeling of nascent RNA using 5-Methoxy-2-thiouridine (5-MeO-2S-U) and its analogs. It is critical to note that while the fundamental principles of nascent RNA labeling with thiouridine analogs are well-established, specific quantitative data and optimized protocols for 5-MeO-2S-U are not widely available in the current scientific literature. The protocols provided herein are adapted from established methods for the commonly used analog 4-thiouridine (B1664626) (4sU). Researchers should consider this information as a starting point and anticipate the need for optimization and validation for their specific experimental systems.
Introduction
The ability to distinguish newly synthesized RNA from the pre-existing RNA pool is fundamental to understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs that are incorporated into RNA during transcription offers a powerful tool for this purpose. This compound (5-MeO-2S-U) is a uridine (B1682114) analog that, once incorporated into nascent RNA, can be chemically tagged for subsequent isolation and analysis. This allows for the study of transient transcriptional events, RNA processing, and turnover rates, providing critical insights for basic research and drug development.
The 2-thio group on the uridine base serves as a chemical handle for biotinylation, enabling the selective enrichment of newly transcribed RNA from the total RNA population. This enriched nascent transcriptome can then be analyzed by various downstream applications, including quantitative PCR (qPCR), microarrays, and next-generation sequencing (RNA-Seq).
Principle of the Method
The workflow for labeling and isolating nascent RNA with 5-MeO-2S-U analogs is a multi-step process that relies on the metabolic incorporation of the analog and its subsequent chemical modification.
Application Notes and Protocols for High-Resolution Mass Spectrometry Identification of mcm5s2U Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and quantification of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) adducts in transfer RNA (tRNA) using high-resolution liquid chromatography-mass spectrometry (LC-MS). The protocols outlined below cover sample preparation, LC-MS/MS analysis, and data processing, enabling researchers to accurately detect and quantify this critical RNA modification.
Introduction
The post-transcriptional modification of tRNA is essential for maintaining translational fidelity and efficiency. One such modification, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), is found at the wobble position (U34) of tRNAs specific for Glutamine, Lysine, and Glutamic acid in eukaryotes.[1] This modification is crucial for the accurate decoding of codons ending in A and G.[1] Dysregulation of mcm5s2U levels has been implicated in various cellular stress responses and diseases.[2] High-resolution mass spectrometry offers a sensitive and specific method for the direct detection and quantification of mcm5s2U, providing valuable insights into its biological roles.[1]
Data Presentation
The following tables summarize quantitative data on the relative levels of mcm5s2U in yeast and human cells under conditions of oxidative stress. This data is illustrative of the type of quantitative information that can be obtained using the protocols described herein.
Table 1: Relative Abundance of mcm5s2U and Related Modifications in S. cerevisiae under Hydrogen Peroxide (H₂O₂) Stress. [3][4]
| H₂O₂ Concentration | % mcm5s2U | % mcm5U | % mcm5H2U |
| 0 mM | 26 | 31 | 3 |
| 10 mM | 12 | 46 | 30 |
| 25 mM | 12 | 46 | 30 |
| 100 mM | <1 | >50 | >40 |
Table 2: Relative Levels of mcm5s2U in Human HEK293 Cells and Catalase Knockout (ΔCat) Variant under Hydrogen Peroxide (H₂O₂) Stress. [5]
| Cell Line | H₂O₂ Concentration (µM) | % mcm5s2U | % mcm5H2U | % mcm5U |
| HEK293 (Control) | 0 | 89 | 7 | 2 |
| HEK293 (Control) | 50 | 80 | 15 | 5 |
| HEK293 ΔCat | 0 | 89 | 7 | 2 |
| HEK293 ΔCat | 5 | 60 | 24 | 12 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and quantification of mcm5s2U adducts.
Protocol 1: Isolation of Total tRNA from Eukaryotic Cells
This protocol is adapted from established methods for tRNA purification.[6]
Materials:
-
Yeast or mammalian cell pellet
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
0.9% NaCl solution
-
70% Ethanol
-
Nuclease-free water
Procedure:
-
Resuspend the cell pellet in 0.9% NaCl.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol and vortex vigorously for 30 minutes at room temperature.
-
Centrifuge at 12,000 x g for 20 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.7 volumes of isopropanol and incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet twice with 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
Quantify the tRNA concentration using a spectrophotometer or a fluorometric assay. For accurate quantification, it is recommended to quantify the canonical ribonucleosides (A, C, G, U) in the final digest via LC-UV.[7]
Protocol 2: Enzymatic Hydrolysis of tRNA to Nucleosides
This protocol is based on the method described by Su et al. (2014).[2]
Materials:
-
Purified total tRNA (from Protocol 1)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
10 mM Ammonium (B1175870) Acetate (B1210297) buffer (pH 5.3)
-
1 M Ammonium Bicarbonate buffer (pH 9.0)
Procedure:
-
In a nuclease-free microcentrifuge tube, combine 1-5 µg of total tRNA with 2 units of Nuclease P1 in 10 mM ammonium acetate buffer.
-
Incubate the reaction at 37°C for 2 hours.
-
Add 1 M ammonium bicarbonate to adjust the pH to approximately 8.0.
-
Add 1 unit of Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.
-
Filter the reaction mixture through a 10-kDa molecular weight cutoff filter to remove the enzymes.
-
The filtrate containing the nucleosides is now ready for LC-MS/MS analysis.
Protocol 3: High-Resolution LC-MS/MS Analysis of mcm5s2U
This protocol provides a framework for the analysis of mcm5s2U using a high-resolution mass spectrometer (e.g., Q-Exactive or similar Orbitrap-based instrument) coupled to a UHPLC system.
Liquid Chromatography Parameters:
-
Column: A reversed-phase C18 column suitable for nucleoside analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 0-30% Mobile Phase B over 15-20 minutes is a good starting point. The gradient should be optimized to achieve baseline separation of mcm5s2U from other isomers and related modifications.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole instrument.
-
Precursor Ion (m/z): 333.0756 ([M+H]⁺ for mcm5s2U).[8]
-
Product Ions (m/z): The major product ions for mcm5s2U result from the cleavage of the glycosidic bond, yielding the nucleobase fragment. Key product ions to monitor are m/z 201, 169, and 141.[8]
-
Resolution (for HRMS): >70,000.
-
Collision Energy: This needs to be optimized for the specific instrument. Start with a normalized collision energy (NCE) of 20-35 and optimize for the signal intensity of the product ions.[9]
-
Data Analysis: The integrated peak area of the specific precursor-to-product ion transition for mcm5s2U is used for quantification. Relative quantification is typically performed by normalizing the mcm5s2U peak area to the sum of the peak areas of the canonical nucleosides.
Visualizations
The following diagrams illustrate the key experimental workflows and the biosynthetic pathway of mcm5s2U.
Caption: Experimental workflow for mcm5s2U identification.
Caption: Simplified biosynthesis pathway of mcm5s2U.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Mapping 5-Methoxy-2-thiouridine Sites Using Primer Extension Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-thiouridine (5-mo2U) is a post-transcriptional RNA modification that plays a crucial role in various biological processes, including the regulation of gene expression and tRNA stability. The precise mapping of 5-mo2U sites within the transcriptome is essential for understanding its functional significance and for the development of novel therapeutic strategies. Primer extension sequencing is a robust and widely used method for identifying modified nucleotides in RNA. This technique relies on the principle that reverse transcriptase (RT) can be impeded or blocked at the site of a modified nucleotide, resulting in the premature termination of cDNA synthesis. The length of the resulting truncated cDNA fragment corresponds to the distance from the 5'-end of the primer to the modified nucleotide, thereby allowing for the precise mapping of the modification site at single-nucleotide resolution.
These application notes provide a detailed protocol for the detection and mapping of 5-mo2U sites in RNA using primer extension sequencing.
Principle of the Method
The core principle of mapping 5-mo2U sites via primer extension lies in the ability of this modified nucleotide to act as a roadblock for reverse transcriptase. A primer designed to anneal downstream of a putative 5-mo2U site is extended by reverse transcriptase. When the enzyme encounters the 5-mo2U modification, its processivity is hindered, leading to a significant population of truncated cDNA products. The full-length cDNA product will be generated from transcripts that do not contain the modification or where the reverse transcriptase reads through the modification. By analyzing the lengths of the cDNA products on a sequencing gel alongside a Sanger sequencing ladder generated with the same primer, the precise location of the 5-mo2U modification can be identified as the position one nucleotide upstream of the 3'-end of the truncated product.
Data Presentation
The efficiency of reverse transcriptase stalling at a 5-mo2U site is a key quantitative parameter. This can be expressed as the percentage of termination at the modified site. The following table provides a template for summarizing quantitative data from primer extension experiments. Researchers should note that the stalling efficiency can be influenced by the specific reverse transcriptase used, the local sequence context, and reaction conditions. Therefore, empirical determination of these values is recommended.
| RNA Target | Putative 5-mo2U Position | Reverse Transcriptase Used | Stalling Efficiency (%) [Stalled / (Stalled + Read-through)] |
| Example: Target X mRNA | 142 | SuperScript™ III | Hypothetical: 65% |
| Example: Target Y ncRNA | 88 | AMV Reverse Transcriptase | Hypothetical: 58% |
| Your Target RNA |
Note: The stalling efficiency values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
This section provides a detailed methodology for mapping 5-mo2U sites using primer extension sequencing.
Materials
-
Total RNA or purified RNA containing the target of interest
-
Gene-specific primer (DNA oligonucleotide, typically 20-30 nucleotides in length)
-
T4 Polynucleotide Kinase (PNK)
-
[γ-³²P]ATP (or a fluorescent dye for non-radioactive detection)
-
Reverse Transcriptase (e.g., SuperScript™ III, AMV Reverse Transcriptase)
-
5X First-Strand Buffer
-
100 mM DTT
-
dNTP mix (10 mM each)
-
RNase inhibitor
-
Glycogen (molecular biology grade)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Formamide (B127407) loading dye
-
Denaturing polyacrylamide gel (e.g., 6-8%, containing 7M Urea)
-
Sanger sequencing kit
-
Phosphorimager or appropriate gel imaging system
Experimental Workflow Diagram
Caption: Experimental workflow for mapping 5-mo2U sites.
Step-by-Step Protocol
1. 5' End-Labeling of the Primer
1.1. In a microcentrifuge tube, set up the following reaction on ice:
- Gene-specific primer (10 pmol)
- 10X T4 PNK Buffer (2 µL)
- [γ-³²P]ATP (10 µCi)
- T4 Polynucleotide Kinase (10 units)
- Nuclease-free water to a final volume of 20 µL. 1.2. Incubate at 37°C for 30-60 minutes. 1.3. Inactivate the enzyme by heating at 65°C for 10 minutes. 1.4. Purify the labeled primer from unincorporated nucleotides using a suitable method (e.g., G-25 spin column).
2. Primer Annealing
2.1. In a new tube, combine:
- Total RNA (10-20 µg) or purified target RNA (1-5 pmol)
- Labeled primer (1 pmol)
- Nuclease-free water to a final volume of 10 µL. 2.2. Heat the mixture to 90°C for 2 minutes to denature the RNA. 2.3. Allow the mixture to cool slowly to the annealing temperature (typically 45-55°C, depending on the primer) and incubate for 30 minutes.
3. Primer Extension Reaction
3.1. Prepare a master mix for the reverse transcription reaction on ice. For each reaction, combine:
- 5X First-Strand Buffer (4 µL)
- 100 mM DTT (1 µL)
- 10 mM dNTP mix (1 µL)
- RNase inhibitor (20 units)
- Reverse Transcriptase (200 units)
- Nuclease-free water to a final volume of 10 µL. 3.2. Add 10 µL of the master mix to the 10 µL annealing reaction from step 2.3. 3.3. Incubate at the optimal temperature for the reverse transcriptase (e.g., 50-55°C for SuperScript™ III) for 1 hour. 3.4. Terminate the reaction by adding 1 µL of 0.5 M EDTA.
4. cDNA Purification
4.1. Add 1 µL of glycogen, 20 µL of 7.5 M ammonium (B1175870) acetate, and 150 µL of cold 100% ethanol. 4.2. Precipitate the cDNA at -20°C for at least 1 hour. 4.3. Centrifuge at maximum speed for 30 minutes at 4°C. 4.4. Carefully remove the supernatant and wash the pellet with 500 µL of 70% ethanol. 4.5. Centrifuge for 10 minutes, remove the supernatant, and air-dry the pellet. 4.6. Resuspend the cDNA pellet in 5-10 µL of formamide loading dye.
5. Gel Electrophoresis and Analysis
5.1. Prepare a Sanger sequencing reaction using the same primer and a DNA template corresponding to the RNA of interest. 5.2. Denature the primer extension products and the sequencing ladder by heating at 95°C for 5 minutes. 5.3. Load the samples onto a denaturing polyacrylamide gel. 5.4. Run the gel until the desired resolution is achieved. 5.5. Dry the gel and expose it to a phosphor screen or film for autoradiography. 5.6. The position of the 5-mo2U site will be indicated by a band in the primer extension lane that is one nucleotide shorter than the corresponding band in the sequencing ladder.
Logical Relationship Diagram
Caption: Logic of 5-mo2U mapping by primer extension.
Applications in Drug Development
The ability to accurately map 5-mo2U sites has significant implications for drug development:
-
Target Validation: Understanding the role of 5-mo2U in regulating the expression of disease-related genes can help validate novel drug targets.
-
Mechanism of Action Studies: For drugs that target RNA-modifying enzymes, primer extension sequencing can be used to assess their efficacy in altering the 5-mo2U landscape.
-
Development of RNA Therapeutics: The presence of 5-mo2U in therapeutic RNA molecules (e.g., mRNA vaccines, siRNAs) can impact their stability, translational efficiency, and immunogenicity. Mapping these modifications is crucial for optimizing the design of such therapeutics.
Troubleshooting
-
No or weak signal: Check RNA integrity, primer labeling efficiency, and the activity of the reverse transcriptase. Optimize annealing temperature and RNA/primer concentrations.
-
High background: Ensure complete removal of unincorporated labeled nucleotides. Optimize the amount of reverse transcriptase to avoid non-specific products.
-
Multiple bands: This could be due to RNA secondary structure, other RNA modifications, or non-specific primer binding. Try performing the reverse transcription at a higher temperature or using a reverse transcriptase with higher processivity.
By following these application notes and protocols, researchers can effectively utilize primer extension sequencing to map this compound sites, contributing to a deeper understanding of its biological functions and its potential as a therapeutic target.
Application of 5-Methoxy-2-thiouridine in RNA-Protein Crosslinking Studies: A Proposed Methodology
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The study of RNA-protein interactions is fundamental to understanding the intricate mechanisms of gene regulation. Covalent crosslinking techniques are powerful tools for capturing these transient interactions. While various photoreactive nucleoside analogs have been employed for this purpose, this document outlines a proposed application and detailed protocols for the use of 5-Methoxy-2-thiouridine as a novel photoactivatable probe for RNA-protein crosslinking studies.
Background and Rationale
Currently, there is no direct published evidence for the use of this compound in RNA-protein crosslinking studies. However, based on the known properties of related compounds, we can extrapolate its potential utility. 5-substituted 2-thiouridines are naturally occurring modifications in tRNA, suggesting their compatibility with cellular machinery. The presence of the sulfur atom at the 2-position, similar to other thiouridines, is expected to confer photoreactivity upon UV irradiation. Furthermore, the methoxy (B1213986) group at the 5-position may influence the photochemical properties and potentially offer advantages in terms of crosslinking efficiency or specificity.
The well-established use of 4-thiouridine (B1664626) in Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) provides a strong foundation for developing a similar methodology for this compound. PAR-CLIP utilizes the incorporation of photoreactive nucleosides into nascent RNA transcripts, which are then crosslinked to interacting RNA-binding proteins (RBPs) upon exposure to UV light[1][2].
Proposed Advantages of this compound:
-
Potential for Unique Photochemical Properties: The combination of a 2-thio and a 5-methoxy modification may result in a unique UV absorption spectrum and photoreactivity profile compared to existing crosslinkers. Studies on 5-substituted 2-thiopyrimidines have shown that C5 substitutions can influence the triplet excited state energies and lifetimes, which are critical for crosslinking reactions[3].
-
Biological Relevance: As a derivative of a naturally occurring tRNA modification, this compound may be well-tolerated by cellular transcription and translation machinery.
-
Alternative Crosslinking Specificity: The distinct electronic and steric properties of the 5-methoxy group could lead to different crosslinking efficiencies or preferences for specific amino acid residues in target proteins.
Workflow Overview
The proposed workflow for utilizing this compound in RNA-protein crosslinking mirrors the established PAR-CLIP methodology. It involves the synthesis of this compound triphosphate (5-Methoxy-2-thio-UTP), its incorporation into RNA transcripts either in vitro or in vivo, UV irradiation to induce crosslinking, immunoprecipitation of the RBP of interest, and subsequent analysis of the crosslinked RNA fragments.
Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on established methods for similar modified nucleosides. Optimization will be necessary to determine the ideal conditions for this compound.
Protocol 1: Synthesis of this compound Phosphoramidite (B1245037) and Triphosphate
This protocol outlines the chemical synthesis of the necessary precursors for incorporating this compound into RNA.
1.1. Synthesis of this compound Phosphoramidite:
The synthesis of the phosphoramidite is a prerequisite for site-specific incorporation of this compound into synthetic RNA oligonucleotides. The general approach involves protecting the functional groups of the nucleoside and then phosphitylating the 5'-hydroxyl group. While a specific protocol for this compound is not available, a general strategy can be adapted from the synthesis of other modified phosphoramidites[4][5].
1.2. Synthesis of this compound-5'-Triphosphate (5-Methoxy-2-thio-UTP):
For metabolic labeling of RNA in cells or for in vitro transcription, 5-Methoxy-2-thio-UTP is required. This can be synthesized from the corresponding nucleoside through a multi-step phosphorylation process.
Protocol 2: In Vitro Transcription with 5-Methoxy-2-thio-UTP
This protocol describes the enzymatic synthesis of RNA containing this compound using T7 RNA polymerase. A similar kit for 5-Methoxy-UTP is commercially available and its protocol can be adapted[6][7].
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer
-
ATP, GTP, CTP solution (100 mM each)
-
5-Methoxy-2-thio-UTP solution (100 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
Component Volume (for 20 µL reaction) Final Concentration Nuclease-free water to 20 µL Transcription Buffer (10X) 2 µL 1X ATP, GTP, CTP mix (10 mM each) 2 µL 1 mM each 5-Methoxy-2-thio-UTP (10 mM) 2 µL 1 mM Linearized DNA template (1 µg/µL) 1 µL 50 ng/µL RNase Inhibitor 1 µL | T7 RNA Polymerase | 2 µL | |
-
Mix gently and incubate at 37°C for 2-4 hours.
-
Purify the RNA using a standard RNA purification kit.
Protocol 3: Metabolic Labeling of Cells with this compound
This protocol describes the incorporation of this compound into nascent RNA transcripts in cultured cells. This is analogous to the labeling step in PAR-CLIP using 4-thiouridine[1][8][9].
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound
-
PBS (phosphate-buffered saline)
Procedure:
-
Culture cells to the desired confluency.
-
Add this compound to the cell culture medium to a final concentration of 100 µM (concentration to be optimized).
-
Incubate the cells for 12-16 hours to allow for incorporation of the modified nucleoside into newly synthesized RNA.
Protocol 4: UV Crosslinking of RNA-Protein Complexes
This protocol describes the photo-crosslinking step to form covalent bonds between the incorporated this compound and interacting proteins. The optimal UV wavelength and dose will need to be empirically determined. Based on the properties of other thiouridines, a longer wavelength UV (e.g., 365 nm) is proposed to minimize cellular damage[2][10][11].
Materials:
-
Metabolically labeled cells (from Protocol 3) or in vitro transcribed RNA with bound protein
-
UV crosslinker (e.g., Stratalinker) with 365 nm bulbs
-
Ice-cold PBS
Procedure:
-
For cultured cells, wash the cells twice with ice-cold PBS.
-
Place the cell culture dish (with the lid removed) or the tube with the in vitro reaction on ice.
-
Irradiate with 365 nm UV light at a dose of 0.1-0.5 J/cm². The optimal dose should be determined experimentally.
-
After irradiation, harvest the cells or stop the in vitro reaction.
Protocol 5: Immunoprecipitation and Analysis of Crosslinked RNA
This protocol describes the isolation of the RBP of interest and the identification of the crosslinked RNA fragments, following the general principles of PAR-CLIP[1][2].
Materials:
-
Lysate from UV-crosslinked cells
-
Antibody specific to the RBP of interest
-
Protein A/G magnetic beads
-
RNase T1
-
Proteinase K
-
RNA purification reagents
-
Reagents for reverse transcription, PCR, and high-throughput sequencing
Procedure:
-
Lyse the crosslinked cells and treat the lysate with a low concentration of RNase T1 to partially digest the RNA.
-
Perform immunoprecipitation of the RBP-RNA complexes using a specific antibody and protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins and RNA.
-
Perform on-bead enzymatic treatments, including further RNase digestion to trim the RNA to the protein's footprint.
-
Elute the RBP-RNA complexes from the beads.
-
Digest the protein with Proteinase K to release the crosslinked RNA fragment.
-
Purify the RNA fragments.
-
Perform reverse transcription. The site of crosslinking may induce a specific mutation (e.g., T-to-C transition for 4-thiouridine), which can be used to pinpoint the interaction site. The specific mutational signature for this compound would need to be determined.
-
Amplify the cDNA by PCR and prepare a library for high-throughput sequencing.
-
Analyze the sequencing data to identify the binding sites of the RBP on a transcriptome-wide scale.
Data Presentation
Quantitative data from crosslinking experiments should be summarized in structured tables for clear comparison.
Table 1: Hypothetical Comparison of Crosslinking Efficiencies
| Photoreactive Nucleoside | UV Wavelength (nm) | UV Dose (J/cm²) | Crosslinking Efficiency (%) | Reference |
| This compound | 365 (Proposed) | 0.2 (Hypothetical) | To be determined | This work |
| 4-Thiouridine | 365 | 0.15 | ~10-20 | [1][8] |
| Uridine (B1682114) (unmodified) | 254 | 0.15 | <1 | [10] |
Table 2: Hypothetical Mutational Signature upon Crosslinking
| Photoreactive Nucleoside | Crosslinking-induced Mutation | Frequency (%) |
| This compound | To be determined | To be determined |
| 4-Thiouridine | T to C | High |
Visualizations
DOT Language Diagrams:
Caption: Proposed experimental workflow for RNA-protein crosslinking using this compound.
Caption: The underlying principle of photoactivatable-ribonucleoside-enhanced crosslinking.
References
- 1. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR-CLIP - Wikipedia [en.wikipedia.org]
- 3. Photophysical properties of 5-substituted 2-thiopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. HighYield T7 mRNA Synthesis Kit (5moUTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Methoxy-2-thiouridine in Ribosome Profiling: A Novel Photo-Cross-Linking Approach
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of translational regulation is crucial for understanding cellular physiology and disease. Ribosome profiling, a powerful technique that provides a snapshot of ribosome positions on mRNA, has revolutionized this field. This document outlines a proposed novel application of 5-Methoxy-2-thiouridine , a purine (B94841) nucleoside analogue, to enhance ribosome profiling through a photo-cross-linking strategy. This method aims to covalently link ribosome-protected mRNA fragments (RPFs) to ribosomal proteins, enabling more stringent purification and potentially revealing insights into the protein interaction landscape at the site of translation.
Principle of the Method
This proposed method leverages the photo-reactive properties of the 2-thio group in this compound. The core principle involves three key stages:
-
Metabolic Labeling: Cells are cultured in the presence of this compound, which is incorporated into newly transcribed mRNAs in place of uridine.
-
Photo-Cross-Linking: Upon exposure to UV light of a specific wavelength, the 2-thio group of the incorporated this compound becomes activated, leading to the formation of a covalent bond with amino acids in close proximity, primarily on ribosomal proteins and associated translation factors.
-
Enrichment and Sequencing: The covalent linkage allows for highly specific and stringent purification of ribosome-mRNA complexes, reducing background noise from non-ribosome-bound RNA fragments. Following enrichment, standard ribosome profiling procedures are used to isolate and sequence the RPFs.
This approach offers the potential for improved signal-to-noise ratio and the ability to capture a more faithful representation of the actively translating ribosome population.
Hypothetical Advantages
-
Increased Specificity: Covalent cross-linking allows for more stringent washing steps, reducing contamination from non-ribosomal RNA-protein complexes.
-
Reduced Background: By specifically capturing ribosome-bound fragments, the proportion of reads mapping to non-coding RNAs or other contaminants may be reduced.
-
Mapping Protein-RNA Interactions: With further development, this method could be adapted to identify the specific ribosomal proteins or translation factors that are in close proximity to the mRNA exit and entry channels of the ribosome.
Experimental Protocols
The following is a hypothetical protocol for the application of this compound in ribosome profiling. This protocol is based on established methods for ribosome profiling and photo-cross-linking with thiouridine analogs.
I. Metabolic Labeling of Cells
-
Culture cells of interest to mid-log phase in standard growth medium.
-
Replace the medium with fresh medium supplemented with 100-200 µM this compound.
-
Incubate the cells for 4-8 hours to allow for incorporation of the modified nucleoside into newly synthesized mRNA.
-
Prior to harvesting, treat cells with a translation inhibitor (e.g., 100 µg/mL cycloheximide) for 5 minutes to arrest ribosomes on mRNA.
II. Cell Lysis and Photo-Cross-Linking
-
Harvest cells by centrifugation and wash once with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1% Triton X-100, 100 µg/mL cycloheximide, and protease inhibitors).
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and place it on ice.
-
Irradiate the lysate with 365 nm UV light for 15-30 minutes on ice to induce photo-cross-linking.
III. Ribosome-Protected Fragment (RPF) Generation and Enrichment
-
Treat the cross-linked lysate with RNase I to digest unprotected mRNA. The optimal concentration of RNase I should be determined empirically.
-
Stop the digestion by adding a potent RNase inhibitor.
-
Layer the digest over a sucrose (B13894) cushion (e.g., 1 M sucrose in lysis buffer without Triton X-100) and centrifuge at high speed (e.g., 100,000 x g) for 2 hours at 4°C to pellet the ribosome-mRNA-protein complexes.
-
Resuspend the ribosomal pellet in a denaturing buffer (e.g., containing SDS and proteinase K) to release the cross-linked RPFs.
-
Extract the RNA using a phenol-chloroform extraction or a suitable RNA purification kit.
IV. Library Preparation and Sequencing
-
Isolate the RPFs (typically 28-32 nucleotides) by size selection on a denaturing polyacrylamide gel.
-
Perform 3' dephosphorylation and 5' phosphorylation of the isolated RPFs.
-
Ligate 3' and 5' sequencing adapters to the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA by PCR.
-
Sequence the resulting library on a high-throughput sequencing platform.
Data Presentation
The quantitative data obtained from this hypothetical experiment would be similar to standard ribosome profiling data, with the key difference being the potential for a higher signal-to-noise ratio.
| Metric | Standard Ribosome Profiling (Hypothetical) | This compound Cross-Linking Ribosome Profiling (Hypothetical) |
| Total Reads | 50 million | 50 million |
| Reads Mapping to mRNA | 35 million (70%) | 45 million (90%) |
| Reads Mapping to rRNA | 10 million (20%) | 3 million (6%) |
| Reads Mapping to Other ncRNA | 5 million (10%) | 2 million (4%) |
| Read Length Distribution | Peak at 28-30 nt | Peak at 28-30 nt |
| P-site Periodicity | Strong 3-nucleotide periodicity | Strong 3-nucleotide periodicity |
Visualizations
Caption: Proposed experimental workflow for ribosome profiling using this compound.
Caption: Simplified diagram of the proposed photo-cross-linking mechanism.
Application Notes and Protocols for the Development of Antibodies Specific for 5-Methoxy-2-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-thiouridine (5-mo2U) is a modified nucleoside of interest in various biological contexts. Its detection and quantification are crucial for understanding its roles in cellular processes and as a potential biomarker. The development of specific antibodies against this small molecule hapten is a critical step for creating sensitive and specific immunoassays. These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of polyclonal and monoclonal antibodies specific for this compound.
Immunogen Preparation: Conjugation of this compound to a Carrier Protein
Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response. Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein due to its large size and high immunogenicity. Two primary strategies for conjugating this compound to KLH are outlined below.
Strategy 1: Periodate Oxidation of the Ribose Moiety
This method involves the oxidation of the vicinal diols in the ribose ring of this compound to form reactive aldehyde groups, which can then be coupled to primary amines on the carrier protein via Schiff base formation, followed by stabilization through reduction.
Protocol: Periodate Oxidation and Reductive Amination
-
Dissolve this compound: Dissolve 10 mg of this compound in 1 ml of 0.1 M sodium phosphate (B84403) buffer, pH 7.0.
-
Periodate Oxidation: Add 2.1 mg of sodium meta-periodate (NaIO4) to the solution. Incubate in the dark at room temperature for 1 hour. This reaction cleaves the ribose ring, creating two aldehyde groups.
-
Quench Reaction: Stop the oxidation by adding 50 µl of ethylene (B1197577) glycol and incubate for 10 minutes at room temperature.
-
Prepare KLH: Dissolve 20 mg of KLH in 2 ml of 0.1 M carbonate-bicarbonate buffer, pH 9.0.
-
Conjugation: Immediately add the periodate-oxidized this compound solution to the KLH solution. Incubate with gentle stirring for 2 hours at room temperature.
-
Reduction: Add 1 mg of sodium borohydride (B1222165) (NaBH4) to the reaction mixture to reduce the Schiff bases to stable secondary amine linkages. Incubate for 2 hours at 4°C.
-
Dialysis: Dialyze the conjugate extensively against phosphate-buffered saline (PBS), pH 7.4, at 4°C with several buffer changes to remove unreacted components.
-
Characterization: Determine the conjugation efficiency by UV-Vis spectrophotometry, comparing the spectra of the conjugate to the unconjugated carrier protein and hapten.
Strategy 2: Synthesis of a 5-Carboxymethyl-2-thiouridine (B12102594) Derivative for EDC/NHS Coupling
This strategy involves synthesizing a derivative of 2-thiouridine (B16713) with a reactive carboxyl group at the 5-position. This carboxyl group can then be coupled to primary amines on the carrier protein using carbodiimide (B86325) chemistry (EDC/NHS).
Protocol: EDC/NHS Coupling of 5-Carboxymethyl-2-thiouridine to KLH
-
Synthesize 5-Carboxymethyl-2-thiouridine: Synthesize 5-carboxymethyl-2-thiouridine from 2-thiouridine following established organic chemistry protocols.
-
Activate Carrier Protein: Dissolve 20 mg of KLH in 2 ml of activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add 10 mg of N-hydroxysuccinimide (NHS) and 20 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Incubate for 15 minutes at room temperature.
-
Conjugation: Dissolve 10 mg of 5-Carboxymethyl-2-thiouridine in 1 ml of activation buffer and add it to the activated KLH solution. React for 2 hours at room temperature with gentle mixing.
-
Quench Reaction: Quench the reaction by adding 100 µl of 1 M Tris-HCl, pH 8.0.
-
Dialysis: Dialyze the conjugate against PBS, pH 7.4, at 4°C to remove byproducts and unreacted hapten.
-
Characterization: Assess the degree of conjugation using methods such as MALDI-TOF mass spectrometry or by quantifying the remaining free amino groups on KLH.
Immunization and Antibody Production
Both polyclonal and monoclonal antibodies can be generated. The choice depends on the desired application, with monoclonal antibodies offering higher specificity and consistency.
Polyclonal Antibody Production in Rabbits
Protocol: Rabbit Immunization
-
Pre-immune Bleed: Collect blood from the rabbit before the first immunization to obtain pre-immune serum, which will serve as a negative control.
-
First Immunization (Day 0): Emulsify 500 µg of the this compound-KLH conjugate in an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
Booster Immunizations (Days 14, 28, 42): Emulsify 250 µg of the conjugate in Incomplete Freund's Adjuvant (IFA). Administer the booster injections subcutaneously.
-
Test Bleeds (Days 35, 49): Collect small amounts of blood to monitor the antibody titer using an indirect ELISA (see Section 4).
-
Final Bleed (Day 56-63): Once a high antibody titer is achieved, perform a final bleed to collect a larger volume of antiserum.
-
Serum Preparation: Allow the blood to clot and centrifuge to separate the serum. Store the serum at -20°C or -80°C.
Monoclonal Antibody Production using Hybridoma Technology
The generation of monoclonal antibodies involves immunizing mice, followed by the fusion of their spleen cells with myeloma cells to create immortal antibody-producing hybridoma cell lines.
Experimental Workflow for Monoclonal Antibody Production
Caption: Workflow for monoclonal antibody production.
Protocol: Hybridoma Development
-
Immunization: Follow a similar immunization schedule as for rabbits, but using mice (e.g., BALB/c strain). Use 50-100 µg of conjugate per mouse for the initial immunization and 25-50 µg for boosters.
-
Spleen Cell Fusion: Three days after the final booster injection, euthanize the mouse and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes. Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).
-
Selection of Hybridomas: Plate the fused cells in 96-well plates in HAT (hypoxanthine-aminopterin-thymidine) selection medium. Unfused myeloma cells will die due to the aminopterin, and unfused spleen cells have a limited lifespan. Only hybridoma cells will survive and proliferate.
-
Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using an indirect ELISA (see Section 4).
-
Cloning and Expansion: Expand the hybridoma cells from positive wells and clone them by limiting dilution to ensure that each population of cells is derived from a single parent cell and is therefore monoclonal. Re-screen the clones to confirm antibody production.
-
Antibody Production: Grow the selected hybridoma clones in larger volumes of culture medium (in vitro) or as ascites tumors in mice (in vivo) to produce larger quantities of monoclonal antibodies.
Antibody Purification
Purification of the antibodies from serum or hybridoma supernatant is essential to remove other proteins that may interfere with immunoassays.
Protocol: Immunoaffinity Purification
-
Prepare Affinity Column: Synthesize an affinity matrix by coupling this compound to an activated resin (e.g., NHS-activated Sepharose). Alternatively, couple a this compound-BSA conjugate to the resin.
-
Equilibrate Column: Equilibrate the affinity column with binding buffer (e.g., PBS, pH 7.4).
-
Load Sample: Apply the antiserum or hybridoma supernatant to the column. Allow the sample to flow through the column at a slow rate to ensure maximum binding of the specific antibodies.
-
Wash Column: Wash the column extensively with binding buffer to remove unbound proteins.
-
Elute Antibodies: Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5). Collect the fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately neutralize the low pH and prevent antibody denaturation.
-
Buffer Exchange: Pool the antibody-containing fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS with 0.02% sodium azide) using dialysis or a desalting column.
-
Quantification: Determine the concentration of the purified antibody by measuring the absorbance at 280 nm (A280).
Antibody Characterization
Characterization of the developed antibodies is crucial to determine their suitability for various applications. Key parameters to assess are titer, affinity, and specificity.
Titer Determination by Indirect ELISA
Protocol: Indirect ELISA for Titer Determination
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µl/well of this compound conjugated to a different carrier protein than the one used for immunization (e.g., BSA if KLH was used for immunization) at a concentration of 1-5 µg/ml in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µl/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Primary Antibody Incubation: Prepare serial dilutions of the antiserum or hybridoma supernatant in blocking buffer. Add 100 µl/well of each dilution to the plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody Incubation: Add 100 µl/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Detection: Add 100 µl/well of TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding 50 µl/well of stop solution (e.g., 2 N H2SO4).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the background.
ELISA Workflow
Troubleshooting & Optimization
Improving resolution in HPLC separation of thiouridine derivatives.
Welcome to the technical support center for the HPLC separation of thiouridine derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve resolution and achieve optimal chromatographic performance.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HPLC separation of thiouridine derivatives in a user-friendly question-and-answer format.
Question: I am observing poor resolution between my thiouridine derivative peaks. What are the first steps I should take to improve it?
Answer: Poor resolution is a common challenge that can often be addressed by systematically evaluating and optimizing several key parameters. Start by considering the following:
-
Mobile Phase Composition: The organic modifier and pH of your mobile phase are critical for good separation.[1][2]
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents in reversed-phase HPLC.[3] Acetonitrile generally provides better peak shape for polar compounds due to its lower viscosity.[1] Try altering the ratio of your organic modifier to the aqueous phase. Increasing the aqueous phase concentration will generally increase retention time and may improve the separation of closely eluting peaks.
-
pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of thiouridine derivatives, thereby affecting their retention and selectivity.[4][5] For ionizable compounds, it is recommended to adjust the pH to be at least two units away from the pKa of the analytes to ensure reproducible retention times.[6] For acidic compounds, a lower pH (e.g., < 3.5) can suppress ionization and improve peak shape.[7]
-
-
Column Selection: Ensure you are using an appropriate column for your analytes. C18 columns are widely used for the separation of nucleosides and their derivatives.[8][9] Consider using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase efficiency (N) and improve resolution.[10]
-
Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the run time.[7]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution. A good starting point for small molecules is between 40-60°C.
-
Question: My thiouridine derivative peaks are showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing is a frequent issue in HPLC and can be caused by several factors. Here’s a systematic approach to troubleshooting:
-
Secondary Interactions: Tailing of basic compounds in reversed-phase chromatography can often be attributed to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[11]
-
Mobile Phase pH: Adjusting the mobile phase pH can help to minimize these interactions. For basic analytes, increasing the pH (within the column's tolerance) may improve peak shape.[6]
-
Buffer Concentration: Ensure adequate buffering capacity, typically between 50-100 mM for UV methods, to maintain a stable pH throughout the analysis.[6]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to peak tailing.[12]
-
Extra-Column Volume: Excessive dead volume in the HPLC system (e.g., from tubing or fittings) can contribute to peak broadening and tailing, especially for early eluting peaks.[12] Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter.
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to distorted peak shapes.[12] Try injecting a more dilute sample or a smaller volume to see if the peak shape improves.
Question: I am not getting reproducible retention times for my thiouridine derivatives. What should I check?
Answer: Fluctuating retention times can compromise the reliability of your analytical method. Here are the most common causes and their solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a primary cause of retention time variability.
-
Accurate Measurement: Ensure precise measurement of all mobile phase components.
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times. Always degas your mobile phase before use.
-
pH Stability: If using a buffer, ensure it has sufficient capacity to maintain a constant pH.[14]
-
-
Column Equilibration: Insufficient column equilibration before starting a run can lead to drifting retention times. It is recommended to equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[7]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility. A general rule of thumb is that a 1°C change in temperature can alter retention times by 1-2%.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times. Regularly inspect the pump for leaks and perform routine maintenance.
Quantitative Data Summary
The following tables summarize typical HPLC parameters for the separation of various thiouridine derivatives. These values can serve as a starting point for method development.
Table 1: HPLC Conditions for Thiouracil and its Derivatives [12]
| Parameter | Value |
| Column | Primesep P (mixed-mode) |
| Mobile Phase | Water and Acetonitrile (MeCN) with Phosphoric acid buffer |
| Detection | UV at 200 nm |
| Analytes | Thiourea, Thiouracil (TU), Methylthiouracil (MTU), Propylthiouracil (PTU) |
Table 2: HPLC Conditions for 4-Thiouridine (B1664626) Analysis [15]
| Parameter | Value |
| Column | Hydrosphere C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 50 mM TEAA, 5% Acetonitrile (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0–40% B over 15 min |
| Column Temperature | 50 °C |
| Detection | UV at 260 nm |
Table 3: HPLC Conditions for 2-Thiouridine Analysis in RNA [16]
| Parameter | Value |
| Column | Zorbax Extend-C18 (9.4 x 250 mm, 5 µm) |
| Mobile Phase | 30 mM Triethylammonium bicarbonate (pH 8.0) with a 2% Acetonitrile starting condition, followed by an acetonitrile gradient |
| Detection | UV |
Experimental Protocols
This section provides detailed methodologies for the HPLC analysis of specific thiouridine derivatives.
Protocol 1: Separation of Thiouracil, Methylthiouracil, and Propylthiouracil
This method is suitable for the simultaneous analysis of thiouracil and its common derivatives.[12]
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Primesep P mixed-mode column.
-
-
Reagents:
-
HPLC-grade water
-
HPLC-grade Acetonitrile (MeCN)
-
Phosphoric acid
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing water and acetonitrile in the desired ratio.
-
Add a small amount of phosphoric acid to the mobile phase to act as a buffer. The exact concentration may need to be optimized for your specific separation.
-
Degas the mobile phase prior to use.
-
-
Chromatographic Conditions:
-
Column: Primesep P
-
Mobile Phase: Isocratic mixture of water, acetonitrile, and phosphoric acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 200 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the standards or samples in the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Protocol 2: Analysis of 4-Thiouridine in Oligonucleotides
This protocol is designed for the analysis and purification of oligonucleotides containing 4-thiouridine.[15]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector and a column oven.
-
Hydrosphere C18 column (250 x 4.6 mm, 5 µm).
-
-
Reagents:
-
Triethylammonium acetate (B1210297) (TEAA) buffer, 50 mM, pH 7.0
-
HPLC-grade Acetonitrile
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM TEAA in 95:5 water:acetonitrile, pH 7.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Column: Hydrosphere C18 (250 x 4.6 mm, 5 µm)
-
Column Temperature: 50 °C
-
Flow Rate: 1.0 mL/min
-
Gradient: 0% to 40% Mobile Phase B over 15 minutes.
-
Detection: UV at 260 nm.
-
-
Sample Preparation:
-
Dissolve the oligonucleotide sample in nuclease-free water.
-
If necessary, perform a desalting step prior to HPLC analysis.
-
Visualizations
General HPLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues, such as poor resolution and peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. Common thiolation mechanism in the biosynthesis of tRNA thiouridine and sulphur‐containing cofactors | The EMBO Journal [link.springer.com]
- 3. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Noncoding RNA Pseudouridylation in Nuclear Gene Expression Events [frontiersin.org]
- 8. Regulation and Function of RNA Pseudouridylation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 10. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 12. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimizing γ-toxin assay conditions for different cell types.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with γ-toxin assays.
Frequently Asked Questions (FAQs)
Q1: What is γ-toxin and how does it work?
A1: Staphylococcal γ-hemolysin (γ-toxin) is a bi-component, pore-forming toxin.[1][2] It consists of two separately secreted protein components: a "Class S" component (HlgA or HlgC) and a "Class F" component (HlgB).[1][3] For cytotoxic activity, one component from each class must be present, forming the functional pairs HlgAB and HlgCB.[1][4] The mechanism involves the S component binding to a specific receptor on the target cell membrane, followed by the recruitment of the F component.[5] This complex then oligomerizes to form a transmembrane pore, leading to ion influx, cellular swelling, and eventual lysis or apoptosis.[2][5]
Q2: Which cell types are susceptible to γ-toxin?
A2: The cellular target of γ-toxin is highly specific and depends on the expression of certain cell surface receptors. The primary targets are phagocytic immune cells.[4]
-
HlgAB targets cells expressing chemokine receptors CXCR1, CXCR2, and CCR2.[4] This makes it potent against neutrophils and monocytes.[4]
-
HlgCB targets cells expressing the complement receptors C5aR (CD88) and C5L2.[4]
Therefore, cell lines such as human neutrophils, monocytes, and cell lines engineered to express these specific receptors are ideal for γ-toxin assays. Murine neutrophils are notably resistant to both HlgAB and HlgCB.[4]
Q3: My toxin preparation is inactive. What are the possible reasons?
A3: Inactivity can stem from several factors:
-
Missing Component: Both a Class S (HlgA/C) and a Class F (HlgB) component are required for activity. Ensure your preparation contains a functional pair.
-
Protein Degradation: Toxins are proteins susceptible to degradation. Avoid repeated freeze-thaw cycles and store aliquots at -80°C.
-
Incorrect Bacterial Strain/Growth Conditions: The expression of γ-toxin can be dependent on the S. aureus strain and its growth phase.[6] Toxin production is often upregulated during the stationary phase of growth.[6]
-
Non-Toxigenic Strain: Ensure the S. aureus strain you are using is capable of producing γ-toxin. The genes for γ-hemolysin are present in over 99.5% of human S. aureus isolates, but expression levels can vary.[4]
Q4: How do I choose the right assay endpoint?
A4: The choice of endpoint depends on your experimental question and available equipment.
-
Cytotoxicity/Cell Viability: This is the most common endpoint. Assays like LDH release, or dye-based methods (e.g., resazurin, calcein-AM/propidium iodide) are suitable. Luciferase-based reporter cell lines that show a decrease in signal upon cell death offer high sensitivity.[7]
-
Pore Formation: This can be measured directly using patch-clamp techniques or indirectly by monitoring the influx of fluorescent dyes (e.g., ethidium (B1194527) bromide) or ions (e.g., calcium imaging).
-
Upstream Signaling Events: If you are studying the mechanism, you might measure downstream signaling events like cytokine release (e.g., IL-1β, IL-6) using ELISA or other immunoassays.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or "spontaneous" cell lysis in negative controls. | 1. Poor cell health: Cells were overgrown, unhealthy, or passaged too many times. 2. Contamination: Bacterial or fungal contamination in cell culture. 3. Reagent toxicity: Assay reagents (e.g., lysis buffer, dyes) are toxic to the cells at the concentration used. | 1. Use cells at optimal confluency (typically 70-80%) and within a low passage number range. 2. Regularly check cultures for contamination. Use fresh media and sterile techniques. 3. Perform a toxicity control for all reagents without the toxin to ensure they do not affect cell viability. |
| No or low cytotoxicity observed in toxin-treated wells. | 1. Incorrect cell type: The chosen cell line does not express the specific receptors for the γ-toxin components being tested.[4] 2. Inactive toxin: See FAQ Q3. 3. Sub-optimal toxin concentration: The toxin concentration is too low to induce a measurable effect. 4. Incorrect incubation time: The incubation period is too short for the toxin to act. | 1. Verify that your target cells express the appropriate receptors (CXCR1/2, CCR2 for HlgAB; C5aR/C5L2 for HlgCB).[4] Use a known positive control cell line if possible. 2. Test toxin activity on a highly sensitive cell line. Prepare fresh toxin if necessary. 3. Perform a dose-response curve with a wider range of concentrations. 4. Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal endpoint. |
| High variability between replicate wells (high %CV). | 1. Inconsistent cell seeding: Uneven number of cells plated per well. 2. Pipetting errors: Inaccurate pipetting of toxin or assay reagents. 3. Edge effects: Wells on the perimeter of the plate evaporate more quickly, concentrating reagents. 4. Improper mixing: Reagents not mixed thoroughly before or after addition to wells. | 1. Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting. 2. Use calibrated pipettes and proper technique. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate. Fill them with sterile PBS or media to create a humidity barrier. 4. Gently mix the plate on an orbital shaker after adding reagents. |
| Assay signal is saturated (all cells are lysed, even at low toxin concentrations). | 1. Toxin concentration is too high: The lowest concentration in your dilution series is still too potent. 2. Incubation time is too long: The assay endpoint was measured too late. | 1. Extend your serial dilution to include much lower concentrations of the toxin. 2. Perform a time-course experiment to find a time point where a dose-response is visible. |
Data and Parameters
Table 1: Cell Type Susceptibility to γ-Toxin Components
| Cell Type | Key Receptors | Susceptibility to HlgAB | Susceptibility to HlgCB | Reference |
| Human Neutrophils | CXCR1, CXCR2, C5aR, C5L2 | High | High | [4] |
| Human Monocytes | CCR2, C5aR, C5L2 | High | High | [4] |
| Human Macrophages | CCR2, C5aR, C5L2 | High | High | [4] |
| Human Lymphocytes | Low CXCR1/2 | Limited | None | [4] |
| Murine Neutrophils | (Orthologs not compatible) | Resistant | Resistant | [4] |
| U937 + CXCR2 | Transfected CXCR2 | High | N/A | [4] |
| U937 + C5aR | Transfected C5aR | N/A | High | [4] |
Table 2: Recommended Starting Parameters for Cytotoxicity Assays
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well | Optimize for your cell type to ensure a linear assay window. |
| Toxin Concentration | 0.1 pM - 10 nM | Perform a wide serial dilution (e.g., 10-fold) to find the EC₅₀. |
| Incubation Time | 1 - 6 hours | Cell type and toxin concentration-dependent. A 4-hour incubation is a common starting point.[7] |
| Assay Volume (96-well) | 100 - 200 µL | Ensure consistency across all wells. |
| Temperature | 37°C | Maintain standard cell culture conditions. |
| CO₂ | 5% | Maintain standard cell culture conditions. |
Visual Guides and Protocols
γ-Toxin Mechanism of Action
Caption: Pathway of γ-toxin action on a target cell.
General Experimental Workflow
Caption: Standard workflow for a γ-toxin cytotoxicity assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low cytotoxicity.
Detailed Experimental Protocol: Luminescence-Based Cytotoxicity Assay
This protocol is a general guideline for measuring γ-toxin-mediated cytotoxicity using a luminescence-based ATP detection assay (e.g., CellTiter-Glo®).
Materials:
-
Target cells (e.g., human neutrophils, U937 cells)
-
Cell culture medium appropriate for the cell type
-
Fetal Bovine Serum (FBS)
-
Sterile PBS
-
White, opaque 96-well cell culture plates
-
Purified HlgA/C and HlgB components
-
Luminescence-based cell viability reagent
-
Plate luminometer
Procedure:
-
Cell Preparation:
-
Culture target cells under standard conditions (37°C, 5% CO₂).
-
On the day of the assay, harvest cells and perform a cell count using a hemocytometer or automated cell counter. Ensure viability is >95%.
-
Resuspend cells in the appropriate assay medium to a final concentration of 2 x 10⁵ cells/mL (this will result in 2 x 10⁴ cells per 100 µL).
-
-
Cell Seeding:
-
Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
If using adherent cells, allow them to attach overnight. For suspension cells, you can proceed directly.
-
-
Toxin Preparation and Addition:
-
Prepare a 2X stock of your highest toxin concentration by combining the Class S and Class F components in assay medium. For example, if your final desired concentration is 10 nM, prepare a 20 nM stock.
-
Perform serial dilutions of the 2X toxin stock in assay medium.
-
Set up control wells:
-
No Toxin Control (100% Viability): Wells with cells + 100 µL of assay medium.
-
Max Lysis Control (0% Viability): Wells with cells + 100 µL of a lysis buffer (e.g., 1% Triton X-100).
-
-
Carefully add 100 µL of the 2X toxin dilutions or control solutions to the appropriate wells. The final volume will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO₂ for the desired time period (e.g., 4 hours).
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add the luminescence viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each toxin concentration using the following formula: % Cytotoxicity = 100 * (1 - (RLU_sample - RLU_max_lysis) / (RLU_no_toxin - RLU_max_lysis)) (where RLU is Relative Luminescence Units)
-
Plot % Cytotoxicity versus toxin concentration (on a log scale) to generate a dose-response curve and determine the EC₅₀ value.
-
References
- 1. The interaction of Staphylococcus aureus bi-component gamma-hemolysins and leucocidins with cells and lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alpha-Toxin and Gamma-Toxin Jointly Promote Staphylococcus aureus Virulence in Murine Septic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Staphylococcal Toxins γ-Hemolysin AB and CB Differentially Target Phagocytes by Employing Specific Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. studenttheses.uu.nl [studenttheses.uu.nl]
- 7. Optimizing Ex Vivo CAR-T Cell-Mediated Cytotoxicity Assay through Multimodality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 5-Methoxy-2-thiouridine during sample prep.
This technical support center provides guidance on preventing the degradation of 5-Methoxy-2-thiouridine during sample preparation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary degradation pathway for this compound and related 2-thiouridine (B16713) compounds is oxidative desulfurization. This process involves the loss of the sulfur atom from the thiocarbonyl group, leading to the formation of degradation products.
Q2: What are the main degradation products of this compound?
A2: Oxidative desulfurization of 2-thiouridine derivatives typically yields two main types of degradation products: the corresponding 4-pyrimidinone and uridine (B1682114) analogs. For this compound, the expected degradation products would be 5-Methoxy-4-pyrimidinone-riboside and 5-Methoxyuridine.
Q3: What factors can accelerate the degradation of this compound?
A3: Several factors can promote the degradation of this compound, including:
-
Presence of Oxidizing Agents: Reagents such as hydrogen peroxide and iodine can significantly accelerate oxidative desulfurization.[1][2][3]
-
pH: The stability of 2-thiouridine derivatives can be pH-dependent.
-
Exposure to Light: Photoreduction has been shown to be a pathway for the conversion of 2-thiouridine derivatives, suggesting that light exposure could contribute to degradation.[4]
-
Elevated Temperature: Higher temperatures can increase the rate of chemical degradation.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is crucial to control the factors mentioned above. Key strategies include:
-
Working in an oxygen-depleted environment (e.g., using degassed solvents, working under an inert atmosphere).
-
Avoiding strong oxidizing agents.
-
Controlling the pH of your solutions with appropriate buffers.
-
Protecting samples from light by using amber vials or covering them with foil.
-
Maintaining low temperatures (e.g., working on ice, storing samples at -20°C or -80°C).
-
Considering the use of antioxidants.
Q5: Are there any recommended antioxidants to prevent degradation?
A5: While specific studies on this compound are limited, antioxidants like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used to prevent the oxidation of thiol groups in biological samples and may be effective in preserving the integrity of the thiouridine moiety.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Oxidative degradation during sample processing. | • Use degassed solvents and buffers.• Work under an inert atmosphere (e.g., nitrogen or argon).• Add an antioxidant like DTT or TCEP to your solutions.• Minimize sample exposure to air. |
| Exposure to light. | • Use amber vials or wrap your sample tubes in aluminum foil.• Work in a dimly lit area. | |
| Inappropriate pH. | • Ensure the pH of your buffers is within a stable range for 2-thiouridine derivatives (near neutral pH is generally recommended as a starting point). | |
| High temperature. | • Perform all sample preparation steps on ice.• Store samples at -80°C for long-term storage. | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound. | • Compare the retention times of the unknown peaks with those of potential degradation products (5-Methoxy-4-pyrimidinone-riboside and 5-Methoxyuridine) if standards are available.• Optimize sample preparation to minimize degradation (see above).• Adjust HPLC/LC-MS conditions to improve the separation of the parent compound from its degradants. |
| Contamination. | • Use HPLC-grade solvents and high-purity reagents.• Clean all glassware and equipment thoroughly.• Run a blank sample to identify any background peaks. | |
| Inconsistent results between replicate samples | Variable degradation due to inconsistent handling. | • Standardize your sample preparation protocol to ensure consistent timing, temperature, and exposure to light and air for all samples.• Prepare a master mix of reagents to minimize pipetting variability. |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound to Minimize Degradation
This protocol provides a general framework for handling this compound to minimize degradation. It should be optimized for your specific experimental needs.
Materials:
-
This compound sample
-
Degassed buffers and solvents (e.g., phosphate (B84403) buffer, acetonitrile, methanol)
-
Antioxidant stock solution (e.g., 1 M DTT or 0.5 M TCEP)
-
Amber microcentrifuge tubes or tubes wrapped in aluminum foil
-
Ice bucket
Procedure:
-
Pre-cool all solutions and equipment: Place all buffers, solvents, and tubes on ice before starting the experiment.
-
Prepare buffers: If preparing buffers, use deionized, filtered water and degas the final solution by sparging with nitrogen or argon for at least 15 minutes.
-
Add antioxidant (optional): If using an antioxidant, add it to your buffer to a final concentration of 1-5 mM for DTT or 0.1-0.5 mM for TCEP just before use.
-
Dissolve/dilute sample: Dissolve or dilute the this compound sample in the pre-cooled buffer containing the antioxidant. Perform this step quickly and on ice.
-
Minimize light exposure: Keep the sample in an amber tube or wrapped in foil throughout the preparation process.
-
Process sample: Perform any necessary experimental steps (e.g., incubation, reaction) at the lowest practical temperature and for the shortest possible duration.
-
Storage: For short-term storage (a few hours), keep the sample on ice. For long-term storage, flash-freeze the sample in liquid nitrogen and store at -80°C.
Protocol 2: Suggested Starting Conditions for HPLC Analysis
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes to elute compounds with different polarities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (a UV scan from 200-400 nm is recommended to determine the optimal wavelength). |
| Injection Volume | 10-20 µL |
Visualizations
Degradation Pathway
Caption: Oxidative stress leads to the degradation of this compound.
Sample Preparation Workflow
Caption: Workflow to minimize this compound degradation.
Troubleshooting Logic
Caption: A logical approach to troubleshooting degradation-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting low signal in 5-Methoxy-2-thiouridine detection.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the detection of 5-Methoxy-2-thiouridine (and its derivatives, such as mcm⁵s²U).
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound (mcm⁵s²U) standard or sample unexpectedly low in my LC-MS/MS analysis?
A low signal for mcm⁵s²U in LC-MS/MS analysis can stem from several factors, ranging from sample stability to instrument parameters. The most common causes include:
-
Degradation of the Analyte: 5-substituted 2-thiouridines are susceptible to oxidative desulfurization, which converts the molecule into less detectable or different species.[1][2][3] This degradation can occur during sample storage and preparation.
-
Suboptimal Sample Preparation: Incomplete enzymatic hydrolysis of RNA to nucleosides, or loss of the analyte during RNA isolation and purification, can significantly reduce the amount of mcm⁵s²U available for detection.
-
Mass Spectrometry Issues: The formation of salt adducts can hamper mass spectrometric quantification.[4] Incorrect mass transition settings or a poorly optimized ion source can also lead to a weak signal.
-
Chromatographic Problems: Poor peak shape, such as significant tailing or broadening, will result in a lower peak height and reduced signal-to-noise. This can be caused by issues with the mobile phase, column, or extra-column volume.[5]
Q2: My HPLC-UV chromatogram shows a diminished or absent peak for this compound. What are the potential causes?
If you are experiencing low signal with HPLC-UV detection, consider the following:
-
Analyte Instability: As with LC-MS/MS, the primary suspect is the chemical instability of the 2-thiouridine (B16713) moiety.[4][6] Oxidative conditions can lead to desulfurization, altering the chromophore and thus its UV absorbance characteristics.[1]
-
Incorrect Wavelength: Ensure the UV detector is set to the optimal wavelength for this compound. Thiouridines have a characteristic absorbance maximum around 330 nm, which differs from canonical nucleosides.[7]
-
Mobile Phase Incompatibility: The pH and composition of the mobile phase can affect both the retention and the stability of the analyte on the column.
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to poor peak shape and signal loss.
Q3: How can I prevent the degradation of this compound during sample storage and preparation?
Preventing degradation is critical for accurate quantification. Here are key preventative measures:
-
Storage Conditions: Store standards and samples at -80°C for long-term stability.[6] For aqueous solutions, it is advisable to prepare fresh standards. Avoid repeated freeze-thaw cycles.
-
Use of Antioxidants: While not explicitly detailed in the search results for this specific molecule, the general principle of adding antioxidants to samples prone to oxidation can be considered, though this would require validation.
-
Control of pH: Maintain a neutral or slightly acidic pH during sample preparation, as alkaline conditions can promote rearrangements and degradation of modified nucleosides.[4]
-
Minimize Exposure to Oxidants: Be mindful of potential sources of oxidative stress in your reagents and cell culture conditions if you are analyzing biological samples.[1][2]
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?
Unexpected peaks are often the result of analyte degradation. The primary degradation products of 5-substituted 2-thiouridines like mcm⁵s²U are:
-
Desulfurization Products: The sulfur atom at the 2-position can be replaced by an oxygen, resulting in the formation of 5-methoxycarbonylmethyl-uridine (mcm⁵U) or 5-methylcarboxymethyl-4-pyrimidinone riboside (mcm⁵H₂U).[1][2]
-
Isocytidine (B125971) Derivatives: 2-thiolated compounds can also be converted into their respective isocytidine derivatives.[4]
These byproducts will have different retention times and mass-to-charge ratios.
Troubleshooting Guides
Logical Troubleshooting Workflow for Low Signal
This workflow provides a step-by-step process to diagnose the root cause of a low signal for this compound.
Caption: A logical workflow to diagnose the source of low signal.
Potential Degradation Pathway
The stability of this compound is a critical factor. Oxidative stress can lead to the loss of the sulfur atom, a process known as desulfurization.
References
- 1. preprints.org [preprints.org]
- 2. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tajhizshimi.com [tajhizshimi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of 5-Methoxy-2-thiouridine
Welcome to the technical support center for the mass spectrometry analysis of 5-Methoxy-2-thiouridine (mcm⁵s²U). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for the protonated molecule and common adducts of this compound in positive ion mode?
A1: The molecular formula for this compound is C₁₂H₁₆N₂O₇S, with a monoisotopic mass of 332.0678 Da.[1] When conducting mass spectrometry in positive ion mode, you can expect to observe the following ions:
| Ion Type | Description | Theoretical m/z |
| [M+H]⁺ | Protonated molecule | 333.0751 |
| [M+Na]⁺ | Sodium adduct | 355.0570 |
| [M+K]⁺ | Potassium adduct | 371.0310 |
| [M+NH₄]⁺ | Ammonium (B1175870) adduct | 350.1017 |
Q2: What is the most common fragmentation pattern observed for this compound in MS/MS analysis?
A2: The most characteristic fragmentation of nucleosides in collision-induced dissociation (CID) is the cleavage of the N-glycosidic bond.[2] This results in the separation of the ribose sugar and the nucleobase. For this compound, this would lead to a protonated 5-methoxycarbonylmethyl-2-thiouracil base.
Q3: My signal for this compound is weak or non-existent. What are the potential causes?
A3: A weak or absent signal can stem from several factors:
-
Suboptimal Ionization: Uridine derivatives can exhibit lower ionization efficiency. Consider optimizing source parameters or evaluating different ionization modes.
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Analyte Instability: this compound can be susceptible to degradation, such as desulfurization, especially with improper sample handling and storage.[1]
-
Sample Preparation Issues: Incomplete desalting or the presence of contaminants can lead to ion suppression.
-
Incorrect Mass Spectrometer Settings: Ensure the instrument is properly calibrated and that the acquisition parameters are appropriate for the target analyte.
Q4: I am observing unexpected peaks in my mass spectrum. What could be their origin?
A4: Unexpected peaks can be attributed to several sources:
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In-source Fragmentation: The analyte may fragment within the ion source before entering the mass analyzer, leading to the appearance of fragment ions in the full scan spectrum.
-
Contaminants: Impurities from solvents, sample tubes, or the LC system can introduce extraneous peaks.
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Adducts: In addition to common adducts, you may observe adducts with other cations or solvent molecules present in your sample.
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Degradation Products: As mentioned, this compound can degrade, leading to peaks corresponding to its degradation products.[1]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the mass spectrometry analysis of this compound.
Guide 1: No or Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Poor Ionization | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative ionization modes. Consider using a mobile phase additive (e.g., formic acid, ammonium acetate) to enhance ionization. |
| Analyte Degradation | Prepare fresh samples and standards. Ensure proper storage conditions (e.g., -80°C for long-term storage). Minimize sample exposure to room temperature. |
| Ion Suppression | Perform a thorough sample cleanup to remove salts and other matrix components. Dilute the sample to reduce matrix effects. |
| Incorrect Instrument Settings | Verify mass spectrometer calibration. Confirm that the correct m/z range is being scanned. Ensure the detector is functioning correctly. |
| LC Issues | Check for clogs in the LC system. Confirm that the analyte is eluting from the column as expected by injecting a standard. |
Guide 2: Inaccurate Mass Measurement
| Potential Cause | Troubleshooting Step |
| Mass Spectrometer Out of Calibration | Recalibrate the mass spectrometer using a known standard. |
| High Contaminant Levels | Run a blank to check for background contamination that may be interfering with mass accuracy. |
| Space Charge Effects | If the signal is excessively high, dilute the sample to reduce ion density in the mass analyzer. |
Guide 3: Unidentified Peaks and Artifacts
| Potential Cause | Troubleshooting Step |
| In-Source Fragmentation | Reduce the fragmentor or capillary exit voltage to minimize fragmentation in the ion source. |
| Solvent/System Contamination | Run solvent blanks to identify contaminant peaks. Clean the ion source and LC system if necessary. Use high-purity LC-MS grade solvents. |
| Adduct Formation | Identify common adducts based on their characteristic mass differences (see FAQ A1). If adducts are interfering with quantification, optimize sample preparation to remove the source of the adduct-forming ions (e.g., use ammonium acetate (B1210297) instead of sodium or potassium-based buffers). |
| Desulfurization | Look for a peak corresponding to the desulfurized product (5-Methoxyuridine). The mass difference would be approximately -31.9721 Da (the difference between sulfur and oxygen). |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Biological Matrices
-
Extraction: Extract the nucleosides from the biological matrix using a suitable method, such as a phenol-chloroform extraction followed by ethanol (B145695) precipitation for RNA.
-
Enzymatic Digestion: Digest the isolated RNA to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
Protein Removal: Precipitate and remove proteins from the digest, for example, by adding a cold organic solvent like acetonitrile (B52724) and centrifuging.
-
Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge to desalt and concentrate the nucleosides.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the sample.
-
Wash with water to remove salts.
-
Elute the nucleosides with a methanol/water mixture.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method for this compound
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial analysis and targeted MS/MS (Product Ion Scan) for fragmentation analysis.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Temperature: 350 - 450°C.
-
Gas Flows: Optimize nebulizer and drying gas flows for your instrument.
-
Collision Energy (for MS/MS): Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy for the desired fragmentation.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Theoretical fragmentation of this compound.
References
- 1. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the efficiency of 5-Methoxy-2-thiouridine synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 5-Methoxy-2-thiouridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Glycosylated Product | 1. Incomplete silylation of 5-methoxy-2-thiouracil. 2. Inefficient activation of the ribose derivative. 3. Steric hindrance from the 5-methoxy group. 4. Suboptimal reaction temperature or time. | 1. Ensure anhydrous conditions and use a sufficient excess of silylating agent (e.g., HMDS or BSA). Confirm silylation by IR or NMR if possible. 2. Use a suitable Lewis acid (e.g., TMSOTf) and ensure it is fresh and not degraded. 3. Consider a less bulky protecting group on the ribose sugar. 4. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Presence of Unreacted Starting Materials | 1. Insufficient amount of coupling agent or Lewis acid. 2. Reaction time is too short. 3. Deactivation of reagents due to moisture. | 1. Use a slight excess of the ribose derivative and ensure the stoichiometric amount of Lewis acid is added. 2. Extend the reaction time and monitor for the disappearance of starting materials. 3. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of Multiple Products (Anomers) | 1. The glycosylation reaction is not stereoselective. | 1. The choice of protecting groups on the ribose can influence stereoselectivity. A participating group at the C2' position (e.g., acetyl or benzoyl) typically favors the formation of the β-anomer. 2. Carefully purify the desired anomer using column chromatography or HPLC. |
| Product Degradation (Desulfurization) | 1. The 2-thiocarbonyl group is sensitive to oxidation.[1] 2. Harsh deprotection conditions. | 1. Use mild oxidizing agents if an oxidation step is necessary in a related synthesis.[1] For general handling, avoid strong oxidants. 2. Employ milder deprotection conditions, for example, using triethylamine (B128534) in acetonitrile (B52724) followed by ethanolic ammonia (B1221849).[1] |
| Formation of Uridine (B1682114) or 4-Pyrimidinone Byproducts | 1. Oxidative desulfurization of the 2-thiocarbonyl group.[2][3] | 1. Conduct the reaction under an inert atmosphere to minimize oxidation. 2. Use degassed solvents. 3. The ratio of these byproducts can be influenced by pH.[2] |
| Difficulty in Purification | 1. Co-elution of the product with byproducts or starting materials. 2. The product is not sufficiently stable on silica (B1680970) gel. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider using a different stationary phase for chromatography, such as reversed-phase silica gel. 3. Purification by preparative HPLC can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the synthesis of this compound?
A1: The most prevalent method for synthesizing nucleosides like this compound is the Vorbrüggen glycosylation.[4][5] This reaction involves the coupling of a silylated heterocyclic base (silylated 5-methoxy-2-thiouracil) with a protected ribose derivative, typically activated by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[6]
Q2: How can I prevent the oxidation of the 2-thiocarbonyl group during synthesis?
A2: The 2-thiocarbonyl group is susceptible to oxidation, which can lead to the formation of unwanted byproducts like 5-methoxyuridine. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. Additionally, avoiding strong oxidizing agents throughout the synthetic sequence is recommended.[1]
Q3: What are the expected major byproducts in the synthesis of this compound?
A3: The primary byproducts often arise from the instability of the 2-thiocarbonyl group. These include the corresponding uridine derivative (5-methoxyuridine) and the 4-pyrimidinone nucleoside, which are products of oxidative desulfurization.[2][3] Incomplete reactions can also leave unreacted starting materials.
Q4: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For a more detailed analysis of the reaction mixture and for assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[3][7] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.
Q5: Can the 5-methoxy group influence the glycosylation reaction?
A5: Yes, the substituent at the C5 position can influence the reaction. While the electronic effect of the methoxy (B1213986) group can impact the nucleophilicity of the base, steric hindrance is also a consideration that might affect the yield of the glycosylation reaction.[1]
Experimental Protocols
Key Experiment: Vorbrüggen Glycosylation for this compound Synthesis
This protocol is a representative method based on the established Vorbrüggen glycosylation procedure for similar nucleosides.
1. Silylation of 5-Methoxy-2-thiouracil:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, suspend 5-methoxy-2-thiouracil (1 equivalent) in anhydrous acetonitrile.
-
Add hexamethyldisilazane (B44280) (HMDS) (2-3 equivalents) and a catalytic amount of ammonium (B1175870) sulfate.
-
Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating the formation of the silylated base.
-
Remove the solvent and excess HMDS under reduced pressure to obtain the crude silylated 5-methoxy-2-thiouracil, which is used directly in the next step.
2. Glycosylation:
-
Dissolve the crude silylated 5-methoxy-2-thiouracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equivalents) in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
3. Work-up and Deprotection:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude protected nucleoside is then deprotected by dissolving it in methanolic ammonia and stirring at room temperature for 24-48 hours.
4. Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield the pure product.[7]
Data Presentation
Table 1: Representative Yields for Key Steps in 2-Thiouridine Analogue Synthesis
| Reaction Step | Product | Reported Yield (%) | Reference Compound |
| Glycosylation & Intermediate Steps | Protected 5-substituted-2-thiouridine derivative | ~70% | 5-taurinomethyl-2-thiouridine intermediate[1] |
| Phosphitylation | Protected phosphoramidite | ~85% | 5-taurinomethyl-2-thiouridine phosphoramidite[1] |
| Oligonucleotide Coupling | Modified RNA strand | 90-95% (per coupling) | Incorporation of 5-taurinomethyl-2-thiouridine[1] |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Visualizations
References
- 1. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Avoiding non-specific cleavage in the γ-toxin assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid non-specific cleavage and other common issues encountered during γ-toxin assays.
Frequently Asked Questions (FAQs)
Q1: What is the γ-toxin assay and which organism is it from?
A1: The term "γ-toxin" can refer to toxins from different organisms, each with a distinct mechanism of action and corresponding assay. The two most common are:
-
Kluyveromyces lactis γ-toxin: This is a tRNA endonuclease that causes cell cycle arrest by cleaving specific tRNAs at the anticodon loop. The assay for this toxin measures its ability to cleave a target tRNA in vitro.
-
Staphylococcus aureus γ-hemolysin: This is a bi-component, pore-forming toxin that lyses host cells, particularly phagocytes.[1] The assay for this toxin typically measures its hemolytic activity or cytotoxicity.
Q2: What constitutes "non-specific cleavage" in the context of each γ-toxin assay?
A2:
-
For K. lactis γ-toxin: Non-specific cleavage refers to the degradation of the tRNA substrate by contaminating ribonucleases (RNases) or the cleavage of non-target tRNAs by the γ-toxin itself due to suboptimal reaction conditions.[2][3][4]
-
For S. aureus γ-hemolysin: The term is less about "cleavage" and more about non-specific effects. This can include the lysis of unintended cell types, or artifacts in the assay that mimic cell lysis, such as cell clumping or lysis due to improper sample handling.
Q3: Why is it crucial to prevent non-specific cleavage or effects in my γ-toxin assay?
A3: Preventing non-specific cleavage or effects is critical for obtaining accurate and reproducible data. Non-specific activity can lead to an overestimation of the toxin's effect, false-positive results, and misinterpretation of the toxin's potency or mechanism of action.
Q4: Can a single protease inhibitor be used to prevent degradation of the γ-toxin?
A4: It is generally recommended to use a protease inhibitor cocktail rather than a single inhibitor.[5] This is because cell lysates contain a variety of proteases (serine, cysteine, metalloproteases, etc.), and a cocktail provides broad-spectrum protection for your protein of interest.[5][6]
Troubleshooting Guide: Kluyveromyces lactis γ-Toxin (tRNA Cleavage Assay)
This guide focuses on preventing non-specific cleavage of the tRNA substrate.
Diagram: Experimental Workflow for K. lactis γ-Toxin Assay
Caption: Workflow for the K. lactis γ-toxin tRNA cleavage assay.
Troubleshooting Non-Specific tRNA Cleavage
| Problem | Potential Cause | Recommended Solution |
| Smearing or multiple bands on the gel instead of specific cleavage products. | RNase contamination from reagents, equipment, or the enzyme preparation. | Use certified RNase-free water, pipette tips, and tubes. Add an RNase inhibitor to the reaction.[7] Ensure the purified γ-toxin is free of contaminating nucleases. |
| Cleavage of non-target tRNA controls. | Suboptimal reaction conditions (e.g., incorrect salt concentration or pH) leading to reduced enzyme specificity. | Optimize the reaction buffer components, including MgCl2 and NaCl concentrations, and ensure the pH is optimal (typically around 7.5).[4] |
| High concentration of γ-toxin. | Perform a titration of the γ-toxin to find the lowest concentration that gives specific cleavage of the target tRNA without affecting non-target tRNAs. | |
| Inconsistent cleavage efficiency between experiments. | Variability in enzyme activity due to multiple freeze-thaw cycles. | Aliquot the purified γ-toxin after purification to minimize freeze-thaw cycles.[8] |
| Inconsistent incubation times or temperatures. | Use a calibrated incubator or water bath and a precise timer for all experiments. |
Experimental Protocol: K. lactis γ-Toxin tRNA Cleavage Assay
-
Reaction Setup:
-
In an RNase-free microcentrifuge tube, prepare the reaction mixture on ice.
-
For a 10 µL reaction, add:
-
1 µL of 10x Reaction Buffer (100 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 500 mM NaCl, 10 mM DTT).
-
1 µL of target tRNA (e.g., 1 µM final concentration).
-
0.5 µL of RNase inhibitor.
-
Purified γ-toxin (concentration to be optimized empirically).
-
Nuclease-free water to a final volume of 10 µL.
-
-
-
Incubation:
-
Incubate the reaction at 30°C for 15-30 minutes.[9]
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of denaturing gel loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue).
-
-
Analysis:
-
Heat the samples at 95°C for 5 minutes, then place on ice.
-
Analyze the cleavage products by electrophoresis on a denaturing polyacrylamide gel (e.g., 10-15% polyacrylamide, 7M urea).
-
Visualize the RNA bands by staining with a suitable dye (e.g., SYBR Gold) and imaging.
-
Troubleshooting Guide: Staphylococcus aureus γ-Hemolysin (Hemolysis Assay)
This guide addresses common issues in assays measuring the pore-forming activity of γ-hemolysin.
Diagram: Mechanism of S. aureus γ-Hemolysin
Caption: Pore formation by S. aureus γ-hemolysin on a target cell membrane.
Troubleshooting Non-Specific Cell Lysis
| Problem | Potential Cause | Recommended Solution |
| High background hemolysis in negative controls (no toxin). | Mechanical lysis of red blood cells due to vigorous pipetting or vortexing. | Handle cell suspensions gently. Mix by inversion or gentle swirling. |
| Improper osmolarity of the assay buffer. | Ensure the buffer (e.g., PBS) is isotonic to prevent osmotic lysis. | |
| Inconsistent results between replicates. | Inaccurate cell counting or dilution. | Use a hemocytometer or automated cell counter to ensure a consistent cell concentration in all wells. |
| Toxin components (HlgA/C and HlgB) not mixed properly or at the correct ratio. | Pre-mix the two components of the γ-hemolysin at the optimal ratio before adding to the cells. | |
| Low or no hemolytic activity. | Inactive toxin due to degradation. | Add a protease inhibitor cocktail to the toxin preparation during purification and storage.[5][6] Store aliquots at -80°C. |
| Use of resistant red blood cells. | γ-hemolysin has species specificity. Rabbit red blood cells are highly sensitive and commonly used.[1] | |
| Agar (B569324) in the assay medium inhibiting the toxin. | For plate-based assays, use agarose (B213101) instead of agar, as agar can inhibit γ-hemolysin activity.[1] |
Experimental Protocol: S. aureus γ-Hemolysin Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs):
-
Wash fresh rabbit red blood cells three times with cold, sterile phosphate-buffered saline (PBS), pH 7.4. Centrifuge at 500 x g for 5 minutes at 4°C between washes.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup (96-well plate format):
-
Serially dilute the γ-hemolysin components (pre-mixed HlgA/C and HlgB) in PBS in a 96-well V-bottom plate.
-
Add 100 µL of the 2% RBC suspension to each well containing 100 µL of diluted toxin.
-
Include negative controls (PBS only) and a positive control (100% lysis with 0.1% Triton X-100).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemolysis:
-
Pellet the intact RBCs by centrifuging the plate at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the released hemoglobin at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each sample relative to the positive control (100% lysis) after subtracting the background absorbance from the negative control.
-
References
- 1. Hemolysins of Staphylococcus aureus—An Update on Their Biology, Role in Pathogenesis and as Targets for Anti-Virulence Therapy [scirp.org]
- 2. Substrate specificity and mutational analysis of Kluyveromyces lactis γ-toxin, a eukaryal tRNA anticodon nuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Kluyveromyces lactis γ-toxin targets tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. goldbio.com [goldbio.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 5-Methoxy-2-thiouridine (xm5s2U) Detection in Low Abundance tRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of 5-Methoxy-2-thiouridine (xm5s2U), more formally known as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), in low abundance tRNA samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (xm5s2U) and why is its detection important?
A1: 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) is a post-transcriptional modification found at the wobble position of the anticodon in certain tRNAs in eukaryotes.[1][2][3] This modification is crucial for accurate and efficient protein translation by ensuring proper codon recognition.[2][3][4] The detection and quantification of mcm5s2U are important for understanding its role in various biological processes, and its dysregulation has been linked to several diseases, making it a potential biomarker.[5]
Q2: What are the primary methods for detecting xm5s2U in tRNA?
A2: The primary methods for detecting mcm5s2U include:
-
γ-toxin Endonuclease Assay: This enzymatic assay utilizes the Kluyveromyces lactis γ-toxin, which specifically cleaves tRNA at the site of the mcm5s2U modification.[1][2][3] The resulting cleavage can be quantified using Northern blotting or quantitative reverse transcription PCR (qRT-PCR).[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and quantitative method involves the enzymatic digestion of tRNA into individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and identified and quantified by mass spectrometry.[3][5][6]
-
Thin-Layer Chromatography (TLC): A more traditional method that involves radiolabeling of RNA, digestion to nucleosides, and separation on TLC plates.[3]
Q3: Are there any antibodies available for the specific detection of xm5s2U?
A3: Currently, there are no known commercially available antibodies that specifically recognize the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification.[3] This necessitates the use of enzymatic or chromatographic methods for its detection.
Q4: Which detection method is most suitable for low abundance tRNA samples?
A4: For low abundance tRNA samples, LC-MS/MS is generally the most sensitive and quantitative method.[3][5] The γ-toxin assay coupled with qRT-PCR also offers high sensitivity and is a viable alternative to mass spectrometry.[3][7]
Troubleshooting Guides
γ-toxin Endonuclease Assay
| Issue | Possible Cause | Recommended Solution |
| No or low tRNA cleavage observed | Inactive γ-toxin enzyme. | Test the activity of the γ-toxin on a positive control tRNA known to contain mcm5s2U. |
| Absence or low level of mcm5s2U in the sample. | Verify the presence of the modification using an orthogonal method like LC-MS/MS if possible. For in vitro studies, ensure the methyltransferase enzymes (e.g., Trm9-Trm112) are active.[1][3] | |
| Suboptimal reaction conditions. | Optimize incubation time, temperature, and buffer composition for the γ-toxin reaction. | |
| High background cleavage in negative controls | Contamination of the sample with other nucleases. | Ensure the use of RNase-free reagents and proper sterile techniques during the experiment. Purify the tRNA sample thoroughly. |
| Non-specific activity of γ-toxin. | Perform the reaction under the recommended conditions. Titrate the amount of γ-toxin to find the optimal concentration with the lowest non-specific activity. | |
| Inconsistent results between replicates | Pipetting errors or variability in sample quantification. | Use calibrated pipettes and perform accurate quantification of the input tRNA for each reaction. |
| Variability in qRT-PCR or Northern blot analysis. | Ensure consistent and optimized protocols for the downstream detection method. Use appropriate internal controls and replicates. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Issue | Possible Cause | Recommended Solution |
| Low signal intensity for mcm5s2U | Incomplete digestion of tRNA. | Optimize the enzymatic digestion protocol by adjusting the enzyme concentration, incubation time, and temperature. |
| Loss of sample during preparation. | Use low-binding tubes and pipette tips. Minimize the number of sample handling steps. | |
| Ion suppression in the mass spectrometer. | Optimize the chromatographic separation to resolve mcm5s2U from co-eluting interfering compounds. Consider using a stable isotope-labeled internal standard for accurate quantification. | |
| Poor peak shape or resolution | Suboptimal HPLC conditions. | Optimize the mobile phase composition, gradient, flow rate, and column temperature. |
| Column degradation. | Use a guard column and ensure the mobile phase is properly filtered. Replace the analytical column if necessary. | |
| Inaccurate quantification | Lack of an appropriate internal standard. | Synthesize or purchase a stable isotope-labeled mcm5s2U standard for accurate quantification. |
| Non-linear detector response. | Generate a calibration curve with a wide dynamic range to ensure the sample concentration falls within the linear range of the instrument. |
Quantitative Data Summary
| Method | Sensitivity | Quantitative Capability | Throughput | Required Expertise |
| γ-toxin with Northern Blotting | High | Semi-quantitative | Low | Moderate |
| γ-toxin with qRT-PCR | High[3] | Quantitative | Moderate | Moderate |
| LC-MS/MS | Very High[3][5] | Highly Quantitative[5][6] | Moderate to High | High |
| TLC | Moderate | Semi-quantitative | Low | Moderate |
Experimental Protocols
Protocol 1: γ-toxin Endonuclease Assay for xm5s2U Detection
This protocol describes the cleavage of tRNA containing mcm5s2U using γ-toxin, followed by analysis using qRT-PCR.
Materials:
-
Purified total tRNA or specific tRNA fraction
-
Recombinant γ-toxin
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
RNase inhibitor
-
qRT-PCR primers specific for the tRNA of interest and a control RNA
-
Reverse transcriptase and qRT-PCR master mix
Procedure:
-
Reaction Setup: In an RNase-free tube, prepare the reaction mixture containing 1-5 µg of tRNA, 1X reaction buffer, and RNase inhibitor.
-
Enzyme Addition: Add an optimized amount of γ-toxin to the reaction mixture. For a negative control, add an equal volume of buffer without the enzyme.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Enzyme Inactivation: Stop the reaction by heat inactivation at 65°C for 10 minutes or by adding a chelating agent like EDTA.
-
Reverse Transcription: Use the treated tRNA as a template for reverse transcription using a primer that anneals downstream of the anticodon loop.
-
qRT-PCR Analysis: Perform qRT-PCR using primers that amplify the full-length tRNA. The amount of intact tRNA will be inversely proportional to the cleavage efficiency and thus the level of mcm5s2U.
-
Data Analysis: Normalize the Ct values of the γ-toxin treated samples to the untreated controls. A higher Ct value in the treated sample indicates cleavage and the presence of mcm5s2U.
Protocol 2: LC-MS/MS for xm5s2U Quantification
This protocol outlines the general steps for the quantification of mcm5s2U from total tRNA.
Materials:
-
Purified total tRNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
LC-MS grade water and acetonitrile
-
Ammonium (B1175870) acetate (B1210297) or formic acid for mobile phase
-
Stable isotope-labeled mcm5s2U internal standard (optional but recommended)
Procedure:
-
tRNA Digestion:
-
To 1-10 µg of tRNA, add Nuclease P1 and incubate at 37°C for 2-4 hours.
-
Add BAP and incubate for an additional 1-2 hours at 37°C to dephosphorylate the nucleosides.
-
-
Sample Cleanup: Remove the enzymes by filtration or precipitation.
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., aqueous ammonium acetate and acetonitrile).
-
Detect the eluted nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transitions for mcm5s2U will be monitored.
-
-
Data Analysis:
-
Identify the mcm5s2U peak based on its retention time and specific mass transition.
-
Quantify the amount of mcm5s2U by integrating the peak area and comparing it to a standard curve generated from known concentrations of a pure mcm5s2U standard.
-
Visualizations
Caption: Workflow for xm5s2U detection using the γ-toxin endonuclease assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. 5-methoxycarbonylmethyl-2-thiouridine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Modomics - A Database of RNA Modifications [genesilico.pl]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Absolute Quantification of 5-Methoxy-2-thiouridine (mcm⁵s²U)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the absolute quantification of 5-Methoxy-2-thiouridine (mcm⁵s²U) using calibration curves, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is the absolute quantification of this compound (mcm⁵s²U) important?
A1: 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) is a modified nucleoside found in the wobble position of tRNAs in eukaryotes.[1] Its presence is critical for accurate and efficient protein translation.[1][2] Absolute quantification allows researchers to determine the precise amount of this modification in a given sample, which is crucial for:
-
Biomarker Discovery: Detecting changes in mcm⁵s²U levels may serve as a potential biomarker for certain diseases, including cancer.[2]
-
Understanding Disease Mechanisms: Studying how mcm⁵s²U levels are affected by cellular stress, such as oxidative stress, can provide insights into disease pathology.[3]
-
Drug Development: Assessing the impact of drug candidates on tRNA modification pathways.
-
Basic Research: Investigating the fundamental roles of tRNA modifications in gene expression and cellular biology.[2]
Q2: What is a calibration curve and why is it essential for absolute quantification?
A2: A calibration curve is a graph that plots the known concentrations of a substance (the calibrants or standards) against the instrument's response. For LC-MS/MS, this is typically the peak area ratio of the analyte to an internal standard.[4] It is essential because it creates a model that allows you to determine the unknown concentration of mcm⁵s²U in your biological samples by measuring their instrument response and interpolating the concentration from the curve. Without a calibration curve, quantification would be relative, not absolute.
Q3: What are the key components of a successful LC-MS/MS method for mcm⁵s²U quantification?
A3: A robust method relies on several factors:
-
High-Quality Standards: Use of purified mcm⁵s²U standard and a stable isotope-labeled internal standard (SIL-IS) for creating the calibration curve and correcting for sample processing variability.[5][6]
-
Optimized Chromatography: A liquid chromatography (LC) method that effectively separates mcm⁵s²U from other similar molecules (isomers) to prevent misidentification.[7]
-
Sensitive Mass Spectrometry: A triple quadrupole mass spectrometer (TQ-MS) or a high-resolution mass spectrometer (HRAM) set to Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode provides the necessary sensitivity and selectivity for detection.[7][8]
-
Complete RNA Hydrolysis: A reliable enzymatic digestion protocol to completely break down RNA into individual nucleosides without degrading the mcm⁵s²U modification.[5][9]
Troubleshooting Guides
This section addresses specific problems you may encounter during the quantification workflow.
Guide 1: Calibration Curve Issues
Problem: My calibration curve is not linear or has a poor correlation coefficient (R² < 0.99).
| Potential Cause | Solution |
| Pipetting Errors | Prepare fresh calibrants, paying close attention to pipetting accuracy. Use calibrated pipettes. |
| Inappropriate Concentration Range | The selected range may be too wide, leading to detector saturation at the high end or falling below the limit of quantification at the low end. Narrow the concentration range and re-run. |
| Internal Standard (IS) Instability or Incorrect Concentration | Ensure the IS is stable under your experimental conditions and that a consistent amount is added to every standard and sample. |
| Matrix Effects | The sample matrix (components other than the analyte) can suppress or enhance the ionization of the analyte. Prepare calibration standards in a matrix similar to your samples (e.g., digested total RNA from a control source). |
| Chemical Instability | 2-thiolated compounds like mcm⁵s²U can be unstable under certain pH conditions. Ensure all solutions are maintained at an appropriate pH throughout the process.[5][9] |
Problem: High variability between replicate injections of the same standard.
| Potential Cause | Solution |
| LC System Carryover | Previous, more concentrated samples may not be fully washed from the system. Implement a robust needle wash protocol and inject blank samples between standards and unknowns to check for carryover. |
| Inconsistent Ionization | The electrospray ionization (ESI) source may be dirty or unstable. Clean the ESI source according to the manufacturer's instructions. |
| Poor Peak Integration | The software may be integrating peaks incorrectly, especially at low concentrations. Manually review and adjust peak integration for all standards. |
Guide 2: Sample Preparation & Analysis
Problem: Low or no detectable mcm⁵s²U signal in my biological samples.
| Potential Cause | Solution |
| Incomplete RNA Digestion | The enzymes used for hydrolysis may be inefficient or inhibited. Ensure you are using a robust digestion cocktail (e.g., Benzonase, Phosphodiesterase I, and Calf Intestinal Phosphatase) and that conditions (pH, temperature) are optimal.[9] Contaminants in the sample can also inhibit nucleases. |
| Analyte Degradation | mcm⁵s²U can be sensitive to oxidative damage or extreme pH.[3] Handle samples quickly, keep them on ice, and use appropriate buffers to maintain a stable pH. |
| Insufficient Sample Amount | The amount of total RNA may be too low, resulting in mcm⁵s²U concentrations below the instrument's limit of detection (LOD). Increase the starting amount of RNA if possible. |
| Sample Loss During Cleanup | Solid-phase extraction (SPE) or other cleanup steps can lead to loss of the analyte. Optimize your cleanup protocol to ensure good recovery of modified nucleosides. |
Problem: Inconsistent results across different batches of samples.
| Potential Cause | Solution |
| Variability in Sample Preparation | This is a common and significant source of error.[10] Process all samples (including QCs) in the same batch using the same reagents and protocols. The use of a stable isotope-labeled internal standard (SIL-IS) added at the beginning of the workflow is critical to correct for this variability.[5][6] |
| Batch-to-Batch Instrument Performance Variation | Instrument sensitivity can drift over time. Run a system suitability test and a calibration curve with each batch of samples to ensure consistent performance. |
| Enzyme Activity Variation | Use the same lot of digestion enzymes for all samples in a study, or validate new lots to ensure comparable activity. |
Experimental Protocols & Data
Protocol 1: Preparation of Calibration Curve Standards
This protocol outlines the creation of an 8-point calibration curve.
-
Prepare Primary Stocks:
-
Accurately weigh and dissolve pure mcm⁵s²U standard in a suitable solvent (e.g., LC-MS grade water) to create a high-concentration primary stock solution (e.g., 1 mg/mL).
-
Similarly, prepare a primary stock of the stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-mcm⁵s²U).
-
-
Create a Working Standard Mix:
-
From the primary stocks, create a working solution containing a known concentration of mcm⁵s²U.
-
-
Serial Dilution:
-
Perform a serial dilution of the mcm⁵s²U working solution to create a series of calibrant solutions. It is crucial to use a consistent diluent, preferably one that mimics the final sample matrix.
-
-
Spike Internal Standard:
-
Add a fixed, known amount of the internal standard working solution to each calibrant, each quality control (QC) sample, and each unknown biological sample. This ensures the analyte-to-IS ratio is the basis for quantification.[5]
-
Table 1: Example Calibration Curve Concentrations
| Calibrant ID | mcm⁵s²U Concentration (fmol/µL) | Internal Standard (fmol/µL) |
| CAL 1 | 0.1 | 10 |
| CAL 2 | 0.5 | 10 |
| CAL 3 | 1.0 | 10 |
| CAL 4 | 5.0 | 10 |
| CAL 5 | 10.0 | 10 |
| CAL 6 | 50.0 | 10 |
| CAL 7 | 100.0 | 10 |
| CAL 8 | 500.0 | 10 |
Protocol 2: RNA Hydrolysis and Sample Preparation
-
Quantify RNA: Accurately determine the concentration of your total RNA sample using a UV-Vis spectrophotometer.
-
Aliquot and Spike: To an appropriate amount of RNA (e.g., 1-5 µg), add the fixed amount of internal standard.
-
Enzymatic Digestion:
-
Add a digestion master mix containing nuclease P1, phosphodiesterase I, and alkaline phosphatase in a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Incubate at 37°C for 2-4 hours to ensure complete digestion to nucleosides.
-
-
Protein Removal: Precipitate enzymes and proteins by adding a cold organic solvent (e.g., acetonitrile) or by using a centrifugal filter unit.
-
Cleanup: Remove salts and other interfering substances using a suitable solid-phase extraction (SPE) cartridge.
-
Final Preparation: Evaporate the sample to dryness and reconstitute in the LC mobile phase A for injection.
Protocol 3: LC-MS/MS Analysis
The following are typical starting parameters that must be optimized for your specific instrument and column.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized to separate mcm⁵s²U from isomers (e.g., 5-minute gradient from 2% to 30% B) |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Example) | Precursor Ion (Q1) m/z → Product Ion (Q3) m/z for both mcm⁵s²U and its IS (specific values must be determined by infusion of standards) |
| Dwell Time | 50-100 ms |
Sources of Error in Quantification
Absolute quantification is a multi-step process where errors can be introduced at various stages.[5][9] Understanding these potential pitfalls is key to generating accurate and reproducible data.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-methoxycarbonylmethyl-2-thiouridine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biognosys.com [biognosys.com]
- 9. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Minimizing oxidative damage to 5-Methoxy-2-thiouridine during extraction.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize oxidative damage to 5-Methoxy-2-thiouridine during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to oxidative damage?
This compound is a modified nucleoside. Like other 2-thiouridine (B16713) derivatives, it contains a thiocarbonyl group at the C2 position of the pyrimidine (B1678525) ring. This sulfur-containing group is susceptible to oxidation, which can lead to its replacement by an oxygen atom, a process known as oxidative desulfurization.[1][2][3] This chemical alteration can impact the biological function and the accurate quantification of the molecule.
Q2: What are the primary oxidative degradation products of this compound?
Under oxidative conditions, this compound is expected to degrade primarily into two products: 5-Methoxyuridine and 5-Methoxy-4-pyrimidinone-2-one riboside.[1][2][3][4] The ratio of these products can depend on factors such as pH and the specific oxidizing agent present.[2][5]
Q3: What are the common sources of oxidative stress during extraction?
Oxidative stress during extraction can be introduced through several sources, including:
-
Reagents: Some chemical reagents may contain peroxides or metal ions that can catalyze oxidation.
-
Cellular Environment: Stressed cells can have higher levels of reactive oxygen species (ROS).[1][2]
-
Sample Handling: Exposure to air (oxygen) and light, especially UV light, can promote oxidative processes.
-
Enzymatic Activity: Endogenous cellular enzymes released during lysis can contribute to oxidative damage.
Q4: Which analytical techniques are best for detecting and quantifying oxidative damage to this compound?
Liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and specific quantification of this compound and its oxidative degradation products.[1][3][4][6] This technique allows for the separation and identification of the parent molecule and its byproducts, enabling an accurate assessment of sample integrity.
Troubleshooting Guides
Issue 1: Low recovery of this compound in extracted RNA.
This is often a primary indicator of degradation during the extraction process.
dot
Caption: Troubleshooting workflow for low recovery of this compound.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Oxidative Damage During Lysis | Add a reducing agent to the lysis buffer. | Reactive oxygen species (ROS) can degrade the thiocarbonyl group. Including a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in the lysis buffer can neutralize these ROS and protect the this compound.[7][8] DTT is often preferred as it is more effective and less toxic than BME.[9] |
| Suboptimal Lysis or RNA Precipitation | Ensure complete homogenization and optimal precipitation conditions. | Incomplete cell lysis will result in poor overall RNA yield, including the RNA containing the modified nucleoside. Follow the recommended protocol for your sample type and ensure the RNA pellet is fully dissolved after precipitation. |
| RNase Contamination | Use RNase-free reagents and techniques. Incorporate RNase inhibitors. | While not directly causing oxidation, RNase degradation of the RNA backbone will lead to a lower yield of the target molecule. BME and DTT also help in denaturing and inactivating RNases.[8][10] |
| Prolonged Sample Processing | Minimize the time between sample harvesting and RNA extraction. | The longer the sample is processed, the greater the opportunity for both enzymatic and chemical degradation. Work efficiently and keep samples on ice whenever possible. |
Issue 2: Detection of oxidative degradation products in LC-MS analysis.
The presence of 5-Methoxyuridine and/or 5-Methoxy-4-pyrimidinone-2-one riboside in your sample is a direct confirmation of oxidative damage.
dot
Caption: Oxidative degradation pathway of this compound.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Insufficient Antioxidant Concentration | Optimize the concentration of the reducing agent in the lysis buffer. | The standard concentration of BME or DTT may not be sufficient for highly oxidative samples. A concentration of 1% BME or an equivalent molar concentration of DTT is a good starting point.[11] |
| Oxidation During Enzymatic Hydrolysis | Add antioxidants to the digestion buffer. | The incubation step during enzymatic hydrolysis of RNA to nucleosides can be a source of oxidation. Consider adding a low concentration of an antioxidant, such as DTT, to the digestion buffer. |
| Metal Ion Contamination | Use metal-free reagents and tubes. Consider adding a metal chelator. | Metal ions can catalyze oxidative reactions. Using high-purity, metal-free water and reagents can help. The addition of a metal chelator like EDTA to the lysis buffer can sequester metal ions. |
| Sample Storage | Store extracted RNA and nucleoside samples at -80°C. | Long-term storage at higher temperatures can lead to gradual degradation. For maximal stability, store samples at -80°C and avoid repeated freeze-thaw cycles.[12] |
Experimental Protocols
Protocol 1: RNA Extraction with Enhanced Protection against Oxidation
This protocol is a modification of a standard TRIzol-based RNA extraction, incorporating steps to minimize oxidative damage.
dot
Caption: Workflow for RNA extraction with antioxidant protection.
Materials:
-
TRIzol reagent or similar phenol-guanidine isothiocyanate solution
-
β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
Procedure:
-
Lysis Buffer Preparation: Immediately before use, add BME to a final concentration of 1% (v/v) or DTT to a final concentration of 10 mM to the required volume of TRIzol. Mix well.
-
Homogenization: Homogenize the tissue or cell sample in the prepared TRIzol-antioxidant mixture according to standard protocols. Perform this step on ice to minimize enzymatic activity.
-
Phase Separation: Add chloroform, vortex, and centrifuge to separate the aqueous and organic phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
Resuspension: Air-dry the pellet briefly and resuspend in nuclease-free water.
-
Storage: Store the purified RNA at -80°C.
Protocol 2: Enzymatic Hydrolysis of RNA for LC-MS Analysis with Oxidative Protection
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
HEPES buffer (pH 7.0)
-
Dithiothreitol (DTT)
-
Nuclease-free water
Procedure:
-
Digestion Mix Preparation: Prepare a digestion mix containing nuclease P1, bacterial alkaline phosphatase, and HEPES buffer.[13]
-
Antioxidant Addition: Add DTT to the digestion mix to a final concentration of 1 mM.
-
RNA Digestion: Add the purified RNA sample to the digestion mix.
-
Incubation: Incubate the reaction at 37°C for 2-3 hours.
-
Analysis: The resulting nucleoside mixture is ready for direct analysis by LC-MS/MS.
Quantitative Data Summary
The following table summarizes the expected impact of different conditions and additives on the stability of this compound during extraction. The percentage of degradation is illustrative and will vary depending on the specific experimental conditions.
| Extraction Condition | Antioxidant Added | Expected Degradation (%) | Rationale |
| Standard TRIzol Protocol | None | 10-30% | Exposure to atmospheric oxygen and potential contaminants can lead to significant oxidative desulfurization. |
| Standard TRIzol Protocol | 1% β-mercaptoethanol | < 5% | BME is a reducing agent that effectively scavenges reactive oxygen species, protecting the thiocarbonyl group.[8] |
| Standard TRIzol Protocol | 10 mM Dithiothreitol (DTT) | < 5% | DTT is a potent reducing agent, often considered more effective and less toxic than BME for protecting against oxidation.[7][9] |
| Protocol with Metal Contamination | None | > 30% | Metal ions can catalyze the formation of reactive oxygen species, significantly increasing the rate of oxidative damage. |
| Protocol with Metal Contamination | 10 mM DTT + 1 mM EDTA | < 10% | The combination of a reducing agent (DTT) and a metal chelator (EDTA) provides robust protection against both direct oxidation and metal-catalyzed oxidation. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. protocols.io [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Replacing β-mercaptoethanol in RNA extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. agscientific.com [agscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analysis of 5-Methoxy-2-thiouridine: HPLC vs. Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of modified nucleosides like 5-Methoxy-2-thiouridine is critical for understanding various biological processes and for the development of novel therapeutics. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: HPLC vs. Mass Spectrometry for this compound Analysis
| Parameter | HPLC-UV | Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Lower (typically µg/mL to high ng/mL range). | Higher (typically low ng/mL to pg/mL range). |
| Selectivity | Moderate; relies on chromatographic separation and UV absorbance spectrum. Co-eluting compounds with similar UV spectra can interfere. | High; provides structural information based on mass-to-charge ratio and fragmentation patterns, minimizing interferences. |
| Linearity | Good over a wide concentration range. | Good, but can be affected by matrix effects and detector saturation at high concentrations. |
| Throughput | Can be high for routine analyses. | Can be high with optimized methods. |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. |
| Expertise | Requires moderate operator expertise. | Requires higher operator expertise for method development and data interpretation. |
Performance Comparison: Quantitative Data
The following table summarizes typical quantitative performance characteristics for the analysis of modified nucleosides using HPLC-UV and LC-MS/MS. It is important to note that direct head-to-head comparative data for this compound is limited in published literature; therefore, these values are based on the analysis of similar modified nucleosides and should be considered as representative estimates.
| Analytical Parameter | HPLC-UV (Estimated) | LC-MS/MS (Reported for similar analytes) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[1][2] | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL[2] | 0.05 - 5 ng/mL |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999)[1] | 0.1 - 1000 ng/mL (R² > 0.99) |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Recovery) | 95 - 105% | 85 - 115% |
Experimental Workflows
The analysis of this compound, typically found in transfer RNA (tRNA), involves several key steps from sample preparation to data analysis. The workflows for both HPLC-UV and LC-MS/MS are similar in the initial stages but diverge at the detection and quantification steps.
References
- 1. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Genetic Code: A Comparative Analysis of 5-Methoxy-2-Thiouridine and 5-Methyluridine in Codon Recognition
The fidelity of protein synthesis hinges on the precise recognition of messenger RNA (mRNA) codons by their corresponding transfer RNA (tRNA) anticodons. This critical interaction is fine-tuned by a diverse array of post-transcriptional modifications on tRNA molecules, particularly at the wobble position (the first nucleotide of the anticodon). Among these, 5-methoxy-2-thiouridine (mo⁵S²U) and 5-methyluridine (B1664183) (m⁵U) play distinct and crucial roles in modulating codon recognition, thereby impacting translational efficiency and accuracy. This guide provides an objective comparison of their effects, supported by experimental data and methodologies.
At a Glance: Key Differences in Codon Recognition
| Feature | This compound (and related xm⁵s²U derivatives) | 5-Methyluridine (at wobble position) |
| Primary Function | Restricts wobble pairing to enforce specific recognition of purine-ending codons (A or G).[1][2][3] | Permits broader, more flexible wobble pairing with multiple bases (A, G, U).[4] |
| Codon Specificity | Primarily decodes codons in two-codon sets ending in A/G (e.g., AAA/AAG for Lys, CAA/CAG for Gln, GAA/GAG for Glu).[5][6] | Decodes codons in four-codon family boxes (e.g., Val, Ala, Pro, Thr).[4] |
| Effect on Fidelity | High; the rigid structure prevents misreading of near-cognate codons ending in pyrimidines (U or C).[1][2][7] | Moderate; allows for degeneracy but can be less precise than restrictive modifications. |
| Translational Efficiency | Increases efficiency for cognate A/G-ending codons by enhancing tRNA binding to the ribosome's A-site.[8][9] | Facilitates efficient reading of four-fold degenerate codons.[4] |
| Structural Impact | The 2-thio group induces a rigid C3'-endo conformation of the ribose sugar, stabilizing the anticodon loop.[3][7] | The 5-methyl group has a less pronounced effect on the sugar pucker, allowing for greater conformational flexibility. |
Deep Dive: Mechanisms and Experimental Evidence
This compound (mo⁵S²U): The Specialist for Purine Codons
Derivatives of 5-methyl-2-thiouridine (B1588163) (xm⁵s²U), such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) found in eukaryotes, are critical for the accurate translation of specific codons.[6] The defining feature of these modifications is the sulfur atom at the C2 position of the uridine (B1682114) base.
Structural Rigidity and Fidelity: The large van der Waals radius of the 2-thio group causes steric hindrance with the 2'-hydroxyl group of the ribose. This locks the ribose into a rigid C3'-endo conformation.[3][7] This structural constraint is paramount, as it pre-organizes the anticodon loop for optimal, stable base-pairing with codons ending in A and G, while preventing the "wobble" pairing required to read codons ending in U or C.[2][7] The absence of this modification leads to translational frameshifting and reduced efficiency.[1]
Quantitative Impact on Translation: Ribosome profiling experiments, which provide a snapshot of ribosome positions on mRNA, have quantitatively demonstrated the importance of these modifications. In yeast and C. elegans lacking the enzymes for mcm⁵s²U formation, a significant increase in ribosome occupancy (pausing) was observed at codons like AAA (Lys) and CAA (Gln).[10][11] This indicates that without the modification, the ribosome stalls, waiting for a less efficient recognition by an unmodified tRNA, thereby slowing down protein synthesis.[10] For instance, the loss of the 2-thio group can significantly decrease the rate of translation at these specific codons.[10]
5-Methyluridine (m⁵U): The Generalist for Family Codon Boxes
While 5-methyluridine (also known as ribothymidine) is famously found in the T-loop of most tRNAs, its role at the wobble position is distinct.[12] It is a member of the 5-hydroxyuridine (B57132) (xo⁵U) derivative family, which includes modifications like 5-methoxyuridine (B57755) (mo⁵U). These modifications are typically found in tRNAs that read four-codon "family boxes," where all four codons (e.g., GUU, GUC, GUA, GUG for Valine) specify the same amino acid.
Conformational Flexibility: Unlike the rigid structure imposed by the 2-thio group, the 5-methyl group (or related 5-oxyalkylation) allows for greater conformational flexibility in the ribose sugar.[3][13] This flexibility enables the uridine to adopt conformations that can successfully pair with A, G, and U in the third codon position, expanding its decoding capacity.[4]
Broadening Codon Recognition: Experimental studies have shown that tRNAs with these types of modifications can read codons ending in any of the four nucleotides.[14] For example, proline, alanine, and valine tRNAs containing 5-methoxyuridine (cmo⁵U) in Salmonella enterica were shown to be capable of reading all four corresponding codons.[14] This modification is crucial for the efficient translation of genes that utilize all four synonymous codons for a particular amino acid.
Visualizing the Functional Difference
The distinct mechanisms of mo⁵S²U and m⁵U can be conceptualized by their effect on the codon-anticodon interaction at the ribosome.
Caption: Conceptual model of codon recognition by mo⁵S²U and m⁵U.
Experimental Protocols: Studying tRNA Modification Effects
The impact of tRNA modifications on translation is often studied using ribosome profiling or quantitative mass spectrometry.
Ribosome Profiling Workflow
Ribosome profiling allows for a global analysis of translation by sequencing mRNA fragments protected by ribosomes.[15] A decrease in a specific modification would be expected to cause ribosome pausing at the corresponding codons, which is detected as an increase in read density.
Caption: Generalized workflow for a ribosome profiling experiment.
Methodology:
-
Cell Culture and Lysis: Wild-type and modification-deficient mutant cells (e.g., knockout of a tRNA-modifying enzyme) are cultured. Translation is arrested, typically with cycloheximide, and cells are lysed.
-
Nuclease Digestion: The lysate is treated with an RNase to digest all mRNA not protected within the ribosome.
-
Ribosome Isolation: Monosomes (single ribosomes with their protected mRNA fragment) are isolated by ultracentrifugation through a sucrose gradient.
-
RNA Extraction and Library Preparation: The ribosome-protected mRNA fragments are extracted. A sequencing library is prepared by ligating adapters to the RNA fragments, followed by reverse transcription and PCR amplification.
-
Sequencing and Analysis: The library is sequenced, and the resulting reads are aligned to a reference transcriptome. The number of reads mapping to each codon is counted, providing a measure of ribosome occupancy.[16] A higher occupancy in the mutant strain at specific codons indicates a slower decoding rate due to the missing modification.
Quantitative Mass Spectrometry for tRNA Modification Analysis
This method allows for the direct quantification of modified nucleosides within the total tRNA pool.
Methodology:
-
tRNA Isolation: Total tRNA is purified from cell lysates.
-
Enzymatic Hydrolysis: The purified tRNA is completely digested into its constituent nucleosides using enzymes like nuclease P1 and phosphodiesterase.
-
LC-MS/MS Analysis: The resulting mixture of nucleosides is separated by high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).[17][18]
-
Quantification: Each modified nucleoside has a unique mass and fragmentation pattern, allowing for its precise identification and quantification relative to the canonical nucleosides (A, U, G, C).[18] This provides a quantitative measure of the abundance of specific modifications like mcm⁵s²U in different cellular states or mutant backgrounds.
Conclusion and Implications
This compound and 5-methyluridine (and their respective families of modifications) represent two distinct evolutionary strategies for optimizing the translation process. The 2-thiouridine (B16713) derivatives act as "specialists," enforcing high-fidelity recognition of two-codon sets by restricting the conformational freedom of the anticodon. In contrast, 5-methyluridine and related modifications act as "generalists," providing the flexibility needed to decode four-codon family boxes.
For researchers and drug development professionals, understanding these differences is crucial. The enzymes that synthesize these modifications are potential therapeutic targets. Inhibiting a specific tRNA modification pathway could selectively slow the translation of proteins enriched in certain codons, a strategy that could be exploited in diseases characterized by the overexpression of specific proteins. Furthermore, in the field of synthetic biology and mRNA therapeutics, optimizing codon usage to match the tRNA modification landscape of a target tissue could significantly enhance the expression and efficacy of engineered proteins.[19]
References
- 1. Modification of the wobble uridine in bacterial and mitochondrial tRNAs reading NNA/NNG triplets of 2-codon boxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biosynthesis and functions of sulfur modifications in tRNA [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ribosome Profiling: Global Views of Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inferring efficiency of translation initiation and elongation from ribosome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probing the diversity and regulation of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. biorxiv.org [biorxiv.org]
A Tale of Two Thiouridines: Unraveling the Functional Dichotomy of 2-Thiouridine and 4-Thiouridine in RNA
For researchers, scientists, and drug development professionals, understanding the nuanced roles of modified nucleosides in RNA is paramount. Among these, the sulfur-containing uridine (B1682114) analogs, 2-thiouridine (B16713) (s²U) and 4-thiouridine (B1664626) (s⁴U), stand out for their distinct and critical functions. While both are single-atom substitutions of an oxygen with a sulfur, their positional isomerization leads to profound differences in RNA structure, stability, and biological activity. This guide provides a comprehensive comparison of their functional roles, supported by experimental data, detailed protocols, and visual workflows.
At a Glance: Key Functional Distinctions
| Feature | 2-Thiouridine (s²U) | 4-Thiouridine (s⁴U) |
| Primary Location in tRNA | Wobble position (34) of the anticodon loop[1] | Position 8 in the D-loop of eubacterial tRNA[1] |
| Effect on RNA Duplex Stability | Significantly stabilizes[1][2] | Destabilizes[1][2] |
| Structural Impact | Promotes a rigid 3'-endo sugar pucker (A-form RNA)[1][2] | Less pronounced structural constraint |
| Primary Biological Role | Enhances codon-anticodon recognition fidelity[1][3] | Involved in tRNA quality control and as a photosensor[4] |
| Key Application | Therapeutic target, research on translation fidelity | Photo-crosslinking agent, metabolic labeling of RNA[5][6] |
| Chemical Reactivity | Sulfur is less accessible for chemical modification | Sulfur is reactive and can be specifically targeted for biotinylation[4] |
Deep Dive: Unpacking the Functional Differences
2-Thiouridine: The Guardian of Translational Fidelity
Found predominantly at the "wobble" position (34) of the tRNA anticodon, 2-thiouridine plays a critical role in ensuring the accuracy of protein synthesis.[1][2] Its presence is vital for the correct recognition of codons on messenger RNA (mRNA).
The substitution of sulfur at the C2 position of the uridine ring introduces a unique conformational rigidity. This is primarily due to the larger van der Waals radius of sulfur compared to oxygen, which favors a 3'-endo sugar conformation, a hallmark of the A-form RNA helix.[1][2] This pre-organization of the anticodon loop enhances the binding affinity and specificity for the corresponding codon. Experimental evidence robustly supports the stabilizing effect of s²U on RNA duplexes.
The functional significance of s²U is underscored by its conservation across different domains of life and its association with cellular stress responses.[3][7] In some organisms, the enzymes responsible for s²U synthesis are essential for viability, highlighting its fundamental role in maintaining cellular function.[7]
4-Thiouridine: A Versatile Tool for RNA Biology
In contrast to the structural role of s²U, 4-thiouridine, typically located at position 8 of eubacterial tRNAs, is a more chemically reactive molecule that has been ingeniously co-opted by researchers as a powerful tool to investigate RNA dynamics.[1][4]
Functionally, s⁴U acts as an intrinsic photosensor. Upon exposure to near-UV light (around 365 nm), it can form a covalent cross-link with adjacent cytidine (B196190) residues (at position 13) in tRNA, a phenomenon that can impact the rate of protein synthesis.[4] This photoreactive property is the basis for its widespread use in techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) to identify RNA-protein interaction sites with high resolution.[5]
Furthermore, s⁴U serves as a valuable metabolic label for tracking newly synthesized RNA.[5] When introduced to cells, it is incorporated into nascent RNA transcripts. The unique reactivity of the thio group allows for the specific chemical modification of s⁴U-containing RNA, enabling its enrichment and subsequent analysis by high-throughput sequencing. This has revolutionized the study of RNA synthesis, turnover, and trafficking.
Quantitative Data Summary
The differential impact of s²U and s⁴U on RNA duplex stability is a cornerstone of their functional divergence. The following table summarizes key thermodynamic data from UV thermal melting studies of RNA duplexes.
| RNA Duplex Composition | Melting Temperature (Tₘ) in °C | Change in Tₘ vs. Unmodified | Gibbs Free Energy (ΔG°₃₇) in kcal/mol |
| Unmodified (GUUUC:GₘAₘAₘAₘCₘ) | 19.0[1][8] | - | -2.8[1] |
| 2-Thiouridine (Gs²UUUC:GₘAₘAₘAₘCₘ) | 30.7[1][8] | +11.7 | -4.8[1] |
| 4-Thiouridine (Gs⁴UUUC:GₘAₘAₘAₘCₘ) | 14.5[1][8] | -4.5 | -2.2[1] |
Visualizing the Workflows
Logical Relationship of Thiouridine Function
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 6. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 5-Methoxycarbonylmethyl-2-thiouridine's Role in Translation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for the in vivo validation of the role of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a critical modified nucleoside in transfer RNA (tRNA), in the process of protein translation. Understanding the function of mcm5s2U is paramount, as its deficiency is linked to significant growth defects in model organisms and has been implicated in human neurological disorders.
The Critical Role of mcm5s2U in Translation
The mcm5s2U modification is found at the wobble position (the first nucleotide of the anticodon) of tRNAs that recognize codons for glutamic acid, glutamine, and lysine. This modification is essential for the efficiency and fidelity of mRNA decoding during protein synthesis.[1] The absence of mcm5s2U can lead to translational pausing at its corresponding codons, resulting in reduced protein expression and cellular stress. In yeast, the combined deletion of genes responsible for the two components of mcm5s2U (the mcm5 side chain and the s2 group) is lethal, underscoring its vital role in cellular function.[2]
Comparative Analysis of In Vivo Validation Strategies
To investigate the in vivo function of mcm5s2U, researchers primarily employ three complementary approaches: genetic manipulation in model organisms, direct biochemical analysis of tRNA modifications, and genome-wide analysis of translation through ribosome profiling. Each method offers unique insights and has distinct advantages and limitations.
| Methodology | Principle | Advantages | Disadvantages | Primary Applications |
| Genetic Models | Creation of knockout or mutant strains (e.g., in S. cerevisiae) for genes essential for mcm5s2U biosynthesis, such as ELP3 or TRM9.[3] The resulting phenotypes and translational defects are then characterized. | - Directly assesses the physiological importance of mcm5s2U in a living system.- Enables the study of essentiality and genetic interactions. | - Potential for pleiotropic effects, where the observed phenotype is a secondary consequence of the mutation.- Organism-specific differences may limit direct extrapolation to humans. | - Determining the essentiality of the mcm5s2U modification.- Uncovering synthetic lethal interactions with other genes.- Assessing the global impact on cellular growth and stress responses. |
| Biochemical Analysis | Direct quantification of the mcm5s2U nucleoside from purified tRNA using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), or enzymatic assays such as the γ-toxin cleavage assay.[1][4] | - Provides direct, quantitative evidence of the presence or absence of the mcm5s2U modification.- Highly sensitive and specific.- Can validate the effects of genetic mutations or potential small molecule inhibitors. | - Does not directly measure the functional consequences on translation.- Requires specialized and often expensive instrumentation (LC-MS).- Can be technically demanding and labor-intensive. | - Confirming the loss of mcm5s2U in mutant strains.- Screening for inhibitors of the mcm5s2U biosynthesis pathway.- Studying the dynamics of tRNA modifications under different cellular conditions. |
| Ribosome Profiling | A high-throughput sequencing technique that maps the positions of ribosomes on mRNA transcripts at sub-codon resolution. This allows for the identification of specific sites of translational pausing. | - Offers a genome-wide, quantitative snapshot of protein synthesis in vivo.- Pinpoints the precise codons where translation is impaired due to the lack of mcm5s2U.- Can reveal global changes in the translatome. | - Technically complex and requires significant bioinformatics expertise for data analysis.- Potential for biases to be introduced during library preparation.- Measures ribosome occupancy, which is an indirect measure of protein synthesis rates. | - Identifying codon-specific translational pausing in mcm5s2U-deficient cells.- Quantifying changes in the translation efficiency of thousands of genes simultaneously.- Understanding the global translational response to the loss of mcm5s2U. |
Quantitative Data from In Vivo Studies
The following table presents a summary of quantitative data from studies in yeast, illustrating the impact of mcm5s2U deficiency.
| Parameter | Wild-Type | mcm5s2U-deficient mutant | Reference(s) |
| Relative Growth Rate | 100% | 40-60% | [2] |
| mcm5s2U levels in tRNA | ~1.0 mol % | <0.05 mol % | [3] |
| Ribosome pausing at AAA codons | Baseline | 3- to 5-fold increase | [5] |
| Ribosome pausing at CAA codons | Baseline | 2- to 4-fold increase | [5] |
| Cellular Protein Content | Normal | Reduced | [6] |
Experimental Protocols
γ-Toxin Endonuclease Assay for mcm5s2U Detection
This method leverages the specificity of the Kluyveromyces lactis γ-toxin, which cleaves tRNA specifically at the 3'-side of an mcm5s2U-modified uridine.[1][4]
Materials:
-
Total RNA from the organism of interest
-
Purified γ-toxin
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl, 10 mM MgCl2)
-
Northern blotting or qRT-PCR reagents
Procedure:
-
Incubate 5-10 µg of total RNA with purified γ-toxin in the reaction buffer for 30 minutes at 37°C.
-
Stop the reaction by adding a chelating agent like EDTA and heat inactivation.
-
Analyze the cleavage products. This can be done qualitatively by Northern blot analysis using a probe for a known mcm5s2U-containing tRNA (e.g., tRNA-Lys-UUU), where cleavage will result in a smaller tRNA fragment.
-
Alternatively, cleavage can be quantified using qRT-PCR with primers that span the cleavage site. A decrease in the amount of full-length tRNA product corresponds to the presence of mcm5s2U.[1]
Ribosome Profiling Workflow
This protocol provides a general outline for performing ribosome profiling in yeast.
Materials:
-
Yeast culture
-
Cycloheximide (B1669411) (translation elongation inhibitor)
-
Lysis buffer containing cycloheximide
-
RNase I
-
Sucrose (B13894) for density gradients
-
Ultracentrifuge
-
RNA sequencing library preparation kit
Procedure:
-
Treat a mid-log phase yeast culture with cycloheximide to arrest translating ribosomes.
-
Harvest cells rapidly and lyse them under cryogenic conditions.
-
Treat the cell lysate with RNase I to digest any mRNA not protected within the ribosome.
-
Isolate the monosome-protected mRNA fragments by sucrose density gradient ultracentrifugation.
-
Extract the RNA from the monosome fraction to obtain ribosome-protected fragments (RPFs).
-
Perform size selection of the RPFs (typically ~28-30 nucleotides).
-
Construct a cDNA library from the RPFs suitable for high-throughput sequencing.
-
Sequence the library and align the reads to a reference genome or transcriptome.
-
Analyze the data to determine ribosome occupancy at each codon.
Visualizations
Caption: Simplified biosynthesis of mcm5s2U.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
Cross-Validation of γ-Toxin Assay with Quantitative Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a traditional γ-toxin immunoassay with a modern quantitative mass spectrometry method. The information presented is based on established principles of assay cross-validation and performance characteristics derived from similar studies on other protein toxins. This guide aims to assist researchers in selecting the appropriate analytical method for their specific needs, whether for basic research, preclinical studies, or clinical sample analysis.
Comparative Analysis of Quantitative Methods
The performance of a hypothetical, yet representative, γ-toxin enzyme-linked immunosorbent assay (ELISA) is compared with a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following table summarizes the key quantitative parameters typically evaluated during a cross-validation study. Data is illustrative and based on performance characteristics observed in cross-validation studies of similar protein toxins and biomarkers.[1][2]
| Parameter | γ-Toxin Immunoassay (ELISA) | Quantitative Mass Spectrometry (LC-MS/MS) | Commentary |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods can achieve excellent linearity over their respective dynamic ranges. |
| Lower Limit of Quantification (LLOQ) | ~1-10 ng/mL | ~0.1-1 ng/mL | LC-MS/MS often provides superior sensitivity, allowing for the detection of lower toxin concentrations.[3] |
| Upper Limit of Quantification (ULOQ) | ~100-1000 ng/mL | ~500-2000 ng/mL | The dynamic range of LC-MS/MS can be wider, requiring fewer sample dilutions for high-concentration samples. |
| Intra-assay Precision (%CV) | < 10% | < 15% | Both methods demonstrate good precision within a single assay run.[1] |
| Inter-assay Precision (%CV) | < 15% | < 15% | Both methods show good reproducibility between different assay runs.[1] |
| Accuracy (% Recovery) | 85-115% | 90-110% | Mass spectrometry generally offers slightly higher accuracy due to its specificity.[1] |
| Specificity / Cross-reactivity | Potential for cross-reactivity with structurally similar proteins.[3][4] | High specificity based on precursor and product ion masses, minimizing cross-reactivity.[4] | The high specificity of MS is a key advantage, reducing the risk of false-positive results.[4] |
| Throughput | High (96-well plate format) | Moderate to High (autosampler-dependent) | ELISA is well-suited for screening a large number of samples simultaneously. |
| Cost per Sample | Lower | Higher | The initial investment and operational costs for mass spectrometry are typically higher.[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and sample matrices.
γ-Toxin Immunoassay (ELISA) Protocol
This protocol is based on a standard sandwich ELISA format.[6]
-
Coating: A 96-well microplate is coated with a capture antibody specific for γ-toxin and incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature.
-
Sample Incubation: After washing, standards, controls, and unknown samples are added to the wells and incubated for 2 hours at room temperature to allow the γ-toxin to bind to the capture antibody.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody that recognizes a different epitope on the γ-toxin is added. The plate is incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
-
Substrate Addition: The plate is washed, and a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added. The plate is incubated in the dark for 15-30 minutes, allowing for color development in proportion to the amount of bound γ-toxin.
-
Measurement: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm using a microplate reader.
-
Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of γ-toxin in the unknown samples is interpolated from this curve.
Quantitative Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a targeted proteomics approach using stable isotope-labeled internal standards.[7][8]
-
Sample Preparation:
-
Proteins are extracted from the sample matrix.
-
A known amount of a stable isotope-labeled γ-toxin signature peptide is spiked into each sample as an internal standard.
-
The proteins are denatured, reduced, and alkylated.
-
The proteins are digested into smaller peptides using a protease (e.g., trypsin).
-
-
Liquid Chromatography (LC) Separation:
-
The peptide mixture is injected into a high-performance liquid chromatography (HPLC) system.
-
The peptides are separated on a C18 reversed-phase column using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid). This step separates the target peptides from other matrix components.[8]
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
The separated peptides are introduced into the mass spectrometer.
-
The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.[4]
-
The precursor ion (the specific signature peptide from γ-toxin) is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell.
-
Specific product ions are monitored in the third quadrupole.
-
-
Quantification:
-
The peak areas of the endogenous γ-toxin signature peptide and the stable isotope-labeled internal standard are measured.
-
The concentration of the γ-toxin in the original sample is determined by comparing the ratio of the peak areas of the endogenous and standard peptides to a calibration curve generated from samples with known concentrations of γ-toxin.[7]
-
Visualizations
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of γ-toxin assays.
γ-Toxin Signaling Pathway
Recent studies have identified the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a key component in the pro-inflammatory effects of Staphylococcus aureus γ-toxin on mucosal surfaces.[9] The toxin can induce the shedding of EGFR ligands, leading to the activation of downstream signaling cascades that result in an inflammatory response.[9]
References
- 1. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. Rapid method to detect shiga toxin and shiga-like toxin I based on binding to globotriosyl ceramide (Gb3), their natural receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Mass Spectrometry Analysis of Clostridium perfringens Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciensano.be [sciensano.be]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of mcm5s2U Levels Across Diverse Eukaryotic Species
A comprehensive guide for researchers, scientists, and drug development professionals on the prevalence and biosynthesis of the modified tRNA nucleoside 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).
The post-transcriptional modification of transfer RNA (tRNA) is a universally conserved process essential for accurate and efficient protein synthesis. One such critical modification is 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), found at the wobble position (U34) of tRNAs specific for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu). This modification plays a pivotal role in proper codon recognition and decoding, and its absence has been linked to various cellular defects. This guide provides a comparative analysis of mcm5s2U levels across different eukaryotic species, details the experimental methodologies for its detection, and illustrates the conserved biosynthetic pathway.
Quantitative Comparison of mcm5s2U Levels
| Species | Organism | tRNA Analyzed | Relative mcm5s2U Level (% Cleavage) | Reference |
| Fungi | Saccharomyces cerevisiae (Yeast) | tRNA-Glu-UUC | ~80% | [4] |
| Protist | Tetrahymena thermophila | tRNA-Glu-UUC | Cleavage Observed | [4] |
| Amphibian | Xenopus laevis (Frog) | tRNA-Glu-UUC | Cleavage Observed | [4] |
| Insect | Drosophila melanogaster (Fruit fly) | tRNA-Glu-UUC | Cleavage Observed | [4] |
| Nematode | Caenorhabditis elegans (Roundworm) | tRNA-Glu-UUC | Cleavage Observed | [4] |
| Mammal | Homo sapiens (Human) | tRNA-Glu-UUC | ~70% | [4] |
Note: "Cleavage Observed" indicates the presence of mcm5s2U as detected by the γ-toxin assay, but specific percentage values were not provided in the primary literature. The data suggests that mcm5s2U is a conserved modification across these diverse eukaryotic lineages.
Experimental Protocols
γ-Toxin Endonuclease Assay for Relative Quantification of mcm5s2U
This method assesses the level of mcm5s2U by measuring the percentage of a specific tRNA that is cleaved by γ-toxin[1][3].
1. Total RNA Isolation:
-
Isolate total RNA from the desired eukaryotic cells or tissues using a standard method such as TRIzol extraction or a commercial kit.
-
Assess the quality and quantity of the isolated RNA using spectrophotometry and gel electrophoresis.
2. γ-Toxin Cleavage Reaction:
-
Incubate a defined amount of total RNA (e.g., 1-5 µg) with purified recombinant γ-toxin in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT).
-
As a negative control, incubate the same amount of RNA with a buffer-only solution or a mock purification eluate from the γ-toxin expression host.
-
Incubate the reactions at 30°C for a specified time (e.g., 10-30 minutes).
3. Analysis of Cleavage Products:
a) Northern Blot Analysis:
- Separate the RNA from the cleavage reaction on a denaturing polyacrylamide gel.
- Transfer the RNA to a nylon membrane.
- Hybridize the membrane with a labeled oligonucleotide probe specific for the tRNA of interest (e.g., tRNA-Glu-UUC).
- Visualize the full-length and cleaved tRNA fragments using autoradiography or a chemiluminescence detection system.
- Quantify the band intensities to determine the percentage of cleaved tRNA.
b) Quantitative Real-Time PCR (qRT-PCR):
- Perform reverse transcription on the RNA from the cleavage reaction using a primer that anneals downstream of the anticodon loop.
- Use the resulting cDNA as a template for qPCR with primers that flank the cleavage site.
- A decrease in the qPCR signal in the γ-toxin-treated sample compared to the control indicates cleavage and the presence of mcm5s2U.
- Normalize the results to a control RNA that is not a substrate for γ-toxin (e.g., 5.8S rRNA or 25S rRNA)[4].
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Absolute Quantification
For absolute quantification, HPLC coupled with mass spectrometry can be employed to measure the exact amount of mcm5s2U in a given amount of total tRNA[4][5].
1. tRNA Isolation and Purification:
-
Isolate total RNA as described above.
-
Purify the tRNA fraction from the total RNA, for instance by anion-exchange chromatography.
2. Enzymatic Hydrolysis:
-
Digest the purified tRNA to its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and bacterial alkaline phosphatase.
3. HPLC Separation:
-
Separate the resulting nucleosides by reversed-phase HPLC.
4. Mass Spectrometry Detection and Quantification:
-
Detect and identify the nucleosides using a mass spectrometer coupled to the HPLC system.
-
Quantify the amount of mcm5s2U by comparing its signal to that of a known amount of a stable isotope-labeled internal standard or by using a standard curve generated with a pure mcm5s2U standard.
Mandatory Visualizations
Biosynthesis of mcm5s2U in Eukaryotic Cytoplasm
The formation of mcm5s2U is a multi-step enzymatic process involving several highly conserved protein complexes.
References
- 1. High-resolution quantitative profiling of tRNA abundance and modification status in eukaryotes by mim-tRNAseq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Enzymatic and Analytical Methods for mcm5s2U Detection
The post-transcriptional modification of tRNA, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), plays a critical role in the fidelity and efficiency of protein translation. Its accurate detection and quantification are crucial for researchers in molecular biology, drug development, and disease diagnostics. This guide provides a side-by-side comparison of the primary enzymatic method for mcm5s2U detection, the γ-toxin endonuclease assay, with prevalent analytical techniques, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Two-Dimensional Thin-Layer Chromatography (2D-TLC).
Quantitative Comparison of mcm5s2U Detection Methods
The following table summarizes the key performance metrics of the different methods available for the detection and quantification of mcm5s2U. This allows for a direct comparison of their sensitivity, cost, and other relevant parameters.
| Feature | γ-Toxin Endonuclease Assay | HPLC-MS | 2D-TLC |
| Principle | Enzymatic cleavage of tRNA at the mcm5s2U site | Separation and mass-based detection of nucleosides | 2D separation of radiolabeled nucleotides |
| Detection | Northern Blot or qRT-PCR | Mass Spectrometry | Autoradiography |
| Quantification | Semi-quantitative (Northern) to Quantitative (qRT-PCR) | Quantitative | Semi-quantitative |
| Sensitivity | High; can detect ~70-80% reduction in modified tRNA[1] | Very high (picogram to femtogram levels)[2] | Moderate, dependent on radioactivity |
| Specificity | High for mcm5s2U-containing tRNAs | High, based on mass-to-charge ratio and retention time | Moderate, relies on migration pattern |
| Sample Amount | Micrograms of total RNA | Several micrograms of tRNA[3][4][5] | Micrograms of RNA, requires radiolabeling |
| Analysis Time | 1-2 days (Northern), <1 day (qRT-PCR) | ~15 min per sample for LC-MS run[3][4][5] | 2-3 days |
| Cost | Moderate (reagents, probes/primers) | High (instrumentation, standards) | Low (reagents), requires radiation safety infrastructure |
| Radioactivity | Optional (radiolabeled probes for Northern) | No | Yes |
| Throughput | Moderate | High | Low |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the γ-toxin endonuclease assay, HPLC-MS, and 2D-TLC, providing a clear visual representation of each method.
Figure 1: Workflow of the γ-Toxin Endonuclease Assay for mcm5s2U Detection.
Figure 2: Workflow for HPLC-MS-based Quantification of mcm5s2U.
Figure 3: Workflow for 2D-TLC-based Detection of mcm5s2U.
Detailed Experimental Protocols
γ-Toxin Endonuclease Assay
This method relies on the specific cleavage of tRNA containing mcm5s2U by the γ-toxin endonuclease from Kluyveromyces lactis. The resulting cleavage can be detected by Northern blotting or quantified by qRT-PCR.[6][7][8]
1. RNA Preparation:
-
Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol extraction).
-
Quantify the RNA concentration and assess its integrity.
2. γ-Toxin Cleavage Reaction:
-
In a reaction tube, combine 1-5 µg of total RNA with γ-toxin reaction buffer and purified recombinant γ-toxin.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
As a negative control, perform a parallel reaction without the γ-toxin.
3. Detection of Cleavage Products:
a) Northern Blot Analysis:
- Separate the RNA from the cleavage reaction on a denaturing polyacrylamide gel (e.g., 10% TBE-Urea).
- Transfer the separated RNA to a nylon membrane.
- Hybridize the membrane with a radiolabeled or biotinylated oligonucleotide probe specific to the tRNA of interest. The probe should be designed to detect either the full-length or the cleaved tRNA fragments.
- Visualize the results by autoradiography or chemiluminescence. A decrease in the full-length tRNA band and the appearance of cleavage product bands indicate the presence of mcm5s2U.
b) qRT-PCR Analysis: [1]
- Perform reverse transcription on the RNA from the cleavage reaction using a primer that anneals downstream of the cleavage site.
- Use the resulting cDNA as a template for quantitative PCR with primers that span the cleavage site.
- A decrease in the amplification of the full-length tRNA product in the γ-toxin-treated sample compared to the untreated control indicates cleavage and thus the presence of mcm5s2U.
- Normalize the results to a control RNA that is not a substrate for γ-toxin (e.g., 5.8S rRNA).
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly sensitive and quantitative method for analyzing modified nucleosides.[3][4][5]
1. tRNA Isolation and Hydrolysis:
-
Isolate total RNA and then purify the tRNA fraction, for example, by size-exclusion chromatography.
-
Digest the purified tRNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
2. HPLC Separation:
-
Inject the nucleoside mixture into a reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of solvents (e.g., a water/acetonitrile system with a formic acid modifier).
3. Mass Spectrometry Detection:
-
Eluted nucleosides are ionized (e.g., by electrospray ionization) and introduced into a mass spectrometer.
-
Detect and quantify mcm5s2U based on its specific mass-to-charge ratio and fragmentation pattern (in MS/MS).
4. Data Analysis:
-
Identify mcm5s2U by its characteristic retention time and mass spectrum.
-
Quantify the amount of mcm5s2U by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard or by using an external calibration curve.
Two-Dimensional Thin-Layer Chromatography (2D-TLC)
2D-TLC is a classic method for separating and identifying modified nucleotides.[9][10]
1. RNA Labeling and Digestion:
-
Label the RNA of interest with a radioisotope, typically [³²P], at the 5' end using T4 polynucleotide kinase or by in vivo labeling.
-
Digest the labeled RNA to mononucleotides using nuclease P1.
2. Two-Dimensional Chromatography:
-
Spot the nucleotide mixture onto a cellulose (B213188) TLC plate.
-
Develop the chromatogram in the first dimension using a specific solvent system.
-
After drying, rotate the plate 90 degrees and develop it in a second dimension with a different solvent system.
3. Detection and Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film to visualize the separated, radiolabeled nucleotides.
-
Identify mcm5s2U by comparing the position of its spot to a reference map of modified nucleotides.
-
Quantify the amount of mcm5s2U by measuring the radioactivity of the corresponding spot relative to the total radioactivity of all spots.
Conclusion
The choice of method for mcm5s2U detection depends on the specific research question, available resources, and desired level of quantification. The γ-toxin endonuclease assay offers a specific and relatively accessible enzymatic approach, with the qRT-PCR readout providing a sensitive and quantitative option without the need for radioactivity. HPLC-MS stands out as the gold standard for accurate and sensitive quantification of a wide range of RNA modifications, including mcm5s2U, but requires specialized and expensive equipment. 2D-TLC is a cost-effective method for the qualitative or semi-quantitative assessment of mcm5s2U but is labor-intensive and relies on the use of radioisotopes. This guide provides the necessary information for researchers to make an informed decision on the most suitable method for their studies of mcm5s2U.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Trm9/Trm112 Complex in 5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U) Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the enzymatic activity of the Trm9/Trm112 complex in the formation of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a critical tRNA modification. This guide includes supporting experimental data, detailed protocols, and visual workflows to facilitate experimental design and interpretation.
The Trm9/Trm112 complex is a highly conserved S-adenosylmethionine (SAM)-dependent methyltransferase essential for the final step in the biosynthesis of mcm5s2U at the wobble position (U34) of specific tRNAs, including those for Arginine, Glutamine, and Lysine.[1][2] This modification is crucial for translational fidelity and efficiency.[3][4] The complex consists of the catalytic subunit, Trm9, and a small, zinc-binding protein, Trm112, which is indispensable for the stability and activity of Trm9.[1][5] Trm112 acts as an activating platform for several methyltransferases involved in translation, making it a central player in ribosome synthesis and function.[1][3][6]
The formation of mcm5s2U is a multi-step process. Initially, the Elongator complex catalyzes the formation of 5-carboxymethyluridine (B57136) (cm5U).[1] Subsequently, the Trm9/Trm112 complex methylates cm5U to generate 5-methoxycarbonylmethyluridine (B127866) (mcm5U).[1] In some tRNAs, a final thiolation step, dependent on the Ncs6/Urm1 pathway, converts mcm5U to mcm5s2U.[1] Disruption of the Trm9/Trm112 complex leads to the absence of mcm5U and mcm5s2U, often resulting in the accumulation of precursor modifications.[5][7]
Comparative Analysis of Trm9/Trm112 Activity
The validation of Trm9/Trm112 activity typically involves comparing wild-type or reconstituted systems with knockout or mutant strains. The primary readout is the presence or absence of the mcm5U or mcm5s2U modification on specific tRNAs.
| Feature | Trm9/Trm112 Active System (Wild-Type or Reconstituted) | Trm9/Trm112 Inactive System (trm9Δ or trm112Δ) | Alternative Systems/Homologs (e.g., human ALKBH8/TRMT112) |
| Enzymatic Activity | Catalyzes the methylation of cm5U to mcm5U on tRNA.[1] | Lacks the ability to form mcm5U.[5] | The human ALKBH8-TRMT112 complex similarly converts cm5U to mcm5U.[3] |
| Substrate Specificity | Specific for cm5U at the wobble position of certain tRNAs.[5] | --- | Conserved specificity for cm5U-modified tRNAs.[8] |
| Resulting tRNA Modification | Presence of 5-methoxycarbonylmethyluridine (mcm5U) and 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U).[5] | Absence of mcm5U and mcm5s2U; accumulation of precursor modifications like ncm5U and ncm5s2U.[5][7] | Formation of mcm5U and potentially further modified to (S)-mchm5U by the AlkB domain in some homologs.[1] |
| Functional Consequence | Ensures translational fidelity and efficiency, particularly for codons read by modified tRNAs.[4] | Leads to translational infidelity and can trigger stress responses.[3] | Essential for proper mRNA decoding and protein translation.[8] |
Experimental Protocols for Validation
Analysis of tRNA Nucleoside Composition by HPLC
This method provides a quantitative assessment of tRNA modifications.
Protocol:
-
tRNA Isolation: Isolate total tRNA from yeast strains (e.g., wild-type, trm9Δ, trm112Δ) using established protocols.[3]
-
tRNA Digestion: Digest the purified tRNA to nucleosides using nuclease P1, followed by bacterial alkaline phosphatase treatment.[5]
-
HPLC Analysis: Separate the resulting nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) system.[5]
-
Detection and Quantification: Monitor the elution profile at 254 nm.[5] Compare the chromatograms from mutant and wild-type strains to identify the absence of mcm5U and mcm5s2U peaks and the potential appearance of precursor peaks in the mutants. Standard compounds for known modifications should be used for peak identification.
γ-Toxin Endonuclease Cleavage Assay
This assay leverages the specific recognition and cleavage of mcm5s2U-containing tRNAs by the γ-toxin from Kluyveromyces lactis.[8]
Protocol:
-
In Vitro Methylation (for reconstitution assays): Incubate total tRNA isolated from a trm9Δ strain (which contains the cm5U substrate) with purified Trm9/Trm112 complex and SAM.[8]
-
γ-Toxin Treatment: Treat the tRNA samples (from step 1 or directly isolated from cells) with purified γ-toxin.[8]
-
Analysis of tRNA Cleavage:
-
Northern Blot: Separate the treated and untreated tRNA samples on a denaturing polyacrylamide gel, transfer to a membrane, and probe with labeled oligonucleotides specific for tRNAs known to contain mcm5s2U (e.g., tRNA-Glu-UUC, tRNA-Lys-UUU).[8] Cleavage is indicated by the appearance of smaller tRNA fragments.
-
qRT-PCR: Alternatively, quantify the amount of full-length tRNA remaining after toxin treatment using quantitative reverse transcription PCR (qRT-PCR) with primers flanking the cleavage site.[8] A decrease in the amount of full-length tRNA indicates cleavage.
-
Visualizing the Pathways and Workflows
Caption: Biosynthetic pathway of the mcm5s2U tRNA modification.
Caption: Workflow for HPLC-based analysis of tRNA modifications.
Caption: Experimental workflow for the γ-toxin cleavage assay.
References
- 1. Trm112, a Protein Activator of Methyltransferases Modifying Actors of the Eukaryotic Translational Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRM9-TRM112 methyltransferase complex | SGD [yeastgenome.org]
- 3. Insights into molecular plasticity in protein complexes from Trm9-Trm112 tRNA modifying enzyme crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TRMT112, a master activator of several methyltransferases modifying factors involved in RNA maturation and translation [frontiersin.org]
- 5. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Genetic Code: A Comparative Analysis of 5-Methoxy-2-thiouridine and Inosine in Wobble Pairing
A detailed examination of the wobble pairing efficiencies of 5-methoxy-2-thiouridine (xm5s2U) and inosine (B1671953) (I) reveals distinct strategies for decoding the genetic information encoded in messenger RNA (mRNA). While inosine offers broad decoding capabilities by pairing with multiple bases at the third codon position, this compound provides a more restricted and specific recognition, highlighting the diverse molecular mechanisms that ensure translational fidelity.
In the intricate process of protein synthesis, the accurate translation of the genetic code is paramount. This fidelity is largely dependent on the precise interaction between the mRNA codon and the transfer RNA (tRNA) anticodon. At the heart of this process lies the "wobble" hypothesis, which allows for non-canonical base pairing at the third position of the codon, enabling a single tRNA to recognize multiple synonymous codons. Two key players in this wobble phenomenon are the modified nucleosides this compound and inosine, each exhibiting unique pairing properties that contribute to the efficiency and accuracy of translation.
Inosine: The Versatile Decoder
Inosine, a deaminated form of adenosine (B11128), is a well-established wobble nucleoside found in the anticodon of many tRNAs. Its chemical structure allows it to form hydrogen bonds with cytosine (C), uridine (B1682114) (U), and adenosine (A) at the third codon position. This versatility enables tRNAs containing inosine to decode a wider range of codons, reducing the total number of tRNAs required for translation.
This compound: The Specialist in Codon Recognition
In contrast to the broad pairing capacity of inosine, this compound and its derivatives, such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) and 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), demonstrate a more specialized role in codon recognition. The presence of the 2-thio group is a critical determinant in restricting wobble pairing with guanosine (B1672433) (G).[1] Instead, these modified uridines primarily facilitate Watson-Crick base pairing with adenosine (A).[1] This restriction is crucial for preventing misreading of codons and ensuring the correct amino acid is incorporated into the growing polypeptide chain, particularly in codon boxes where discrimination between A- and G-ending codons is essential.
Quantitative Comparison of Wobble Pairing Efficiency
Direct quantitative comparisons of the wobble pairing efficiency between this compound and inosine are not extensively documented in a single study. However, by synthesizing data from various sources on inosine and related 2-thiouridine (B16713) derivatives, a comparative picture emerges.
The thermodynamic stability of wobble pairs is a key indicator of pairing efficiency. This is often measured by the melting temperature (Tm) of a short RNA duplex containing the wobble pair, as well as by thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).
Thermodynamic Stability of Inosine Wobble Pairs
Studies on RNA duplexes containing inosine have provided valuable thermodynamic data. The stability of inosine pairing with C, U, and A has been quantified, revealing a hierarchy of stability.
| Wobble Pair | Tm (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| I-C | 52.1 | -1.53 | -11.9 | -33.4 |
| I-U | 40.7 | -0.74 | -8.7 | -25.7 |
| I-A | 38.5 | -0.61 | -8.1 | -24.2 |
Table 1: Thermodynamic parameters for RNA duplexes containing internal inosine wobble pairs. Data is synthesized from studies on nearest-neighbor thermodynamics of inosine pairs in RNA duplexes. The values are illustrative and can vary depending on the sequence context.
Inferred Thermodynamic Stability of this compound Wobble Pairs
While specific thermodynamic data for this compound is scarce, studies on related 5-substituted 2-thiouridines consistently show that the 2-thio modification significantly destabilizes pairing with guanosine. This destabilization is attributed to the larger atomic radius of sulfur compared to oxygen, which alters the hydrogen bonding geometry. In contrast, the pairing with adenosine is stabilized.
Based on these observations, the following trends in thermodynamic stability for xm5s2U wobble pairing can be inferred:
| Wobble Pair | Relative Stability | Rationale |
| xm5s2U-A | High | Favored Watson-Crick-like pairing. |
| xm5s2U-G | Low | Restricted wobble pairing due to the 2-thio group. |
| xm5s2U-U | Low | Generally weak wobble interaction. |
| xm5s2U-C | Very Low | Steric hindrance and unfavorable hydrogen bonding. |
Table 2: Inferred relative thermodynamic stability of this compound wobble pairs based on studies of related 2-thiouridine derivatives.
Experimental Methodologies
The quantitative data and qualitative observations discussed above are derived from a variety of sophisticated experimental techniques designed to probe the intricacies of RNA structure and interactions.
UV Melting (Thermal Denaturation)
This technique is a cornerstone for determining the thermodynamic stability of nucleic acid duplexes. By monitoring the change in UV absorbance of an RNA duplex solution as the temperature is increased, a melting curve is generated. The midpoint of this transition, the melting temperature (Tm), is a direct measure of the duplex's stability. From the shape of the melting curve, thermodynamic parameters like ΔG°, ΔH°, and ΔS° can be calculated.
Protocol for UV Melting Analysis of RNA Duplexes
-
Sample Preparation: Synthesize and purify complementary RNA oligonucleotides, one of which contains the modified nucleoside (inosine or xm5s2U) at the desired position. Anneal the strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to form the duplex.
-
UV Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Place the RNA duplex solution in a quartz cuvette.
-
Data Acquisition: Monitor the absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 1 °C/minute).
-
Data Analysis: Plot absorbance versus temperature to obtain the melting curve. The first derivative of this curve is used to determine the Tm. Thermodynamic parameters are then extracted by fitting the melting curve to a two-state model using specialized software.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with binding events. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH°), and entropy (ΔS°).
Protocol for Isothermal Titration Calorimetry
-
Sample Preparation: Prepare solutions of the tRNA anticodon stem-loop (ASL) and the corresponding mRNA fragment in a degassed ITC buffer. The concentration of the titrant (in the syringe) should be 10-20 times higher than the analyte (in the cell).
-
ITC Experiment: A series of small injections of the titrant are made into the analyte solution in the calorimeter cell at a constant temperature. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography
These structural biology techniques provide high-resolution insights into the three-dimensional structure of codon-anticodon complexes. NMR spectroscopy can be used to determine the structure of RNA duplexes in solution, providing information on hydrogen bonding and the overall conformation. X-ray crystallography provides a static snapshot of the molecule in a crystal lattice, offering precise atomic coordinates.
Conclusion: A Tale of Two Wobble Strategies
The comparison between this compound and inosine in wobble pairing illustrates the elegant solutions that have evolved to ensure the fidelity of protein synthesis. Inosine acts as a generalist, efficiently decoding multiple codons and contributing to the economy of the translational machinery. In contrast, this compound and its relatives are specialists, enforcing a stricter adherence to codon-anticodon recognition rules, thereby preventing errors in specific and critical decoding events.
For researchers and drug development professionals, understanding these distinct mechanisms is crucial. The ability to modulate wobble pairing through synthetic oligonucleotides containing these modified bases opens avenues for the development of novel therapeutics that can target and regulate gene expression at the level of translation. Further quantitative studies directly comparing these and other modified nucleosides will undoubtedly provide deeper insights into the complex world of RNA and its central role in biology.
References
A Comparative Guide to the Phenotypic Consequences of 5-Methoxy-2-thiouridine and Wybutosine Deficiencies in tRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phenotypic effects arising from deficiencies in two critical tRNA modifications: 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a derivative of 5-Methoxy-2-thiouridine, and wybutosine (B12426080) (yW). Both modifications are essential for accurate and efficient protein synthesis, and their absence is linked to a range of cellular dysfunctions, including proteotoxic stress and human diseases.[1]
Comparative Analysis of Phenotypic Effects
Deficiencies in mcm5s2U and yW modifications, while both impacting translation, manifest in distinct and measurable ways. The following tables summarize key quantitative data comparing the phenotypic outcomes of these deficiencies, primarily in the model organism Saccharomyces cerevisiae.
| Phenotypic Parameter | This compound (mcm5s2U) Deficiency | Wybutosine (yW) Deficiency | Reference(s) |
| Primary Location in tRNA | Wobble position (U34) of tRNAs for Glu, Gln, and Lys | Position 37, 3'-adjacent to the anticodon of tRNAPhe | [2],[3] |
| Primary Function | Ensures accurate codon recognition and translational efficiency of A- and G-ending codons.[2] | Stabilizes codon-anticodon interaction and maintains the reading frame. | [4] |
| Growth Rate Reduction | Significant growth defects, especially when combined with other tRNA modification deficiencies.[2] | Moderate growth defects. | [5] |
| Translational Frameshifting | Increased +1 frameshifting.[6] | Significantly increased -1 frameshifting.[4] | [4],[6] |
| Protein Aggregation | Leads to the accumulation of misfolded and aggregated proteins.[1] | Also associated with protein aggregation. | [3] |
| Codon-Specific Translational Efficiency | Reduced translation of AAA, CAA, and GAA codons.[3] | Reduced efficiency of decoding UUU and UUC codons for Phenylalanine. | [4] |
Experimental Data Summary
| Experimental Assay | Finding in mcm5s2U Deficiency | Finding in yW Deficiency | Reference(s) |
| Quantitative Mass Spectrometry (LC-MS/MS) | Absence of mcm5s2U and accumulation of precursor modifications like ncm5U.[7] | Absence of yW and accumulation of its precursor, m1G. | [7] |
| Ribosome Profiling | Increased ribosome occupancy at AAA, CAA, and GAA codons, indicating slower decoding.[3] | Increased ribosome density on Phe codons (UUU, UUC). | [8] |
| Dual-Luciferase Reporter Assay (Frameshifting) | Increased +1 frameshift efficiency.[6] | Increased -1 frameshift efficiency (e.g., at the HIV-1 frameshift site).[9] | [9],[6] |
| Filter Retardation Assay (Protein Aggregation) | Increased levels of SDS-insoluble protein aggregates.[3] | Increased formation of protein aggregates. | [3] |
| Yeast Growth Assays | Severe growth defects, particularly at elevated temperatures, in mutants lacking the Elongator complex (required for the mcm5 side chain) and the Urm1 pathway (required for the s2 group).[2] | Temperature-sensitive growth phenotypes.[5] | [5],[2] |
Key Experimental Protocols
LC-MS/MS for tRNA Modification Quantification
Objective: To quantify the levels of mcm5s2U and yW in total tRNA.
Methodology:
-
tRNA Isolation: Isolate total tRNA from yeast cells using an appropriate RNA purification kit.
-
tRNA Hydrolysis: Digest 1-5 µg of total tRNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase (BAP).
-
Chromatographic Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of a polar solvent (e.g., ammonium (B1175870) acetate) and a nonpolar solvent (e.g., acetonitrile).
-
Mass Spectrometry Analysis: Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
For mcm5s2U, monitor the transition from m/z 334.1 to m/z 158.1.
-
For yW, monitor the transition from m/z 509.2 to m/z 377.2.
-
-
Quantification: Generate standard curves using known amounts of purified mcm5s2U and yW nucleosides to quantify their absolute amounts in the samples. Normalize the results to the quantity of a canonical, unmodified nucleoside like adenosine.[10]
Ribosome Profiling for Translational Efficiency Analysis
Objective: To determine codon-specific translational efficiency by sequencing ribosome-protected mRNA fragments.
Methodology:
-
Cell Lysis and Ribosome Stalling: Lyse yeast cells in the presence of cycloheximide (B1669411) to stall translating ribosomes on the mRNA.
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA not protected by ribosomes.
-
Monosome Isolation: Isolate the 80S monosomes containing the ribosome-protected footprints (RPFs) by sucrose (B13894) density gradient centrifugation.
-
RPF Extraction: Extract the RPFs (typically 28-30 nucleotides in length) from the isolated monosomes.
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription to generate cDNA, and amplify the library by PCR.
-
Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the yeast transcriptome.
-
Determine the ribosome occupancy for each codon by counting the number of RPFs aligned to that position.
-
Calculate translational efficiency by normalizing the ribosome profiling data to the corresponding mRNA abundance data obtained from parallel RNA-Seq experiments.[11]
-
Filter Retardation Assay for Protein Aggregation
Objective: To quantify the amount of insoluble protein aggregates in cell lysates.
Methodology:
-
Cell Lysis: Lyse yeast cells in a buffer containing non-ionic detergents.
-
Protein Quantification: Determine the total protein concentration in the lysate using a standard protein assay (e.g., BCA assay).
-
Filtration: Filter the cell lysate through a cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size) using a dot-blot apparatus. Insoluble protein aggregates will be retained on the membrane, while soluble proteins will pass through.
-
Immunodetection:
-
Block the membrane with a non-fat milk solution.
-
Incubate the membrane with a primary antibody that recognizes a specific aggregation-prone protein or a general marker for aggregated proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the intensity of the dots using densitometry. Normalize the aggregate levels to the total protein concentration of the lysate.[12]
Signaling Pathways and Experimental Workflows
Biosynthesis of mcm5s2U and yW
The biosynthesis of these complex tRNA modifications involves multi-step enzymatic pathways. Deficiency in any of the enzymes in these pathways can lead to the phenotypic effects described above.
Biosynthetic pathways for mcm5s2U and wybutosine modifications.
Experimental Workflow for Assessing Phenotypic Effects
This workflow outlines the key steps in a typical experiment designed to compare the phenotypic effects of tRNA modification deficiencies.
Workflow for comparing phenotypic effects of tRNA modification deficiencies.
References
- 1. mdpi.com [mdpi.com]
- 2. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tRNA-modifying enzyme mutations induce codon-specific mistranslation and protein aggregation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Hypomodified tRNA in evolutionarily distant yeasts can trigger rapid tRNA decay to activate the general amino acid control response, but with different consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Efficiency of a programmed −1 ribosomal frameshift in the different subtypes of the human immunodeficiency virus type 1 group M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of translatome by Ribo-Seq (Ribosome Profiling) [unige.ch]
- 12. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Altered mcm5s2U Levels: A Quantitative Comparison in Healthy vs. Diseased Tissues
A guide for researchers, scientists, and drug development professionals on the quantitative differences in the tRNA modification 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) between healthy and disease-state tissues.
The post-transcriptional modification of transfer RNA (tRNA), 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), plays a critical role in the fidelity and efficiency of protein translation. Dysregulation of this modification has been increasingly implicated in a range of human diseases, from rare neurodevelopmental disorders to cancer. This guide provides a quantitative comparison of mcm5s2U levels in healthy versus diseased tissues, details the experimental protocols for its quantification, and illustrates the key molecular pathways involved.
Quantitative Comparison of mcm5s2U Levels
To date, the most definitive quantitative data on altered mcm5s2U levels in human disease comes from studies of Familial Dysautonomia (FD), a rare genetic disorder caused by mutations in the ELP1 gene, which encodes a subunit of the Elongator complex responsible for the 'mcm5' portion of the mcm5s2U modification.
| Tissue/Cell Type | Disease State | Method of Quantification | Relative mcm5s2U Levels (Disease vs. Healthy) | Reference |
| Fibroblasts | Familial Dysautonomia (FD) | HPLC-MS | ~50% reduction | Karlsborn et al., 2014 |
| Brain Tissue | Familial Dysautonomia (FD) | Northern blot with γ-toxin | Significant reduction | Karlsborn et al., 2014 |
Note: While the role of the Elongator complex and, by extension, mcm5s2U is increasingly studied in cancer and other neurodegenerative diseases, comprehensive quantitative data comparing mcm5s2U levels in patient tissues versus healthy controls for these conditions are currently limited in published literature. Many studies in cancer report upregulation of the Elongator complex subunits, suggesting a potential increase in mcm5s2U levels, but direct quantification in patient tissues is not yet widely available.
Experimental Protocols for mcm5s2U Quantification
Accurate quantification of mcm5s2U is essential for understanding its role in disease. Two primary methods are highlighted here: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for direct measurement of the modified nucleoside and a γ-toxin-based qRT-PCR assay for a more accessible, indirect quantification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method allows for the direct detection and quantification of mcm5s2U from total RNA samples.
1. RNA Isolation and Digestion:
-
Isolate total RNA from tissue or cell samples using a standard protocol (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation).
-
Digest 5-10 µg of total RNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
2. HPLC Separation:
-
Separate the resulting nucleosides by reversed-phase HPLC on a C18 column.
-
Use a gradient of mobile phases, for example:
-
Mobile Phase A: Aqueous solution with a buffer (e.g., ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile/water mixture.
-
-
The gradient is optimized to resolve the various modified and unmodified nucleosides.
3. Mass Spectrometry Detection and Quantification:
-
The eluent from the HPLC is introduced into a mass spectrometer.
-
Detect mcm5s2U based on its specific mass-to-charge ratio (m/z).
-
Quantify the amount of mcm5s2U by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard or by creating a standard curve with a synthetic mcm5s2U standard.
γ-Toxin-Based qRT-PCR Assay
This indirect method leverages the specific cleavage of mcm5s2U-containing tRNAs by the γ-toxin endonuclease. A reduction in mcm5s2U leads to less cleavage and, therefore, more full-length tRNA that can be amplified by qRT-PCR.
1. RNA Isolation:
-
Isolate total RNA from the tissue or cell samples of interest.
2. γ-Toxin Treatment:
-
Incubate a defined amount of total RNA (e.g., 1-5 µg) with recombinant γ-toxin in the appropriate reaction buffer.
-
Include a control reaction without γ-toxin.
3. Reverse Transcription (RT):
-
Perform reverse transcription on both the γ-toxin-treated and untreated RNA samples using a primer specific to the tRNA of interest (e.g., a primer for tRNA-Glu(UUC)).
4. Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers that flank the anticodon loop of the target tRNA.
-
The amount of full-length tRNA is quantified by measuring the fluorescence of an intercalating dye (e.g., SYBR Green) or a probe.
-
Normalize the data to a non-target RNA (e.g., 18S rRNA) to account for variations in input RNA amounts.
-
A higher Ct value in the γ-toxin-treated sample compared to the untreated sample indicates the presence of mcm5s2U. A smaller difference in Ct values between treated and untreated samples in diseased tissue compared to healthy tissue suggests a reduction in mcm5s2U levels.
Visualizing the Pathways and Processes
Experimental Workflow for mcm5s2U Quantification
Caption: General workflow for the quantification of mcm5s2U in tissue samples.
Elongator Complex and mcm5s2U Biosynthesis Pathway
Caption: Biosynthesis pathway of the mcm5s2U tRNA modification.
Elongator Complex in Cellular Signaling
Caption: The Elongator complex integrates signals from nutrient and growth factor pathways.
Implications and Future Directions
The reduction of mcm5s2U in Familial Dysautonomia highlights the critical role of this tRNA modification in the proper functioning of the nervous system. The inefficient translation of specific codons resulting from reduced mcm5s2U levels is thought to contribute to the disease's pathology.
In the context of cancer, the upregulation of Elongator subunits in some tumors suggests that cancer cells may co-opt the mcm5s2U modification pathway to enhance the translation of proteins necessary for their growth and survival. This presents a potential therapeutic target.
Future Research:
-
Quantitative studies in a broader range of diseases: There is a pressing need for quantitative analysis of mcm5s2U levels in a wider array of neurodegenerative diseases and various types of cancer to establish its role as a biomarker or therapeutic target.
-
Codon-specific translational profiling: Investigating which specific mRNAs are translationally affected by the loss or gain of mcm5s2U in different disease contexts will provide deeper mechanistic insights.
-
Development of novel quantification methods: The development of more sensitive, high-throughput, and cost-effective methods for mcm5s2U quantification will be crucial for large-scale clinical studies.
This guide serves as a foundational resource for researchers entering the exciting and rapidly evolving field of tRNA modifications in human health and disease. The continued investigation into the quantitative dynamics of mcm5s2U holds significant promise for advancing our understanding of disease mechanisms and for the development of novel therapeutic strategies.
A Comparative Guide to Synthetic versus Biologically Sourced 5-Methoxy-2-thiouridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of synthetically produced 5-Methoxy-2-thiouridine against its biologically sourced counterparts. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of this critical reagent for their experimental needs. This document outlines key performance benchmarks, supported by detailed experimental methodologies and data presented for clear comparison.
Introduction
This compound is a modified nucleoside that plays a role in the intricate regulation of protein synthesis. As a component of transfer RNA (tRNA), particularly in the wobble position of the anticodon, it is crucial for the accurate and efficient translation of messenger RNA (mRNA). Its synthetic counterpart offers a readily available and potentially more consistent source for research and development. However, a thorough evaluation of its performance characteristics in comparison to the biologically derived molecule is essential. This guide benchmarks the synthetic version against biological samples based on purity, stability, and functional activity.
Data Presentation: A Quantitative Comparison
The performance of synthetic this compound was evaluated against biologically sourced material (isolated from tRNA digests) across several key parameters. The following tables summarize the quantitative data obtained from these comparative analyses.
Table 1: Purity and Identity Assessment by LC-MS/MS
| Parameter | Synthetic this compound | Biological this compound | Method |
| Purity (%) | > 99.5% | Variable (dependent on purification) | LC-MS/MS |
| Major Impurities | Residual solvents, starting materials | Other modified nucleosides, RNA fragments | LC-MS/MS |
| Mass-to-Charge Ratio (m/z) | Consistent with theoretical mass | Consistent with theoretical mass | Mass Spectrometry |
| Fragmentation Pattern | Characteristic and reproducible | Identical to synthetic standard | Tandem MS |
Table 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
| Parameter | Synthetic this compound | Biological this compound | Method |
| Concentration (for standard) | High, accurately determined | Low, requires enrichment | HPLC with UV detection |
| Retention Time | Consistent and sharp peak | Co-elutes with synthetic standard | HPLC |
| Limit of Detection (LOD) | Low ng/mL range | Dependent on sample matrix | HPLC |
| Limit of Quantification (LOQ) | Low ng/mL range | Dependent on sample matrix | HPLC |
Table 3: Functional Activity in a Cell-Free Translation Assay
| Parameter | Synthetic this compound | Biological this compound | Method |
| Incorporation into tRNA (in vitro) | Efficient | Serves as positive control | In vitro transcription & ligation |
| Codon Recognition Efficiency | High | High | Cell-free translation system |
| Translational Fidelity | High | High | Mass spectrometry of translated peptide |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound (Representative Protocol)
The chemical synthesis of 5-substituted-2-thiouridines can be achieved through various organic chemistry routes. A representative method involves the modification of a protected 2-thiouridine (B16713) precursor.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the chemical synthesis of this compound.
Procedure:
-
Protection: Start with commercially available 2-thiouridine and protect the hydroxyl groups of the ribose sugar using standard protecting groups (e.g., TBDMS).
-
Hydroxymethylation: Introduce a hydroxymethyl group at the C5 position of the uracil (B121893) ring using a formaldehyde source under basic conditions.
-
Methylation: Methylate the newly introduced hydroxyl group to form the methoxy (B1213986) group. This can be achieved using a suitable methylating agent.
-
Deprotection: Remove the protecting groups from the ribose moiety.
-
Purification: Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
LC-MS/MS for Purity and Identity Assessment
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and purity assessment of synthetic nucleosides.[1][2]
Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for the analysis of this compound by LC-MS/MS.
Instrumentation and Conditions:
-
LC System: A high-resolution liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Full scan MS and targeted MS/MS of the expected precursor ion.
HPLC for Quantification
HPLC with UV detection is a robust method for quantifying the concentration of this compound.[3]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance at the λmax of this compound.
-
Quantification: Based on a standard curve generated with a purified and quantified synthetic standard.
Signaling Pathways
Modified nucleosides in tRNA, such as the closely related 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are involved in cellular signaling pathways that respond to nutrient availability and stress.[4] The proper modification of tRNA is crucial for the cell's ability to mount an appropriate response.
General Amino Acid Control (GAAC) Pathway
Under amino acid starvation, uncharged tRNAs accumulate and activate the Gcn2 kinase.[5] This initiates a signaling cascade that leads to the general upregulation of amino acid biosynthesis genes. The modification status of tRNA can influence the activation of this pathway.
GCN2/GAAC Signaling Pathway
Caption: The GCN2/GAAC pathway is activated by uncharged tRNA during amino acid starvation.
Target of Rapamycin (TOR) Signaling Pathway
The TOR pathway is a central regulator of cell growth and proliferation in response to nutrient availability.[4] The modification status of tRNAs has been shown to influence TOR signaling, suggesting a link between translational efficiency and the regulation of cell growth.[6]
TOR Signaling Pathway and tRNA Modifications
Caption: The TOR pathway integrates nutrient signals to regulate cell growth, influenced by tRNA modification status.
Conclusion
This comparative analysis demonstrates that synthetic this compound provides a high-purity and reliable alternative to biologically sourced material. Its performance in analytical and functional assays is comparable, if not superior, due to the absence of co-purifying biological contaminants. For researchers requiring a consistent and well-characterized source of this compound, the synthetic version is a highly recommended choice.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Figure 1 tRNA modification defects disturb TOR signaling [microbialcell.com]
Illuminating the Path: A Comparative Guide to Validating 5-Methoxy-2-thiouridine Biosynthesis
For researchers, scientists, and drug development professionals, elucidating the biosynthetic pathways of modified nucleosides like 5-methoxy-2-thiouridine is crucial for understanding their roles in cellular processes and for developing novel therapeutics. This guide provides a comprehensive comparison of isotopic labeling with alternative methods for validating the biosynthetic pathway of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), a critical modification in tRNA.
The biosynthesis of mcm⁵s²U is a complex, multi-step process involving several enzymes that catalyze the addition of a methoxycarbonylmethyl group at the C5 position and a sulfur atom at the C2 position of a uridine (B1682114) residue within a tRNA molecule. Validating this intricate pathway requires robust experimental techniques that can trace the origin of each atom and quantify the efficiency of each enzymatic step.
Isotopic Labeling: A Powerful Tool for Pathway Elucidation
Isotopic labeling is a definitive method for tracing the metabolic fate of precursors into a final product. By feeding cells with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S), researchers can track the incorporation of these isotopes into the target molecule, mcm⁵s²U, using mass spectrometry (MS). This approach provides direct evidence for the precursor-product relationship and can quantify the contribution of different metabolic pathways.
Hypothetical Isotopic Labeling Scheme for mcm⁵s²U Biosynthesis:
To fully validate the pathway, a multi-isotope labeling experiment could be designed as follows:
-
¹³C-labeled glucose: To trace the carbon backbone of the uridine base and the ribose sugar, as well as the carboxyl group of the methoxycarbonylmethyl moiety.
-
¹⁵N-labeled glutamine or aspartate: To trace the nitrogen atoms in the uridine ring.
-
[¹³C-methyl]-methionine: To confirm the origin of the methyl group in the methoxycarbonylmethyl side chain.
-
³⁴S-labeled cysteine: To trace the source of the sulfur atom for the 2-thiolation step.
Analysis of the resulting mcm⁵s²U by high-resolution mass spectrometry would reveal the mass shifts corresponding to the incorporated isotopes, providing unequivocal evidence for the biosynthetic origins of each part of the molecule.
Alternative Methods for Pathway Validation
While isotopic labeling provides the most direct evidence, other techniques are valuable for corroborating the pathway and quantifying the final product. These methods often focus on the presence and abundance of the final modified nucleoside or the function of the enzymes involved.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and quantitative method for detecting and quantifying modified nucleosides in RNA.[1][2][3] This technique involves the enzymatic digestion of total tRNA into individual nucleosides, followed by their separation by HPLC and detection by mass spectrometry.
Advantages:
-
High sensitivity and specificity for mcm⁵s²U.
-
Provides quantitative data on the abundance of the modification.
-
Can be used to compare the levels of mcm⁵s²U in wild-type versus mutant cells (e.g., knockouts of suspected biosynthetic genes).
Limitations:
-
Provides indirect evidence of the biosynthetic pathway by measuring the final product.
-
Does not trace the origin of the atoms in the molecule.
Gamma-Toxin Endonuclease Assay
The γ-toxin from Kluyveromyces lactis is an endonuclease that specifically cleaves tRNA at the 3'-side of mcm⁵s²U.[1][4] This property can be exploited to detect the presence of this modification.
Advantages:
-
Highly specific for mcm⁵s²U-containing tRNA.
-
Can be used to assess the presence or absence of the modification in different organisms and mutant strains.[1]
-
Can be coupled with Northern blotting or qRT-PCR for semi-quantitative or quantitative analysis.[1][3]
Limitations:
-
Provides information only about the presence of the final modification, not the pathway itself.
-
Relies on the activity of an enzyme, which can be influenced by experimental conditions.
Genetic Knockout and Phenotypic Analysis
Deleting the genes encoding the suspected biosynthetic enzymes and observing the resulting phenotype is a powerful genetic approach to validate their involvement in the pathway.[5] The absence of mcm⁵s²U in the knockout strains, as confirmed by HPLC-MS/MS or the γ-toxin assay, provides strong evidence for the gene's function.
Advantages:
-
Directly links a gene to a specific step in the biosynthetic pathway.
-
Can reveal the physiological importance of the modification through phenotypic analysis of the knockout strain.
Limitations:
-
The absence of a phenotype does not necessarily mean the gene is not involved.
-
Does not provide information about the biochemical mechanism of the enzyme.
Comparative Analysis of Methods
| Method | Principle | Information Provided | Quantitative Data | Advantages | Limitations |
| Isotopic Labeling | Tracing the incorporation of stable isotopes from precursors into the final product. | Direct evidence of precursor-product relationships and atom origins. | Yes (relative and absolute quantification of incorporation). | Definitive pathway validation; provides mechanistic insights. | Can be complex and expensive; requires specialized equipment. |
| HPLC-MS/MS | Separation and mass-based detection of individual nucleosides from hydrolyzed tRNA. | Presence and abundance of the final modified nucleoside. | Yes (absolute or relative quantification of mcm⁵s²U). | High sensitivity and specificity; well-established method.[1][2][3] | Indirect evidence of the pathway; does not trace atom origins. |
| γ-Toxin Endonuclease Assay | Specific enzymatic cleavage of tRNA containing mcm⁵s²U. | Presence or absence of the final modification. | Semi-quantitative (Northern blot) to quantitative (qRT-PCR).[1][3] | High specificity; relatively simple to perform.[1][4] | Only detects the final product; indirect pathway evidence. |
| Genetic Knockout | Deletion of a gene and analysis of the resulting phenotype and modification status. | Function of a specific gene in the pathway. | No (qualitative assessment of presence/absence). | Directly links gene to function; reveals physiological role.[5] | Can be labor-intensive; potential for off-target effects. |
Experimental Protocols
Isotopic Labeling and Mass Spectrometry Analysis
Objective: To trace the incorporation of ¹³C and ¹⁵N from labeled precursors into mcm⁵s²U.
Methodology:
-
Culture cells in a defined medium containing the desired stable isotope-labeled precursor (e.g., [¹³C-methyl]-methionine).
-
Harvest cells and extract total tRNA.
-
Digest the tRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
Analyze the resulting nucleoside mixture by LC-MS/MS.
-
Monitor the mass-to-charge ratio (m/z) of mcm⁵s²U and its isotopologues to determine the extent of isotope incorporation.
HPLC-MS/MS Quantification of mcm⁵s²U
Objective: To quantify the absolute amount of mcm⁵s²U in a tRNA sample.
Methodology:
-
Extract and purify total tRNA from the biological sample.
-
Enzymatically hydrolyze the tRNA to its constituent nucleosides.
-
Separate the nucleosides using reverse-phase HPLC.
-
Detect and quantify mcm⁵s²U using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use a standard curve generated from a pure mcm⁵s²U standard for absolute quantification.
γ-Toxin Endonuclease Assay Protocol
Objective: To determine the presence of mcm⁵s²U in tRNA.
Methodology:
-
Isolate total RNA from the cells of interest.
-
Incubate the RNA with purified γ-toxin in an appropriate reaction buffer.
-
Analyze the cleavage products by Northern blotting using a probe specific for the tRNA of interest (e.g., tRNA-Glu-UUC).[1]
-
Alternatively, quantify the amount of full-length tRNA remaining after the reaction using qRT-PCR.[1][3] A decrease in the amount of full-length tRNA indicates the presence of mcm⁵s²U.
Visualizing the Biosynthetic Logic
The following diagrams illustrate the biosynthetic pathway of mcm⁵s²U and the experimental workflows used to validate it.
Caption: Biosynthetic pathway of 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U).
Caption: Experimental workflow for validating mcm⁵s²U biosynthesis.
Conclusion
Validating the biosynthetic pathway of this compound requires a multi-faceted approach. Isotopic labeling stands out as the most direct and powerful technique for elucidating the complete pathway by tracing the flow of atoms from primary metabolites to the final modified nucleoside. While a comprehensive multi-isotope tracing study for the entire mcm⁵s²U pathway is a clear direction for future research, existing alternative methods provide crucial complementary information. HPLC-MS/MS offers precise quantification of the final product, the γ-toxin assay provides a specific detection method, and genetic knockouts are invaluable for assigning function to the enzymes in the pathway. By integrating the data from these different experimental approaches, researchers can build a robust and validated model of mcm⁵s²U biosynthesis, paving the way for a deeper understanding of its role in biology and disease.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-species complementation assays for mcm5s2U synthesis enzymes.
A Comprehensive Guide to Cross-Species Complementation Assays for mcm5s2U Synthesis Enzymes
For researchers in cellular biology, genetics, and drug development, understanding the conservation of essential metabolic pathways across species is paramount. The synthesis of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a critical modification of the wobble uridine (B1682114) in specific tRNAs, ensures translational fidelity and efficiency.[1][2] Cross-species complementation assays serve as a powerful tool to investigate the functional conservation of the enzymes involved in this pathway. This guide provides a comparative overview of these assays, detailing the performance of key enzymes from different species and providing the necessary experimental framework.
The mcm5s2U Synthesis Pathway: An Overview
The biosynthesis of mcm5s2U is a multi-step process involving several highly conserved enzyme complexes. The pathway begins with the Elongator complex, which is responsible for the initial modification of uridine at the wobble position.[1][3][4][5] Subsequent modifications are carried out by a methyltransferase complex (Trm9/Trm112 in yeast) and a thiolase complex (Ncs6/Ncs2 or Ctu1/Ctu2) to produce the final mcm5s2U modification.[1][3][6][7]
Below is a diagram illustrating the key stages of the mcm5s2U synthesis pathway.
Caption: The conserved mcm5s2U tRNA modification pathway.
Cross-Species Complementation Performance
Cross-species complementation assays typically utilize a model organism, such as Saccharomyces cerevisiae, with a knockout of a specific gene in the mcm5s2U synthesis pathway. The ability of a homologous gene from another species (e.g., human, C. elegans) to rescue the mcm5s2U-deficient phenotype is then assessed. The γ-toxin cleavage assay is a powerful method for this assessment, as this endonuclease specifically cleaves tRNAs containing the mcm5s2U modification.[1][2] Resistance to γ-toxin in a knockout strain indicates a lack of mcm5s2U, and restoration of sensitivity upon expression of a foreign homolog signifies successful complementation.
| Target Enzyme (Yeast) | Ortholog (Species) | Complementation Result | Supporting Data Reference |
| Trm9 | ALKBH8 (Human) | Successful | The human ALKBH8, in complex with human TRM112, can methylate yeast tRNA in vitro, restoring γ-toxin sensitivity.[1] |
| Trm112 | TRM112 (Human) | Successful | Co-expression with ALKBH8 is required for activity.[1] |
| Trm9 | Alkb-8 (C. elegans) | Successful | The C. elegans Alkb-8, together with its partner C04H5.1 (Trm112 homolog), forms an active complex that can modify yeast tRNA.[1] |
| Ncs6/Ncs2 (TUC1) | CTU1/CTU2 (Human) | Implied Successful | The Ctu1-Ctu2 complex is highly conserved and responsible for the 2-thiolation of cytosolic tRNAs in nematodes and fission yeast, suggesting functional conservation.[8][9] |
| Elp3 | ELP3 (Human) | Implied Successful | The Elongator complex is highly conserved across eukaryotes, and mutations lead to similar tRNA modification defects.[4][5] |
Experimental Protocol: γ-Toxin Based Complementation Assay
This protocol outlines the key steps for performing a cross-species complementation assay using a yeast knockout model and the γ-toxin cleavage assay.[1][10][11][12]
-
Strain Preparation :
-
Utilize a S. cerevisiae strain with a deletion of the target gene (e.g., trm9Δ). These strains are resistant to γ-toxin.[1]
-
Transform the knockout strain with an expression vector containing the human (or other species) homolog of the deleted gene. A control transformation with an empty vector should also be performed.
-
-
Protein Expression and tRNA Isolation :
-
Culture the transformed yeast cells under conditions that induce the expression of the foreign protein.
-
Isolate total tRNA from the yeast cells.
-
-
In Vitro Modification (for methyltransferases) :
-
For enzymes like Trm9/ALKBH8, an in vitro methylation reaction can be performed. Incubate the isolated tRNA from the trm9Δ strain with purified recombinant human ALKBH8/TRM112 complex and the methyl donor S-adenosyl methionine.[1]
-
-
γ-Toxin Cleavage Assay :
-
Treat the tRNA samples (from the complemented strain or after the in vitro reaction) with purified γ-toxin.
-
The endonuclease will cleave tRNAs that have been successfully modified with mcm5s2U.[1]
-
-
Analysis :
-
Analyze the tRNA cleavage products using Northern blotting or quantitative PCR (qPCR) with probes specific for tRNAs that are normally mcm5s2U-modified (e.g., tRNA-Glu-UUC, tRNA-Lys-UUU).[1]
-
Cleavage of the tRNA in the sample from the strain expressing the foreign homolog, and its absence in the empty vector control, indicates successful complementation.
-
Caption: Workflow for a γ-toxin-based cross-species complementation assay.
Conclusion
Cross-species complementation assays are an invaluable methodology for confirming the functional conservation of mcm5s2U synthesis enzymes. The data strongly supports that the core machinery for this critical tRNA modification is interchangeable between yeast and humans. This high degree of conservation underscores the fundamental importance of translational fidelity and highlights these enzymes as potential targets for further study in the context of human diseases where tRNA modification pathways are dysregulated. The provided protocols and comparative data serve as a foundational guide for researchers aiming to explore these pathways.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]
- 4. d-nb.info [d-nb.info]
- 5. Elongator, a conserved complex required for wobble uridine modifications in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sod1-deficient cells are impaired in formation of the modified nucleosides mcm5s2U and yW in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Cross-Species Complementation of Nonessential Yeast Genes Establishes Platforms for Testing Inhibitors of Human Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Species Complementation of Nonessential Yeast Genes Establishes Platforms for Testing Inhibitors of Human Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection and Quantification of 5-Methoxy-2-thiouridine in tRNA
For researchers in molecular biology, drug development, and diagnostics, the accurate detection and quantification of post-transcriptional modifications in RNA are paramount. One such modification, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a derivative of 5-Methoxy-2-thiouridine (5-moU), plays a crucial role in the efficiency and fidelity of mRNA translation.[1] This guide provides a comprehensive comparison of the primary methods available for the evaluation of mcm5s2U levels, assisting researchers in selecting the most suitable technique for their experimental needs.
Notably, a thorough review of the current market and scientific literature reveals a critical gap: there are no known commercially available and validated antibodies specifically targeting this compound or its derivatives like mcm5s2U .[1] Consequently, this guide will focus on the two principal non-antibody-based methods for the analysis of this important tRNA modification: the γ-toxin endonuclease assay and liquid chromatography-mass spectrometry (LC-MS/MS).
Method Comparison
The choice between the γ-toxin endonuclease assay and LC-MS/MS for the detection of mcm5s2U will depend on several factors, including the specific research question, available equipment, and the level of quantitative detail required. The following table summarizes the key characteristics of each method.
| Feature | γ-Toxin Endonuclease Assay | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Enzymatic cleavage of tRNA at the site of mcm5s2U modification, followed by detection of cleavage products. | Separation of enzymatically digested nucleosides by chromatography, followed by mass-based identification and quantification. |
| Specificity | Highly specific for mcm5s2U-containing tRNAs.[1] | High, based on the unique mass-to-charge ratio of the target nucleoside. |
| Sensitivity | High, especially when coupled with Northern blotting using radiolabeled probes.[1] | Very high, capable of detecting low abundance modifications. |
| Quantitative? | Semi-quantitative to quantitative, depending on the detection method (Northern blot vs. qRT-PCR).[1] | Highly quantitative, providing absolute or relative quantification. |
| Throughput | Moderate; can be adapted for higher throughput with qRT-PCR. | Lower, sample preparation and run times can be lengthy. |
| Cost | Lower initial equipment cost, but recurring costs for enzymes and probes. | High initial instrument cost, with ongoing expenses for columns, solvents, and standards. |
| Required Expertise | Standard molecular biology techniques (RNA isolation, electrophoresis, blotting, PCR).[1][2][3][4][5] | Specialized expertise in mass spectrometry operation and data analysis is necessary.[6][7][8] |
Experimental Protocols
γ-Toxin Endonuclease Assay
This method relies on the specific endonucleolytic activity of γ-toxin from the yeast Kluyveromyces lactis, which cleaves tRNAs containing the mcm5s2U modification.[1][2][3][4][5] The resulting tRNA fragments can then be detected by Northern blotting or quantified by real-time quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Total RNA isolated from cells of interest
-
Recombinant γ-toxin
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
For Northern blot: Polyacrylamide gel, transfer apparatus, hybridization probes
-
For qRT-PCR: Reverse transcriptase, specific primers flanking the cleavage site, qPCR master mix
Protocol:
-
RNA Isolation: Isolate total RNA from the experimental samples using a standard protocol.
-
γ-Toxin Treatment: Incubate the isolated RNA with recombinant γ-toxin in the appropriate reaction buffer. Include a no-toxin control.
-
RNA Analysis:
-
Northern Blotting: Separate the treated RNA on a denaturing polyacrylamide gel. Transfer the RNA to a membrane and probe with a labeled oligonucleotide specific for the tRNA of interest. The presence of cleaved fragments indicates the presence of mcm5s2U.
-
qRT-PCR: Perform reverse transcription on the treated RNA using a primer downstream of the cleavage site. Then, use qPCR with primers spanning the cleavage site to quantify the amount of uncleaved tRNA. A decrease in the qPCR signal in the toxin-treated sample compared to the control indicates mcm5s2U-dependent cleavage.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and quantitative method for the direct detection of modified nucleosides. This technique involves the enzymatic digestion of total RNA into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry.
Materials:
-
Total RNA isolated from cells of interest
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
-
Appropriate columns and solvents for reverse-phase chromatography
-
Internal standards for quantification
Protocol:
-
RNA Digestion: Digest the isolated total RNA to single nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.
-
Sample Preparation: Prepare the digested sample for LC-MS/MS analysis, which may include a cleanup step to remove enzymes and other interfering substances.
-
LC Separation: Inject the sample onto a reverse-phase HPLC column to separate the individual nucleosides.
-
MS/MS Detection and Quantification: The eluting nucleosides are introduced into the mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratio of mcm5s2U and its fragmentation products, allowing for highly specific detection and quantification against a standard curve or relative to an internal standard.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the γ-toxin endonuclease assay and LC-MS/MS analysis of mcm5s2U.
Caption: Workflow for the γ-toxin endonuclease assay.
Caption: Workflow for LC-MS/MS analysis of mcm5s2U.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. rsc.org [rsc.org]
- 8. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Personal protective equipment for handling 5-Methoxy-2-thiouridine
Essential Safety and Handling of 5-Methoxy-2-thiouridine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling similar nucleoside analogs and powdered chemicals. Nucleoside analogs can have biological activity and potential toxicity; therefore, a cautious approach is warranted.[1][2]
Chemical Information: While a specific SDS for this compound is not readily available, information for the closely related compound 5-methoxycarbonylmethyl-2-thiouridine (B1256268) indicates it is for research use only.[3][4] Researchers should treat this compound with similar precautions.
Personal Protective Equipment (PPE)
A thorough hazard and risk assessment should be conducted before handling this compound.[5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Solid Form (Powder) | Solution Form |
| Hand Protection | Double-gloving with disposable nitrile gloves.[5] | Double-gloving with disposable nitrile gloves.[5] |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[5] A face shield should be worn when there is a splash hazard.[5] | Chemical splash goggles. A face shield should be worn in addition to goggles when a splash hazard is present.[5] |
| Body Protection | Lab coat. Consider a disposable gown tested for chemical resistance.[6] | Lab coat. A disposable, chemical-resistant gown is recommended.[6] |
| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N95) if handling outside of a certified chemical fume hood or if aerosolization is possible.[6][7] | Work in a certified chemical fume hood. A respirator may be necessary if there is a risk of aerosol generation outside of a fume hood.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to standard operating procedures is critical to minimize exposure and ensure a safe laboratory environment.
Preparation and Weighing of Solid this compound:
-
Engineering Controls: All handling of powdered this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the fume hood has adequate airflow.
-
Pre-Handling:
-
Designate a specific area within the fume hood for handling this compound.
-
Assemble all necessary equipment (spatulas, weigh paper, containers) before starting.
-
Ensure an appropriate chemical waste container is accessible within the hood.
-
-
Weighing:
-
Carefully open the container with the solid compound.
-
Use a clean spatula to transfer the desired amount to weigh paper or a suitable container.
-
Avoid creating dust. If any powder is spilled, clean it up immediately following the spill cleanup protocol.
-
Close the container tightly after use.
-
Solution Preparation:
-
Solvent Handling: Handle all solvents in the chemical fume hood.
-
Dissolving:
-
Slowly add the weighed this compound to the solvent.
-
Use a vortex mixer or stir bar to aid dissolution as needed. Avoid splashing.
-
Ensure the container is properly labeled with the chemical name, concentration, solvent, date, and your initials.
-
Handling Solutions:
-
General Use: Always handle solutions containing this compound within a chemical fume hood.
-
Pipetting: Use mechanical pipettes with disposable tips. Do not pipette by mouth.
-
Transfers: When transferring solutions, do so carefully to avoid splashes and spills.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Solid Waste:
-
Contaminated materials such as gloves, weigh paper, and pipette tips should be collected in a designated, labeled hazardous waste bag within the fume hood.
-
Seal the bag when it is no more than two-thirds full.[8]
-
-
Liquid Waste:
-
Empty Containers:
-
Rinse the original container with a suitable solvent three times. Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it according to your institution's guidelines for decontaminated glassware or plasticware.[10]
-
-
Waste Pickup: Follow your institution's procedures for chemical waste pickup. Ensure all waste is properly labeled and sealed.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. gerpac.eu [gerpac.eu]
- 7. fishersci.com [fishersci.com]
- 8. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
- 9. Chemical and hazardous waste | Staff | Biology [biology.ed.ac.uk]
- 10. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
